molecular formula C24H38N4O3S B3026133 AT-121 CAS No. 2099681-31-7

AT-121

カタログ番号: B3026133
CAS番号: 2099681-31-7
分子量: 462.7 g/mol
InChIキー: LIZMNXKYQXVRSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT-121 is a dual μ-opioid and nociceptin receptor partial agonist (Kis = 16.49 and 3.67 nM, respectively). It stimulates [35S]GTPγS binding to cell membranes expressing μ-opioid or nociceptin receptors (EC50s = 19.6 and 34.7 nM, respectively). This compound (0.003-0.03 mg/kg) decreases capsaicin-induced thermal allodynia without increasing scratching activity in rhesus monkeys in a dose-dependent manner. It lacks reinforcing effects, a marker of abuse potential, and reduces oxycodone, but not food pellet, reinforcement in a drug self-administration assay in rhesus monkeys when administered at doses ranging from 0.3 to 10 μg/kg per injection. This compound (0.01 or 0.03 mg/kg) does not induce hyperalgesia, a marker of tolerance development, in rhesus monkeys.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMNXKYQXVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336428
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2099681-31-7
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AT-121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AT-121, a novel bifunctional analgesic compound. The document details its interaction with opioid and nociceptin (B549756) receptors, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a bifunctional agonist that exhibits partial agonism at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism is central to its therapeutic profile, which combines potent analgesia with a significant reduction in the adverse side effects typically associated with traditional opioid agonists.[1][3]

The activation of MOR is a well-established mechanism for pain relief.[3] However, it is also linked to undesirable effects such as respiratory depression, euphoria, physical dependence, and abuse potential.[3] this compound's innovation lies in its simultaneous engagement of the NOP receptor. Activation of the NOP receptor counteracts the adverse effects of MOR activation.[3] This synergistic interaction is believed to be responsible for this compound's potent analgesic effects, which are reported to be approximately 100 times more potent than morphine, without inducing significant respiratory depression, abuse liability, opioid-induced hyperalgesia, or physical dependence in nonhuman primates.[1][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinities and Functional Potencies of this compound

ReceptorParameterValueReference Compound
NOPKi3.67 nM-
MORKi16.49 nM-
NOPEC50 ([³⁵S]GTPγS)35 nM[1] (or 19.6 nM[5])N/OFQ
MOREC50 ([³⁵S]GTPγS)20 nM[1] (or 34.7 nM[5])DAMGO
DOPKi>100 nM-
KOPKi>100 nM-

Table 2: In Vivo Analgesic Efficacy of this compound in Nonhuman Primates

Experimental ModelAdministration RouteEffective Dose RangePeak EffectDuration of Action (at 0.03 mg/kg)
Acute Thermal Nociception (50°C water)Subcutaneous0.003–0.03 mg/kgFull antinociception at 0.03 mg/kg~3 hours
Capsaicin-Induced Thermal Allodynia (46°C water)SystemicDose-dependent inhibition--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. [³⁵S]GTPγS Binding Assay for Functional Activity

This assay was utilized to determine the functional efficacy of this compound at the human NOP and MOR receptors.

  • Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either the human NOP receptor (CHO-hNOP) or the human MOR receptor (CHO-hMOP) were used.[1]

  • Membrane Preparation: Cell membranes were prepared from the respective CHO cell lines.[1]

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl at pH 7.4.

  • Reagents:

    • 30 µM GDP

    • 100 pM [³⁵S]GTPγS

    • Varying concentrations of this compound

    • Reference full agonists: N/OFQ for NOP receptor and DAMGO for MOR receptor.[1]

  • Procedure:

    • Cell membranes were incubated with the assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of this compound or the reference agonist.

    • The mixture was incubated at 30°C for 60 minutes.

    • The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.

    • The filters were washed three times with ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated using nonlinear regression analysis.

2. In Vivo Studies in Nonhuman Primates

These studies were conducted in accordance with the Animal Research: Reporting in Vivo Experiments (ARRIVE) guidelines.[1]

  • Animal Model: Rhesus monkeys were used for these experiments.[3]

  • Housing: Monkeys were seated in primate restraint chairs in a designated procedure room.[1]

a. Warm Water Tail-Withdrawal Assay for Acute Nociception

  • Objective: To evaluate the thermal antinociceptive effects of this compound.[1]

  • Procedure:

    • The lower ~15 cm of the monkeys' shaved tails were immersed in a thermal flask containing water maintained at 42°C, 46°C, or 50°C.[1]

    • The latency to tail withdrawal was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.

    • Baseline latencies were determined before drug administration.

    • This compound was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.[1]

    • Tail-withdrawal latencies were measured at various time points post-administration.

b. Capsaicin-Induced Allodynia

  • Objective: To assess the effect of this compound on a clinically relevant pain model.[1]

  • Procedure:

    • Capsaicin was administered to induce thermal allodynia.

    • The monkeys' tails were immersed in 46°C water.[1]

    • The inhibitory effect of systemically administered this compound on capsaicin-induced thermal allodynia was measured in a dose-dependent manner.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its preclinical evaluation.

AT121_Signaling_Pathway cluster_AT121 This compound cluster_Receptors Receptors cluster_Downstream_Effects Downstream Effects AT121 This compound MOR Mu-Opioid Receptor (MOR) AT121->MOR Partial Agonist NOP Nociceptin/Orphanin FQ Receptor (NOP) AT121->NOP Partial Agonist Analgesia Analgesia MOR->Analgesia Activation leads to Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Abuse Potential) NOP->Reduced_Side_Effects Activation counteracts MOR-mediated side effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation (Nonhuman Primates) cluster_Outcome Outcome Binding_Assay Receptor Binding Assays (Ki determination for MOR, NOP, DOP, KOP) Functional_Assay Functional Assays ([³⁵S]GTPγS binding for EC₅₀ and Eₘₐₓ) Binding_Assay->Functional_Assay Characterize functional activity Analgesia_Models Analgesia Models (Warm Water Tail-Withdrawal, Capsaicin-Induced Allodynia) Functional_Assay->Analgesia_Models Proceed to in vivo testing Side_Effect_Profile Side Effect Profiling (Respiratory Depression, Abuse Liability, Physical Dependence) Analgesia_Models->Side_Effect_Profile Evaluate safety Therapeutic_Potential Assessment of Therapeutic Potential (Efficacy and Safety) Side_Effect_Profile->Therapeutic_Potential Determine overall profile

Caption: Experimental workflow for preclinical evaluation of this compound.

References

AT-121: A Bifunctional Nociceptin and Mu-Opioid Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-121 is a novel bifunctional G-protein coupled receptor (GPCR) agonist that exhibits partial agonism at both the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2] This unique pharmacological profile has positioned this compound as a promising therapeutic candidate for the management of pain, potentially offering a safer alternative to traditional opioid analgesics.[3][4] Preclinical studies in non-human primates have demonstrated that this compound can produce potent analgesic effects comparable to morphine but without the associated adverse effects such as respiratory depression, abuse potential, and physical dependence.[1][2][4] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the NOP and MOP receptors, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacology: Dual Receptor Agonism

This compound's mechanism of action is centered on its ability to concurrently activate NOP and MOP receptors.[2][5] Both receptors are members of the opioid receptor family and are involved in the modulation of pain perception.[4] However, activation of the NOP receptor can also counteract some of the adverse effects associated with MOP receptor activation, such as respiratory depression and reward-seeking behavior.[2] this compound's balanced partial agonism at both receptors is thought to be the key to its favorable safety profile.[1][6]

Quantitative Data: Receptor Binding and Functional Activity

The interaction of this compound with NOP and MOP receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (EC50 and Emax) data for this compound.

Receptor Parameter Value (nM) Reference Compound Assay Type Source
Nociceptin (NOP)Ki3.67-Radioligand Binding[7]
Mu-Opioid (MOP)Ki16.49-Radioligand Binding[7]

Table 1: Binding Affinity of this compound for NOP and MOP Receptors.

Receptor Parameter Value (nM) Emax (%) Reference Agonist Assay Type Source
Nociceptin (NOP)EC5035Partial AgonistN/OFQ[35S]GTPγS Binding[8]
Mu-Opioid (MOP)EC5020Partial AgonistDAMGO[35S]GTPγS Binding[8]

Table 2: Functional Activity of this compound at NOP and MOP Receptors.

Signaling Pathways

As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to NOP and MOP receptors. This activation leads to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, resulting in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound NOP NOP Receptor AT121->NOP Binds MOP MOP Receptor AT121->MOP Binds G_protein_NOP Gi/o Protein (GDP-bound) NOP->G_protein_NOP Activates G_protein_MOP Gi/o Protein (GDP-bound) MOP->G_protein_MOP Activates G_alpha_GTP_NOP Gα-GTP G_protein_NOP->G_alpha_GTP_NOP GDP -> GTP G_beta_gamma_NOP Gβγ G_protein_NOP->G_beta_gamma_NOP G_alpha_GTP_MOP Gα-GTP G_protein_MOP->G_alpha_GTP_MOP GDP -> GTP G_beta_gamma_MOP Gβγ G_protein_MOP->G_beta_gamma_MOP Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase Inhibition) G_alpha_GTP_NOP->Downstream_Effectors Modulates G_beta_gamma_NOP->Downstream_Effectors Modulates G_alpha_GTP_MOP->Downstream_Effectors Modulates G_beta_gamma_MOP->Downstream_Effectors Modulates

Caption: this compound Signaling Pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of this compound with NOP and MOP receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1][9][10]

Objective: To determine the Ki of this compound for the human NOP and MOP receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.[9]

  • Radioligand: e.g., [3H]Nociceptin for NOP, [3H]DAMGO for MOP.[9]

  • Test Compound: this compound.

  • Non-specific binding control: Naloxone or another suitable unlabeled ligand in excess.[1][11]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand solution, and membrane suspension.[1]

    • Non-specific Binding: A high concentration of unlabeled ligand, radioligand solution, and membrane suspension.[1]

    • Competition: Varying concentrations of this compound, radioligand solution, and membrane suspension.[1]

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[10]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of a compound.[14][15]

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing NOP or MOP receptors setup_plate Set up 96-well plate with: - Membranes - GDP - Varying concentrations of this compound prep_membranes->setup_plate prep_reagents Prepare assay buffer, [35S]GTPγS, GDP, and this compound solutions prep_reagents->setup_plate add_gtp Add [35S]GTPγS to initiate the reaction setup_plate->add_gtp incubate Incubate at 30°C to allow binding add_gtp->incubate terminate Terminate reaction by rapid filtration through glass fiber filters incubate->terminate wash Wash filters with ice-cold buffer terminate->wash count Measure radioactivity using a scintillation counter wash->count plot Plot [35S]GTPγS binding vs. This compound concentration count->plot calculate Calculate EC50 and Emax values plot->calculate

Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.

Objective: To determine the EC50 and Emax of this compound at the human NOP and MOP receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.

  • [35S]GTPγS.

  • GDP.

  • Test Compound: this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, incubate cell membranes with varying concentrations of this compound in the assay buffer containing GDP.

  • Initiation: Initiate the reaction by adding [35S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free [35S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer.

  • Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist).[8][16]

In Vivo Analgesia Assay: Warm Water Tail-Withdrawal

This assay is used to assess the antinociceptive effects of a compound in vivo.[3][8]

Objective: To evaluate the analgesic potency of this compound in non-human primates.

Subjects: Rhesus monkeys.[8]

Procedure:

  • Acclimation: Acclimate the monkeys to the restraint chairs.[3]

  • Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal part of the tail in warm water (e.g., 50°C). A cut-off time is set to prevent tissue damage.[8][17][18]

  • Drug Administration: Administer this compound subcutaneously at various doses.[8]

  • Post-treatment Measurement: At specified time points after drug administration, measure the tail-withdrawal latency again.

  • Data Analysis: An increase in tail-withdrawal latency compared to baseline indicates an antinociceptive effect. Dose-response curves can be generated to determine the potency of this compound.[8]

In Vivo Respiratory Depression Assessment

This is a critical safety assessment for any opioid-like compound.[4]

Objective: To determine if this compound causes respiratory depression in non-human primates.

Subjects: Rhesus monkeys.[4]

Procedure:

  • Instrumentation: Acclimate the animals to any necessary monitoring equipment, such as whole-body plethysmography or nasal thermosensors, to measure respiratory parameters.[19][20][21]

  • Baseline Recording: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute ventilation.[22]

  • Drug Administration: Administer this compound at various doses, including supra-analgesic doses.[6]

  • Continuous Monitoring: Continuously monitor respiratory parameters for a set period after drug administration.

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline values. A significant decrease in respiratory rate or minute ventilation would indicate respiratory depression.[22] Studies have shown that this compound does not cause significant respiratory depression at analgesic doses.[2][4]

Conclusion

This compound represents a significant advancement in the development of analgesics. Its unique bifunctional agonism at NOP and MOP receptors provides a mechanism for potent pain relief without the life-threatening side effects that plague traditional opioids. The quantitative data from in vitro binding and functional assays, coupled with the compelling in vivo findings in non-human primates, underscore the therapeutic potential of this compound. Further clinical investigation is warranted to translate these promising preclinical results into a novel therapeutic option for patients suffering from pain.

References

AT-121: A Technical Guide to its Mu-Opioid and Nociceptin Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel bifunctional molecule that exhibits partial agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has garnered significant interest as it suggests the potential for potent analgesia with a reduced side effect profile compared to traditional opioids.[2][3] This technical guide provides an in-depth overview of the mu-opioid receptor binding affinity of this compound, detailing the quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Binding and Functional Activity Data

The affinity and functional potency of this compound at the human mu-opioid and nociceptin receptors have been characterized through various in vitro assays. The data consistently demonstrate high-affinity binding and partial agonist efficacy at both receptors.

ParameterMu-Opioid Receptor (MOR)Nociceptin Receptor (NOP)Reference
Binding Affinity (Ki) 16.49 nM3.67 nM[4][5]
Functional Potency (EC50) 19.6 nM - 20 nM34.7 nM - 35 nM[1][5]

This compound displays significantly lower binding affinity for the delta (DOP) and kappa (KOP) opioid receptors, with Ki values greater than 100 nM.[1]

Experimental Protocols

The following sections detail the standard methodologies employed to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Competitive Binding Assay for Binding Affinity (Ki)

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR) or nociceptin receptor (hNOP).[1]

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]DAMGO for MOR).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.[6]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters and Filtration Apparatus. [6]

Workflow:

  • Preparation: Serial dilutions of this compound are prepared. The radioligand is diluted in assay buffer to a concentration near its dissociation constant (Kd). The cell membrane preparation is thawed and diluted.[6]

  • Incubation: The reaction is set up in a 96-well plate containing the radioligand, either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control, and the membrane preparation. The plate is incubated to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Radioligand incubation Incubate Radioligand, This compound, and Membranes prep_ligand->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation prep_membrane Prepare Receptor Membranes prep_membrane->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki ic50->ki

Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.

Materials and Reagents:

  • Membrane Preparation: Cell membranes from CHO cells stably expressing hMOR or hNOP.[1]

  • [³⁵S]GTPγS.

  • GDP.

  • Test Compound: this compound.

  • Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR, N/OFQ for NOP) to determine 100% stimulation.[1]

  • Assay Buffer: Containing MgCl₂ and NaCl.

Workflow:

  • Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state. Serial dilutions of this compound and the reference agonist are prepared.

  • Incubation: The assay is performed by incubating the cell membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound or the reference agonist.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is measured by scintillation counting.

  • Data Analysis: The data are used to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, expressed as a percentage of the response to the reference full agonist) are determined.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_gdp Pre-incubate Membranes with GDP incubation Incubate Membranes with [35S]GTPγS and Agonist prep_gdp->incubation prep_compound Prepare this compound and Reference Agonist Dilutions prep_compound->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting ec50 Determine EC50 and Emax counting->ec50

[³⁵S]GTPγS Binding Assay Workflow.

Signaling Pathways

This compound's therapeutic potential stems from its dual agonism at MOR and NOP, both of which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7]

Upon binding of this compound to either the mu-opioid or nociceptin receptor, the following canonical signaling cascade is initiated:

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.

  • Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[8]

  • Downstream Effects:

    • Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

    • Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[8]

The synergistic activation of both MOR and NOP pathways by this compound is believed to contribute to its potent analgesic effects while mitigating the adverse effects typically associated with MOR agonists, such as respiratory depression and abuse liability.[3][9]

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOR MOR AT121->MOR NOP NOP AT121->NOP G_protein Gαi/oβγ MOR->G_protein NOP->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK ↑ GIRK Channels G_betagamma->GIRK VGCC ↓ VGCC G_betagamma->VGCC cAMP ↓ cAMP AC->cAMP

This compound Signaling Pathway.

References

AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel investigational analgesic compound that holds promise for the management of moderate to severe pain without the significant side effects associated with traditional opioid medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule designed to interact with specific receptors in the central nervous system.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide[3]
Molecular Formula C24H38N4O3S[3]
Molecular Weight 462.7 g/mol [3]
CAS Number 2099681-31-7 (free base)[3]
SMILES CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N[3]
InChI InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)[3]
Solubility DMSO: 55 mg/mL (118.88 mM), Chloroform: 9 mg/mL (19.45 mM), DMF: Miscible, Ethanol:PBS (pH 7.2) (1:20): 50 μg/mL[4]

Pharmacological Profile

This compound is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor (MOP) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is believed to be the key to its unique pharmacological profile, providing potent analgesia while mitigating the undesirable side effects of conventional opioids.[1]

Table 2: In Vitro Pharmacological Data for this compound

ParameterReceptorValueReference(s)
Binding Affinity (Ki) Nociception/Orphanin FQ (NOP)3.67 nM[4]
Mu-Opioid (MOP)16.49 nM[4]
Functional Activity (EC50) [35S]GTPγS Binding (NOP)34.7 nM[4]
[35S]GTPγS Binding (MOP)19.6 nM[4]

The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids. However, it is also responsible for their addictive properties and life-threatening side effects like respiratory depression.[1] The concurrent activation of NOP receptors by this compound appears to counteract these adverse effects.[1]

Signaling Pathways

This compound, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling cascades upon binding to MOP and NOP receptors. The general mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

MOP_NOP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOP Mu-Opioid Receptor (MOP) AT121->MOP NOP Nociceptin Receptor (NOP) AT121->NOP Gi_MOP Gi/o Protein MOP->Gi_MOP Activates Gi_NOP Gi/o Protein NOP->Gi_NOP Activates AC Adenylyl Cyclase Gi_MOP->AC Inhibits Analgesia Analgesia Gi_MOP->Analgesia Gi_NOP->AC Inhibits ReducedSideEffects Reduced Side Effects (e.g., Addiction, Respiratory Depression) Gi_NOP->ReducedSideEffects cAMP ↓ cAMP

Caption: this compound dual agonism at MOP and NOP receptors.

In Vivo Efficacy and Safety

Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant potential of this compound as a potent analgesic with a superior safety profile compared to morphine.

Table 3: In Vivo Pharmacological Effects of this compound in Rhesus Monkeys

EffectThis compoundMorphineReference(s)
Analgesic Potency ~100-fold more potent-[5]
Respiratory Depression Not observed at analgesic dosesObserved[5]
Abuse Potential (Self-administration) Lacked reinforcing effectsReinforcing effects[5]
Opioid-induced Hyperalgesia Did not induceInduced[5]
Physical Dependence Did not produceProduced[5]
Capsaicin-induced Thermal Allodynia Dose-dependent reduction (0.003-0.03 mg/kg)-[4][5]

These findings highlight the potential of this compound to provide effective pain relief without the hallmark drawbacks of conventional opioids.[5]

Key Experimental Protocols

[35S]GTPγS Binding Assay

This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist stimulation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, combine the prepared cell membranes, various concentrations of this compound (or a standard agonist like DAMGO for MOP), and GDP.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue/cells) Incubation Incubate Membranes with This compound, GDP, and [35S]GTPγS Membrane_Prep->Incubation Ligand_Dilution Serial Dilution of this compound Ligand_Dilution->Incubation Reagent_Prep Prepare Assay Reagents (GDP, [35S]GTPγS) Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound [35S]GTPγS Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Parameter_Determination Determine EC50 and Emax Curve_Fitting->Parameter_Determination

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Capsaicin-Induced Thermal Allodynia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of compounds in a state of heightened pain sensitivity.

Methodology:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate adult rhesus monkeys to the experimental setup, which typically involves tail-withdrawal from a warm water bath.

    • Determine the baseline tail-withdrawal latency in response to a non-noxious warm water stimulus (e.g., 46°C).

  • Induction of Allodynia:

    • Topically apply a solution of capsaicin (B1668287) to a defined area of the monkey's tail to induce localized thermal allodynia.[8][9]

  • Drug Administration and Testing:

    • Administer this compound (or a control substance) via a specified route (e.g., subcutaneous injection).

    • At various time points after drug administration, measure the tail-withdrawal latency in response to the warm water stimulus.

  • Data Analysis:

    • An increase in tail-withdrawal latency following drug administration indicates an antiallodynic effect.

    • Compare the effects of different doses of this compound to construct a dose-response curve and determine its potency and efficacy.[8][9]

Allodynia_Model_Workflow cluster_phase1 Baseline Phase cluster_phase2 Induction & Treatment Phase cluster_phase3 Testing & Analysis Phase Acclimation Acclimate Monkey to Tail-Withdrawal Assay Baseline Measure Baseline Tail-Withdrawal Latency Acclimation->Baseline Induction Induce Allodynia with Topical Capsaicin Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Testing Measure Post-Treatment Tail-Withdrawal Latency Treatment->Testing Analysis Analyze Data and Generate Dose-Response Curves Testing->Analysis

Caption: Workflow for the capsaicin-induced thermal allodynia model.

Conclusion

This compound represents a significant advancement in the quest for safer and more effective analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, offers the potential for potent pain relief without the severe liabilities of traditional opioids. The robust preclinical data in non-human primates strongly supports its further development for clinical use in humans. Continued research into the intricate signaling pathways and long-term effects of this compound will be crucial in fully elucidating its therapeutic potential.

References

AT-121: A Bifunctional Agonist for Non-Addictive Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

AT-121 is a novel chemical entity engineered to address the pressing need for potent analgesics devoid of the severe adverse effects and addiction potential associated with traditional opioids. This document provides a comprehensive technical overview of this compound, a bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP). By activating NOP, this compound is designed to counteract the undesirable effects of MOR activation, such as respiratory depression and euphoria, while maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human primates have demonstrated that this compound exhibits potent, morphine-like analgesic effects at doses significantly lower than morphine, without inducing respiratory depression, abuse liability, or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of the compound's signaling pathway and experimental evaluation workflow.

Introduction

The opioid crisis has underscored the urgent need for safer and non-addictive pain management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-threatening respiratory depression. The scientific community has been exploring novel strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2][5]

One of the most promising approaches is the development of bifunctional or multi-target ligands. This compound emerged from this strategy, designed as a single molecule that acts as a partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7] The NOP receptor system is known to modulate the MOR system; its activation can attenuate the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] this compound was developed to achieve a balanced activation of both receptors, aiming to provide robust pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from studies in rhesus monkeys, suggest that this compound is approximately 100 times more potent than morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional opioids.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: Receptor Binding Affinities and Functional Activities of this compound

ReceptorParameterValue (nM)
Nociceptin/Orphanin FQ Peptide (NOP)Ki3.67[8][9]
Mu-Opioid Receptor (MOR)Ki16.49[8][9]
Nociceptin/Orphanin FQ Peptide (NOP)EC50 ([35S]GTPγS)34.7 - 35[4][9]
Mu-Opioid Receptor (MOR)EC50 ([35S]GTPγS)19.6 - 20[4][9]
Delta-Opioid Receptor (DOR)Ki>100[4]
Kappa-Opioid Receptor (KOR)Ki>100[4]

Table 2: In Vivo Efficacy and Side Effect Profile of this compound in Non-Human Primates

ParameterThis compoundMorphine
Analgesic Potency
Antinociceptive Effect (Tail-withdrawal)~100-fold more potent than morphine[1][4]-
Capsaicin-induced AllodyniaDose-dependent inhibition (0.003-0.03 mg/kg, s.c.)[4][9]-
Side Effect Profile
Respiratory DepressionNot observed at 10x analgesic dose[4]Observed
Cardiovascular EffectsNot observed at 10x analgesic dose[4]-
Abuse Potential (Self-administration)Lacked reinforcing effects (0.3-10 µg/kg/injection)[9]Reinforcing
Opioid-induced HyperalgesiaLess than morphine[4]Observed
Physical DependenceLess than morphine[4]Observed
ToleranceDid not induce hyperalgesia, a marker of tolerance (0.01 or 0.03 mg/kg)[9]Observed
Itch/ScratchingDid not increase scratching activity[9]-

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional efficacy of this compound at human opioid receptors.

Methodology:

  • Receptor Binding Assays:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP, MOR, DOR, and KOR were used.

    • Competitive binding assays were performed using radioligands specific to each receptor.

    • The inhibition constant (Ki) was calculated to determine the binding affinity of this compound.

  • [35S]GTPγS Functional Assays:

    • The agonist activity of this compound was determined by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the NOP and MOR receptors in the same CHO cell membrane preparations.[4]

    • Concentration-response curves were generated to calculate the EC50 (half-maximal effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for NOP and DAMGO for MOR).[4]

In Vivo Analgesic Efficacy Assays in Non-Human Primates (Rhesus Monkeys)

Objective: To assess the antinociceptive and antiallodynic effects of this compound.

Methodology:

  • Warm Water Tail-Withdrawal Assay (Acute Nociception):

    • Monkeys were seated in primate restraint chairs.[4]

    • The lower part of their shaved tails was immersed in a thermal flask containing water maintained at a noxious temperature (e.g., 50°C).[4][8]

    • The latency to tail withdrawal was measured as an indicator of nociception.

    • This compound was administered systemically (subcutaneously) at various doses, and the effect on tail-withdrawal latency was compared to baseline and vehicle controls.[8]

  • Capsaicin-Induced Allodynia Model:

    • Capsaicin was injected intradermally to induce a state of heightened pain sensitivity (allodynia).

    • The response to a normally non-painful thermal stimulus (e.g., 46°C water) was measured.[4]

    • This compound was administered systemically to evaluate its ability to reverse the capsaicin-induced thermal allodynia in a dose-dependent manner.[4]

In Vivo Side Effect Profile Assays in Non-Human Primates

Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-related side effects of this compound.

Methodology:

  • Drug Self-Administration Assay (Abuse Potential):

    • Monkeys were trained to self-administer drugs by pressing a lever to receive an intravenous infusion.

    • The reinforcing effects of this compound were compared to a known drug of abuse (e.g., oxycodone) and saline. This compound was also tested for its ability to reduce the self-administration of oxycodone.[4]

  • Respiratory and Cardiovascular Monitoring:

    • Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys following the administration of this compound at doses up to 10 times the effective analgesic dose.[4]

  • Assessment of Physical Dependence and Tolerance:

    • Monkeys received repeated administrations of this compound or morphine.

    • Signs of withdrawal (indicative of physical dependence) were observed following abrupt cessation of the drug or administration of an opioid antagonist.

    • The development of tolerance was assessed by measuring the analgesic response over time to determine if higher doses were required to produce the same effect. This compound was found to produce less tolerance than morphine.[4]

Visualizations

Signaling Pathway of this compound

AT121_Signaling_Pathway cluster_AT121 This compound cluster_effects Downstream Effects AT121 This compound MOR Mu-Opioid Receptor (MOR) AT121->MOR Partial Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Partial Agonist Analgesia Analgesia MOR->Analgesia NOP->Analgesia BlockReward Blockade of Reward Pathway NOP->BlockReward ReducedSideEffects Reduced Side Effects (Respiratory Depression, Abuse Potential) BlockReward->ReducedSideEffects

Caption: Signaling pathway of this compound as a bifunctional MOR/NOP agonist.

Experimental Workflow for Preclinical Evaluation of this compound

AT121_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Non-Human Primates) start Start: this compound Synthesis and Characterization binding Receptor Binding Assays (MOR, NOP, KOR, DOR) start->binding functional [35S]GTPγS Functional Assays (MOR, NOP) start->functional analgesia Analgesic Efficacy - Tail-Withdrawal Assay - Capsaicin-Induced Allodynia binding->analgesia functional->analgesia side_effects Side Effect Profile - Respiratory & Cardiovascular Monitoring - Self-Administration (Abuse) - Physical Dependence & Tolerance analgesia->side_effects data_analysis Data Analysis and Comparison (vs. Morphine/Oxycodone) side_effects->data_analysis conclusion Conclusion: Potent Analgesic with Minimal Side Effects data_analysis->conclusion

References

AT-121: A Preclinical Deep Dive into a Novel Bifunctional Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Research Findings of a Promising Opioid Alternative

The search for a potent analgesic with a significantly improved safety profile over traditional opioids has led to the development of AT-121, a novel bifunctional molecule. Preclinical research, primarily conducted in nonhuman primates, suggests that this compound may offer potent pain relief without the life-threatening and addictive properties that characterize current opioid medications. This technical guide provides a comprehensive overview of the core preclinical findings for researchers, scientists, and drug development professionals.

Core Findings: A Bifunctional Approach to Pain Management

This compound is a rationally designed small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual mechanism is believed to be the key to its unique pharmacological profile. While MOP receptor activation is the cornerstone of potent analgesia, it is also responsible for the severe side effects of opioids, including respiratory depression, abuse potential, and physical dependence.[1][3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding effects and producing its own analgesic properties.[1][2]

Quantitative Data Summary

The preclinical efficacy and receptor binding profile of this compound have been quantified in several key studies. The following tables summarize the critical quantitative data, providing a clear comparison of its properties.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Agonist Efficacy
NOP 3.6735Partial Agonist
MOP 16.4920Partial Agonist
KOP >100--
DOP >100--
Table 1: Receptor Binding and Functional Activity of this compound.[2]
CompoundAnalgesic Potency (vs. Morphine)Antinociceptive Dose Range (mg/kg, s.c. in rhesus monkeys)
This compound ~100x more potent0.003 - 0.03
Morphine 1x-
Table 2: In Vivo Analgesic Potency of this compound.[2][3]
Adverse EffectThis compound Finding in Nonhuman Primates
Respiratory Depression No significant respiratory depression observed, even at doses 10-fold higher than the full antinociceptive dose.[2][4]
Abuse Potential Lacked reinforcing effects in self-administration studies and attenuated the reinforcing effects of oxycodone.[1][2]
Opioid-induced Hyperalgesia Did not induce hyperalgesia after short-term exposure.[1]
Physical Dependence Did not precipitate withdrawal signs after short-term exposure.[1]
Tolerance Showed a slower development of tolerance to its antinociceptive effects compared to morphine after long-term exposure.[1]
Table 3: Summary of this compound's Reduced Opioid-Associated Side Effects.[1][2][4]

Signaling Pathways and Mechanism of Action

This compound's unique profile stems from its simultaneous engagement of two distinct G protein-coupled receptors. The proposed mechanism involves a synergistic analgesic effect while mitigating the detrimental downstream signaling associated with MOP agonism alone.

This compound Signaling Pathway cluster_0 This compound cluster_1 Cell Membrane cluster_2 Intracellular Signaling AT121 This compound MOP MOP Receptor AT121->MOP Partial Agonist NOP NOP Receptor AT121->NOP Partial Agonist G_protein_MOP Gi/o Protein MOP->G_protein_MOP Activates G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Abuse) NOP->Reduced_Side_Effects Modulates MOP signaling AC_inhibition_MOP Adenylyl Cyclase Inhibition G_protein_MOP->AC_inhibition_MOP Ca_channel_inhibition Ca2+ Channel Inhibition G_protein_MOP->Ca_channel_inhibition K_channel_activation K+ Channel Activation G_protein_MOP->K_channel_activation AC_inhibition_NOP Adenylyl Cyclase Inhibition G_protein_NOP->AC_inhibition_NOP G_protein_NOP->Ca_channel_inhibition G_protein_NOP->K_channel_activation Analgesia Analgesia AC_inhibition_MOP->Analgesia AC_inhibition_NOP->Analgesia Ca_channel_inhibition->Analgesia K_channel_activation->Analgesia

This compound's dual activation of MOP and NOP receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound in nonhuman primates.

Warm Water Tail-Withdrawal Assay for Antinociception

This assay was used to determine the analgesic effects of this compound.

  • Subjects: Adult male and female rhesus monkeys.

  • Procedure:

    • Monkeys were gently restrained in a primate chair.

    • The distal portion of the tail was shaved.

    • The shaved area of the tail was immersed in a temperature-controlled water bath set at 50°C.

    • The latency to tail withdrawal from the warm water was recorded, with a maximum immersion time of 20 seconds to prevent tissue damage.

    • A baseline tail-withdrawal latency was established before drug administration.

    • This compound was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.

    • Tail-withdrawal latencies were measured at various time points post-administration to determine the onset, magnitude, and duration of the antinociceptive effect.

  • Antagonist Studies: To confirm the involvement of MOP and NOP receptors, selective antagonists (naltrexone for MOP and J-113397 for NOP) were administered prior to this compound, and the tail-withdrawal assay was repeated.[4]

Warm_Water_Tail_Withdrawal_Workflow start Start acclimation Subject Acclimation to Restraint start->acclimation baseline Establish Baseline Tail-Withdrawal Latency (50°C) acclimation->baseline drug_admin Administer this compound (s.c.) baseline->drug_admin post_drug_measurement Measure Tail-Withdrawal Latency at Multiple Time Points drug_admin->post_drug_measurement data_analysis Analyze Dose-Response and Time-Course of Analgesia post_drug_measurement->data_analysis end End data_analysis->end

Workflow for assessing antinociception.
Intravenous Drug Self-Administration for Abuse Potential

This paradigm is a gold-standard for evaluating the reinforcing effects and abuse liability of a compound.

  • Subjects: Rhesus monkeys with a history of intravenous drug self-administration.

  • Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to an indwelling intravenous catheter.

  • Procedure:

    • Monkeys were trained to press a lever to receive an intravenous infusion of a known reinforcing drug, such as cocaine or remifentanil.

    • Once stable responding was established, saline was substituted to ensure that responding would extinguish.

    • Different doses of this compound were then made available for self-administration to determine if it would maintain lever-pressing behavior above saline levels.

    • To assess its potential to treat opioid abuse, this compound was administered as a pretreatment before sessions where oxycodone was available for self-administration.

    • A control condition using food pellet reinforcement was included to ensure that any reduction in oxycodone self-administration was not due to a general suppression of behavior.[1]

Self_Administration_Logic start Is this compound Self-Administered? yes_reinforcing This compound is Reinforcing (High Abuse Potential) start->yes_reinforcing Yes no_reinforcing This compound is Not Reinforcing (Low Abuse Potential) start->no_reinforcing No pretreatment Does this compound Pretreatment Reduce Oxycodone Self-Administration? no_reinforcing->pretreatment yes_reduce Potential Treatment for Opioid Abuse pretreatment->yes_reduce Yes no_reduce No Effect on Oxycodone Reinforcement pretreatment->no_reduce No

Logical flow for abuse potential assessment.
Respiratory and Cardiovascular Monitoring

To assess the safety profile of this compound, key physiological parameters were monitored.

  • Subjects: Freely moving rhesus monkeys.

  • Procedure:

    • Physiological responses, including respiration rate, heart rate, blood pressure, and body temperature, were continuously recorded using telemetry.

    • Baseline data was collected for 30 minutes prior to drug administration.

    • This compound was administered intramuscularly at its full antinociceptive dose and at a 10-fold higher dose.

    • Physiological parameters were monitored for 6 hours post-administration.

    • These results were compared to the effects of a high dose of heroin.[1]

Conclusion and Future Directions

The preclinical data for this compound presents a compelling case for a novel analgesic with a significantly wider therapeutic window than traditional opioids. Its ability to provide potent pain relief without inducing significant respiratory depression or demonstrating abuse potential in nonhuman primates is a critical step forward in the development of safer pain medications.[1][2] The dual agonism at MOP and NOP receptors appears to be a viable strategy for separating analgesia from the most dangerous and addictive properties of opioids.

Further research will be necessary to fully elucidate the long-term effects and the translatability of these findings to humans. Clinical trials will be the ultimate determinant of this compound's efficacy and safety in patients. However, the robust preclinical evidence detailed in this guide provides a strong foundation and a clear rationale for its continued development as a potential paradigm-shifting therapeutic for pain management.

References

AT-121 in Non-Human Primate Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional opioid analgesic that has demonstrated significant promise in preclinical non-human primate studies. This technical guide provides an in-depth overview of the core findings related to this compound, with a focus on its analgesic efficacy, safety profile, and mechanism of action in rhesus macaques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

This compound acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action is believed to be responsible for its potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved safety profile.[2][3] Notably, non-human primate studies have indicated that this compound does not produce the significant respiratory depression, abuse liability, or physical dependence commonly associated with traditional opioid analgesics.[2][4]

This guide summarizes key quantitative data from these studies in structured tables, provides detailed experimental protocols for the pivotal assays conducted, and includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Core Data Presentation

Analgesic Efficacy

The analgesic properties of this compound have been primarily evaluated using the warm water tail-withdrawal assay in rhesus macaques. This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

Compound Dose (mg/kg, s.c.) Peak Antinociceptive Effect (% MPE) ED50 (mg/kg) Reference
This compound0.003 - 0.03Dose-dependent increase0.01[2]
Morphine1.0 - 10.0Dose-dependent increase1.0[2]

% MPE = Maximum Possible Effect

Receptor Binding and Functional Activity

This compound exhibits high-affinity binding and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the kappa (KOP) and delta (DOP) opioid receptors.[2]

Receptor Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Agonist Efficacy Reference
NOP3.6735Partial Agonist[2][4]
MOP16.4920Partial Agonist[2][4]
KOP>100--[2]
DOP>100--[2]
Safety Profile: Respiratory Depression and Abuse Liability

A key advantage of this compound observed in non-human primate studies is its favorable safety profile compared to traditional opioids.

Respiratory Function:

Compound Dose (mg/kg) Effect on Respiration Reference
This compound0.03 (full antinociceptive dose)No significant effect on respiration.[2]
This compound0.3 (10x antinociceptive dose)No significant effect on respiration.[2]
Morphine10.0Sustained reduction in tidal and minute volume.[5][6]

Abuse Potential (Intravenous Self-Administration):

Compound Reinforcing Effects Reference
This compoundDid not produce reinforcing effects.[2]
OxycodoneProduced significant reinforcing effects.[2]

Experimental Protocols

Warm Water Tail-Withdrawal Assay

This procedure is utilized to assess the antinociceptive effects of a compound in rhesus macaques.

Protocol:

  • Animal Acclimation: Rhesus monkeys are gently restrained in primate chairs, allowing their tails to hang freely. The animals are acclimated to this procedure before the commencement of the experiment.

  • Baseline Measurement: The distal portion of the monkey's tail is immersed in a thermos containing water maintained at a constant temperature, typically 50°C or 55°C.[1]

  • Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[1]

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.

  • Post-Treatment Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the time course and peak effect of the compound.

  • Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.

Intravenous Drug Self-Administration

This "gold standard" behavioral paradigm is used to evaluate the abuse potential of a compound by determining its reinforcing effects.

Protocol:

  • Surgical Preparation: Monkeys are surgically implanted with an indwelling intravenous catheter.

  • Operant Conditioning Chamber: Animals are placed in an operant conditioning chamber equipped with two levers.

  • Acquisition Phase (Fixed-Ratio Schedule): Monkeys are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). Each infusion is delivered after a fixed number of lever presses (e.g., FR1, meaning one press results in one infusion). The other lever ("inactive" lever) has no programmed consequences.[7]

  • Dose-Response Determination: Once stable self-administration is established, different doses of the drug are made available to determine the dose-response relationship.

  • Substitution Phase: The test compound (this compound) is substituted for the training drug to determine if it maintains self-administration behavior.

  • Progressive-Ratio Schedule: To assess the reinforcing strength of a drug, a progressive-ratio schedule is used where the number of lever presses required to receive an infusion systematically increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.[2]

Respiratory Function Measurement

Whole-body plethysmography is a non-invasive method used to assess respiratory function in unanesthetized and unrestrained monkeys.[5][6]

Protocol:

  • Plethysmography Chamber: The monkey is placed in a sealed plethysmography chamber.

  • Acclimation: The animal is allowed a period to acclimate to the chamber.

  • Data Acquisition: As the monkey breathes, the pressure changes within the chamber are measured by a sensitive pressure transducer. These pressure changes are used to calculate respiratory parameters.

  • Parameters Measured:

    • Respiratory Rate: Breaths per minute.

    • Tidal Volume: The volume of air inhaled or exhaled in a single breath.

    • Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

  • Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored to assess for any drug-induced changes, such as respiratory depression.

Signaling Pathways and Experimental Workflows

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOP_Receptor MOP Receptor AT121->MOP_Receptor Partial Agonist NOP_Receptor NOP Receptor AT121->NOP_Receptor Partial Agonist G_Protein_MOP Gi/o Protein MOP_Receptor->G_Protein_MOP Activation G_Protein_NOP Gi/o Protein NOP_Receptor->G_Protein_NOP Activation AC_MOP Adenylyl Cyclase (Inhibition) G_Protein_MOP->AC_MOP Inhibition AC_NOP Adenylyl Cyclase (Inhibition) G_Protein_NOP->AC_NOP Inhibition cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOP->Analgesia cAMP_NOP->Analgesia Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Abuse) cAMP_NOP->Reduced_Side_Effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Analgesia cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Animal_Model Rhesus Macaque Acclimation Chair Restraint Acclimation Animal_Model->Acclimation Baseline Baseline Tail-Withdrawal Latency Measurement (50-55°C water) Acclimation->Baseline Drug_Admin This compound or Vehicle Administration (s.c.) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency Measurements Drug_Admin->Post_Treatment Calculate_MPE Calculate %MPE Post_Treatment->Calculate_MPE Dose_Response Generate Dose-Response Curve Calculate_MPE->Dose_Response Efficacy Determine Analgesic Efficacy Dose_Response->Efficacy Experimental_Workflow_Abuse_Liability cluster_prep Preparation cluster_testing Testing Phase cluster_outcome Outcome Assessment Catheter Intravenous Catheter Implantation Training Operant Conditioning Training (Known Drug of Abuse) Catheter->Training Substitution Substitute this compound for Training Drug Training->Substitution FR_Schedule Fixed-Ratio (FR) Schedule Testing Substitution->FR_Schedule PR_Schedule Progressive-Ratio (PR) Schedule Testing FR_Schedule->PR_Schedule Reinforcement Measure Reinforcing Effects FR_Schedule->Reinforcement Breakpoint Determine Breakpoint PR_Schedule->Breakpoint Abuse_Potential Assess Abuse Potential Reinforcement->Abuse_Potential Breakpoint->Abuse_Potential

References

AT-121: A Bifunctional Agonist with a Safer Profile for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Novel Opioid Alternative

For Researchers, Scientists, and Drug Development Professionals

The pressing need for potent analgesics with a diminished risk of addiction and other life-threatening side effects has driven the exploration of novel therapeutic agents. Among these, AT-121 has emerged as a promising candidate, demonstrating significant pain relief without the hallmark adverse effects of traditional opioids. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used to evaluate its efficacy and safety.

Core Mechanism of Action: A Dual Receptor Strategy

This compound is a bifunctional small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is central to its unique pharmacological profile. While activation of the MOP receptor is a well-established mechanism for potent analgesia, it is also responsible for the severe side effects associated with conventional opioids, including respiratory depression, euphoria, and physical dependence.[3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding properties and producing analgesia in its own right.[2][4]

This compound's partial agonism at the MOP receptor provides a ceiling effect, potentially limiting the maximal response and thereby reducing the risk of overdose and other adverse effects. Simultaneously, its potent agonism at the NOP receptor is thought to counteract the MOP-mediated side effects, contributing to its improved safety profile.[1][4]

Quantitative Pharmacology of this compound

The following tables summarize the in vitro binding affinities and functional potencies of this compound at the human MOP and NOP receptors, as well as its selectivity over other opioid receptors.

Table 1: Receptor Binding Affinities of this compound [2][5]

ReceptorBinding Affinity (Ki, nM)
NOP3.67
MOP16.49
DOP>100
KOP>100

Table 2: In Vitro Functional Activity of this compound in [³⁵S]GTPγS Binding Assay [2]

ReceptorEC₅₀ (nM)Efficacy (% of full agonist)
NOP35Partial Agonist
MOP20Partial Agonist

Preclinical Efficacy and Safety Assessment: Experimental Protocols

The preclinical evaluation of this compound in non-human primates has been pivotal in demonstrating its potential as a safer opioid alternative. The following sections detail the methodologies for the key experiments conducted.

Analgesia Assessment: Warm Water Tail-Withdrawal Assay

This assay is a standard method for evaluating the antinociceptive effects of drugs in non-human primates.[6][7][8]

Protocol:

  • Animal Acclimation: Rhesus monkeys are acclimated to restraint chairs in a quiet, dedicated procedure room.

  • Baseline Latency Measurement: The distal portion of the monkey's shaved tail (approximately 15 cm) is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C).

  • Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound or a control substance (e.g., vehicle, morphine) is administered, typically via subcutaneous injection.

  • Post-treatment Latency Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the onset, peak, and duration of the analgesic effect.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Respiratory and Cardiovascular Function Monitoring

Continuous monitoring of respiratory and cardiovascular parameters is crucial for assessing the safety profile of novel analgesics.[9][10][11]

Protocol:

  • Surgical Implantation of Telemetry Devices: Rhesus monkeys are surgically implanted with telemetry transmitters capable of continuously monitoring physiological parameters such as respiratory rate, tidal volume, heart rate, and blood pressure.

  • Baseline Data Collection: Following a post-surgical recovery period, baseline physiological data is collected continuously in conscious, unrestrained animals in their home cages.

  • Drug Administration: this compound or a control opioid (e.g., fentanyl) is administered at various doses, including those that produce full analgesia and supratherapeutic doses.

  • Continuous Data Recording: Physiological parameters are recorded continuously before and after drug administration for an extended period (e.g., up to 6 hours).

  • Data Analysis: Changes in respiratory rate, minute volume (respiratory rate x tidal volume), heart rate, and mean arterial pressure from baseline are calculated and compared between treatment groups.

Abuse Liability Assessment: Intravenous Drug Self-Administration

The reinforcing properties of a drug, which are indicative of its abuse potential, are assessed using intravenous self-administration paradigms in non-human primates.[3][12][13]

Protocol:

  • Surgical Catheterization: Rhesus monkeys are surgically fitted with chronic indwelling intravenous catheters.

  • Operant Conditioning: Monkeys are trained to press a lever in an operant chamber to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). This establishes the lever-pressing behavior.

  • Substitution Phase: Once a stable rate of responding is established, the training drug is replaced with saline (vehicle) to confirm that the responding is maintained by the pharmacological effects of the drug.

  • This compound Self-Administration: Following the extinction of responding with saline, this compound is made available for self-administration at various doses. The rate of lever pressing for this compound is compared to that for the training drug and saline.

  • Progressive-Ratio Schedule: To assess the motivational strength of the drug, a progressive-ratio schedule of reinforcement can be implemented, where the number of lever presses required to receive an infusion progressively increases. The "breakpoint" (the highest number of responses an animal will make for a single infusion) is a measure of the reinforcing efficacy of the drug.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay is a widely used in vitro method to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[1][14][15][16]

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human MOP or NOP receptor (e.g., CHO-hMOP or CHO-hNOP cells).

  • Assay Buffer Preparation: An assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with increasing concentrations of this compound (or a standard agonist like DAMGO for MOP or N/OFQ for NOP), GDP, and the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Termination and Filtration: After a specific incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from the total binding to obtain specific binding. The specific binding data is then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

MOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AT121 This compound MOP_R Mu-Opioid Receptor (MOP) AT121->MOP_R Binds G_protein Gi/o Protein MOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway Activated by this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AT121 This compound NOP_R Nociceptin Receptor (NOP) AT121->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Safety Modulation of MOP Side Effects cAMP->Safety K_channel->Safety Ca_channel->Safety

Caption: Nociceptin Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Non-Human Primates) binding_assay Receptor Binding Assays (Ki determination) gtp_assay [³⁵S]GTPγS Functional Assay (EC₅₀, Eₘₐₓ determination) binding_assay->gtp_assay analgesia Analgesia Assessment (Tail-Withdrawal Assay) gtp_assay->analgesia safety Safety Assessment (Respiratory & Cardiovascular Monitoring) analgesia->safety abuse Abuse Liability (Self-Administration) safety->abuse conclusion Evaluation of Therapeutic Potential abuse->conclusion start This compound Synthesis & Characterization start->binding_assay

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a significant advancement in the quest for safer and more effective pain management. Its unique bifunctional mechanism, acting as a partial agonist at both MOP and NOP receptors, provides a strong analgesic effect comparable to traditional opioids but with a markedly improved safety profile, most notably the absence of respiratory depression and abuse liability in preclinical non-human primate models. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising therapeutic candidate. Continued investigation into the long-term efficacy and safety of this compound is warranted to translate these encouraging preclinical findings into a viable clinical solution for pain relief.

References

Methodological & Application

Application Notes and Protocols for AT-121: A Novel Bifunctional Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel, bifunctional analgesic agent that exhibits potent agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for strong pain relief comparable to traditional opioids but with a significantly reduced risk of adverse effects such as respiratory depression, abuse liability, and tolerance.[1] Preclinical studies in non-human primates have demonstrated that this compound provides potent antinociceptive effects without the undesirable side effects associated with conventional opioid analgesics.[1] This document provides a detailed overview of the synthesis and purification of this compound, along with its pharmacological properties and a conceptual experimental workflow for its evaluation.

Chemical and Pharmacological Properties of this compound

This compound is a chemically synthesized small molecule with a complex spirocyclic structure. Its dual agonism at MOR and NOP receptors is key to its unique therapeutic profile.

PropertyValueReference
Chemical Formula C₂₄H₃₈N₄O₃S[1]
Molecular Weight 462.65 g/mol [1]
Mu-Opioid Receptor (MOR) Ki 16.49 nM[1]
Nociceptin Receptor (NOP) Ki 3.67 nM[1]
MOR EC₅₀ ([³⁵S]GTPγS) 19.6 nM[1]
NOP EC₅₀ ([³⁵S]GTPγS) 34.7 nM[1]
In Vivo Efficacy (NHP) Dose-dependent antinociception (0.003-0.03 mg/kg, s.c.)[1]

Synthesis and Purification Protocol

The synthesis of this compound involves a multi-step chemical process. The following is a general protocol based on the synthetic scheme reported in the primary literature.[1]

Synthesis Protocol

Materials:

  • Starting materials and reagents as outlined in the supplementary materials of Ding H, et al. Sci Transl Med. 2018; 10(456):eaar3483.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction apparatus

General Procedure:

The synthesis of this compound is a multi-step process that involves the construction of the core spirocyclic scaffold followed by the introduction of the side chains responsible for its dual receptor activity. The detailed, step-by-step synthesis scheme for this compound is provided in the supplementary materials of the foundational paper by Ding et al. (2018).[1] Researchers are directed to this publication for the specific reaction conditions, reagents, and intermediate characterization.

Purification Protocol

Purification of the final this compound compound and its intermediates is critical to ensure high purity for in vitro and in vivo studies. The primary method for purification is flash column chromatography on silica (B1680970) gel.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Dichloromethane, Methanol)

  • Triethylamine (B128534) (for basic compounds)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chambers

General Procedure for Flash Column Chromatography:

  • Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexanes).

  • Column Packing: The slurry is carefully poured into the chromatography column and packed uniformly to avoid air bubbles and channels.

  • Sample Loading: The crude this compound product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

  • Elution: A solvent gradient is typically employed, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). As this compound is a nitrogen-containing compound, the addition of a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its analgesic effects through the simultaneous activation of the mu-opioid and nociceptin receptors, both of which are G-protein coupled receptors (GPCRs). This dual activation is thought to produce analgesia while mitigating the adverse effects associated with selective MOR agonists.

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Gi_MOR Gi/o Protein MOR->Gi_MOR Activation Gi_NOP Gi/o Protein NOP->Gi_NOP Activation AC_MOR Adenylyl Cyclase (Inhibition) Gi_MOR->AC_MOR Inhibition AC_NOP Adenylyl Cyclase (Inhibition) Gi_NOP->AC_NOP Inhibition cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Addiction Potential) cAMP_NOP->ReducedSideEffects

Caption: this compound Signaling Pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel analgesic compound like this compound follows a structured workflow from initial synthesis to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Non-Human Primate Model) cluster_data Data Analysis and Reporting Synthesis Chemical Synthesis of this compound Purification Purification by Flash Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay Receptor Binding Assays (Ki determination for MOR, NOP) Characterization->BindingAssay FunctionalAssay Functional Assays (e.g., [³⁵S]GTPγS binding, EC₅₀ determination) BindingAssay->FunctionalAssay DoseRanging Dose-Ranging Analgesia Studies (e.g., tail-withdrawal assay) FunctionalAssay->DoseRanging SideEffect Assessment of Side Effects (Respiratory function, abuse liability) DoseRanging->SideEffect Pharmacokinetics Pharmacokinetic Studies (ADME) SideEffect->Pharmacokinetics DataAnalysis Statistical Analysis of Results Pharmacokinetics->DataAnalysis Reporting Reporting and Publication DataAnalysis->Reporting

Caption: Preclinical Experimental Workflow.

Conclusion

This compound represents a promising step forward in the development of safer and more effective analgesics. Its unique dual agonism at MOR and NOP receptors offers a compelling therapeutic strategy to dissociate potent pain relief from the significant adverse effects of traditional opioids. The protocols and information provided herein are intended to guide researchers in the synthesis, purification, and evaluation of this novel compound, facilitating further investigation into its therapeutic potential.

References

AT-121 Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional opioid receptor agonist with a promising preclinical profile as a potent analgesic with a significantly improved safety margin compared to traditional opioids.[1][2] It acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic effects while mitigating common opioid-related side effects such as respiratory depression, abuse liability, and physical dependence.[1][2][4] Preclinical studies, particularly in nonhuman primates, have demonstrated that this compound can produce morphine-like analgesia at doses that do not induce these adverse effects.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for research purposes.

Data Presentation

In Vivo Efficacy and Receptor Binding Profile of this compound
ParameterValueSpecies/SystemCitation
Analgesic Efficacy (Antinociception)
Minimum Effective Dose0.03 mg/kg (s.c.)Rhesus Monkeys[1]
Duration of Action (at 0.03 mg/kg)~3 hoursRhesus Monkeys[1]
Receptor Binding Affinity (Ki)
NOP Receptor3.67 nMHuman cloned receptors[5]
MOP Receptor16.49 nMHuman cloned receptors[5]
DOP Receptor>100 nMHuman cloned receptors[1]
KOP Receptor>100 nMHuman cloned receptors[1]
Functional Activity (EC50)
NOP Receptor ([³⁵S]GTPγS)35 nM (partial agonist)CHO-hNOP cell membranes[1]
MOP Receptor ([³⁵S]GTPγS)20 nM (partial agonist)CHO-hMOP cell membranes[1]
Safety Profile of this compound in Nonhuman Primates
Adverse EffectObservation with this compoundComparison with Traditional OpioidsCitation
Respiratory Depression No significant effect at analgesic doses (0.03 mg/kg) or 10-fold higher.Morphine and other MOP agonists typically cause significant respiratory depression.[1][4]
Abuse Potential (Reinforcing Effects) Lacked reinforcing effects in self-administration studies.Oxycodone and other MOP agonists are highly reinforcing.[1][2]
Physical Dependence Did not induce physical dependence after repeated administration.Chronic use of MOP agonists leads to physical dependence.[1]
Opioid-Induced Hyperalgesia Did not induce hyperalgesia.Can be a consequence of long-term MOP agonist use.[1]
Itch (Pruritus) Did not significantly increase scratching behavior.Morphine is known to induce itch.[1]

Experimental Protocols

Formulation of this compound for Subcutaneous Administration

Disclaimer: The precise formulation vehicle used in the seminal nonhuman primate studies by Ding et al. (2018) is not explicitly detailed in the published literature. The following protocol is based on a suggested formulation from a commercial supplier of this compound and is a common vehicle for preclinical in vivo studies of compounds with limited aqueous solubility. Researchers should perform their own solubility and stability tests.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringes and needles

Suggested Vehicle Composition:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Sterile Saline or PBS

Procedure for Preparing a 1 mg/mL Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Solubilization:

    • Add the required volume of DMSO to the this compound powder and vortex or sonicate until fully dissolved.

    • Add the required volume of PEG300 and mix thoroughly.

    • Add the required volume of Tween 80 and mix thoroughly.

  • Final Dilution: Add the required volume of sterile saline or PBS to reach the final desired concentration and volume. Mix until a clear, homogenous solution is obtained.

  • Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at an appropriate temperature as determined by stability studies (e.g., -20°C for long-term storage). Protect from light.

Example Calculation for 10 mL of a 0.1 mg/mL solution:

  • Total this compound needed: 1 mg

  • Volume of DMSO: 0.5 mL (5% of 10 mL)

  • Volume of PEG300: 3 mL (30% of 10 mL)

  • Volume of Tween 80: 0.5 mL (5% of 10 mL)

  • Volume of Saline/PBS: 6 mL (60% of 10 mL)

In Vivo Administration Protocol: Subcutaneous Injection in Rhesus Monkeys

Animal Model: Adult male and female rhesus monkeys (Macaca mulatta) have been used in key preclinical studies.[1]

Materials:

  • Prepared this compound solution

  • Appropriate animal restraint device

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Personal Protective Equipment (PPE)

Procedure:

  • Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., 0.003-0.03 mg/kg).[1]

  • Animal Preparation: Acclimatize the animals to the experimental procedures. Ensure the animal is appropriately restrained to allow for safe injection.

  • Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, typically between the shoulder blades. Swab the injection site with 70% ethanol.

  • Injection:

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at the base of the tented skin.

    • Aspirate slightly to ensure a blood vessel has not been entered.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, including signs of distress or local irritation at the injection site.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a partial agonist at both the MOP and NOP receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound is thought to induce a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately producing analgesia. A key characteristic of this compound is that it appears to cause minimal receptor phosphorylation, an event often associated with receptor desensitization, tolerance, and the recruitment of β-arrestin, which is implicated in some of the adverse effects of opioids.

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOP MOP Receptor AT121->MOP Binds (Partial Agonist) NOP NOP Receptor AT121->NOP Binds (Partial Agonist) Gi_o_MOP Gi/o Protein MOP->Gi_o_MOP Activates ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Abuse Liability) MOP->ReducedSideEffects Balanced Partial Agonism & Minimal Phosphorylation Gi_o_NOP Gi/o Protein NOP->Gi_o_NOP Activates NOP->ReducedSideEffects Balanced Partial Agonism & Minimal Phosphorylation AC Adenylyl Cyclase Gi_o_MOP->AC Inhibits GIRK ↑ GIRK Channel Activity Gi_o_MOP->GIRK Ca_channel ↓ Ca²⁺ Channel Activity Gi_o_MOP->Ca_channel Gi_o_NOP->AC Inhibits Gi_o_NOP->GIRK Gi_o_NOP->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of this compound as a bifunctional MOP/NOP partial agonist.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines a typical workflow for assessing the antinociceptive effects of this compound in a nonhuman primate model using a warm water tail-withdrawal assay, a common test for pain response.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Training Baseline_Test Measure Baseline Tail-Withdrawal Latency Animal_Acclimation->Baseline_Test Formulation Prepare this compound Formulation (e.g., 0.01 mg/mL in vehicle) Dose_Calc Calculate Injection Volume (based on weight and dose) Formulation->Dose_Calc Administration Administer this compound or Vehicle (Subcutaneous Injection) Dose_Calc->Administration Baseline_Test->Administration Post_Admin_Test Measure Tail-Withdrawal Latency at Timed Intervals (e.g., 30, 60, 120, 180 min) Administration->Post_Admin_Test Data_Collection Record Latency Times for Each Animal and Time Point Post_Admin_Test->Data_Collection MPE_Calc Calculate % Maximum Possible Effect (MPE) Data_Collection->MPE_Calc Stats Statistical Analysis (e.g., ANOVA) MPE_Calc->Stats Results Generate Dose-Response and Time-Course Curves Stats->Results

Caption: Workflow for assessing the analgesic efficacy of this compound in vivo.

References

AT-121 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AT-121, a bifunctional μ-opioid receptor (MOR) and nociceptin (B549756)/orphanin FQ (NOP) receptor agonist, in various solvents.[1][2][3][4][5] Additionally, comprehensive protocols for solubility determination and stock solution preparation are outlined to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

This compound is an experimental analgesic compound with a unique pharmacological profile, acting as an agonist at both the μ-opioid and nociceptin receptors.[1] This dual agonism is believed to contribute to its analgesic effects while potentially mitigating the adverse side effects associated with traditional opioids, such as respiratory depression and abuse liability.[1]

PropertyValue
Chemical Formula C₂₄H₃₈N₄O₃S[1]
Molecular Weight 462.6 g/mol (free base)[6]
CAS Number 2099681-31-7 (free base)[1][6]
Appearance Not specified in provided results; typically a powder.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that sonication may be recommended to facilitate dissolution.[7]

SolventConcentrationMolar Equivalent (approx.)Notes
DMSO 55 mg/mL[7]118.88 mM[7]Miscible.[6]
Chloroform 10 mg/mL[6]21.62 mM-
Ethanol Miscible[6]Not Applicable-
Ethanol:PBS (pH 7.2) (1:20) 50 µg/mL[6][7]0.108 mMSonication is recommended.[7]

Experimental Protocols

Protocol for Determination of this compound Solubility

This protocol describes a general method for determining the kinetic solubility of this compound in a solvent of choice, adapted from standard laboratory procedures.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol, PBS)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Visual inspection tool (e.g., light box with a dark background)

Procedure:

  • Preparation of Supersaturated Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) and transfer it to a microcentrifuge tube.

    • Add a precise volume of the test solvent (e.g., 100 µL) to the tube. This creates a high initial concentration.

  • Equilibration:

    • Tightly cap the tube and vortex vigorously for 2 minutes.

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 15-30 minutes. Gentle warming (e.g., 37°C) may also be applied, but caution should be exercised as heat can degrade some compounds.

    • Allow the solution to equilibrate at room temperature for at least one hour to ensure that any excess, undissolved compound has precipitated.

  • Separation of Saturated Solution:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Data Analysis:

    • Calculate the solubility in mg/mL or mM based on the concentration measured in the supernatant.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (free base, MW: 462.6 g/mol )

  • Anhydrous, sterile DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 462.6 g/mol / 1000 = 4.626 mg

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out 4.626 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex until the compound is completely dissolved. Visual inspection against a light source can confirm complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Storage:

    • For short-term storage (days to weeks), the stock solution can be stored at 4°C.

    • For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Visualizations

Signaling Pathways of this compound

This compound exerts its effects by acting as an agonist at both the μ-opioid receptor (MOR) and the nociceptin receptor (NOP). The diagrams below illustrate the canonical signaling pathways initiated by the activation of these G-protein coupled receptors.

MOR_Signaling AT121 This compound MOR μ-Opioid Receptor (MOR) AT121->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits (βγ) K_channel K⁺ Channels G_protein->K_channel Activates (βγ) cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Analgesia Analgesia Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_efflux->Analgesia

μ-Opioid Receptor Signaling Pathway

NOP_Signaling AT121 This compound NOP Nociceptin Receptor (NOP) AT121->NOP G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP Cellular_Effects Modulation of Pain Perception cAMP->Cellular_Effects MAPK->Cellular_Effects

Nociceptin Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a general workflow for utilizing a prepared stock solution of this compound in a typical in vitro cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Stock_Prep Prepare 10 mM this compound Stock in 100% DMSO Serial_Dilution Serial Dilution in DMSO to Intermediate Concentrations Stock_Prep->Serial_Dilution Working_Solution Prepare Working Solutions by Diluting in Assay Medium (Final DMSO < 0.5%) Serial_Dilution->Working_Solution Cell_Treatment Treat Cells with Working Solutions (including Vehicle Control) Working_Solution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Data_Acquisition Measure Assay Endpoint (e.g., Reporter Gene, cAMP levels) Incubation->Data_Acquisition Data_Analysis Analyze and Plot Data (e.g., Dose-Response Curve) Data_Acquisition->Data_Analysis

General In Vitro Experimental Workflow

References

Application Notes and Protocols for AT-121: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a bifunctional opioid receptor agonist, exhibiting partial agonism at both the mu-opioid (μOR) and nociceptin (B549756)/orphanin FQ (NOP) receptors. This dual mechanism of action has shown promise in preclinical studies for providing potent analgesia with a reduced side effect profile compared to traditional opioids. As with any small molecule destined for research or clinical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of a safe and effective therapeutic.

These application notes provide a comprehensive overview of the recommended storage conditions for this compound, along with detailed protocols for assessing its stability under various stress conditions. The information herein is intended to guide researchers in maintaining the quality of this compound and in developing robust stability-indicating analytical methods.

This compound Storage Conditions

Proper storage of this compound is essential to prevent degradation and ensure its chemical integrity for in vitro and in vivo studies. The following storage conditions are recommended based on information from various suppliers.

FormStorage TemperatureRecommended DurationShipping Condition
Powder -20°C≥ 2-3 years[1][2]Ambient or with blue ice[1]
In Solvent -80°CUp to 1 year[1]-

Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability; common solvents for this compound include DMSO and chloroform.[1][2]

Impact of Degradation on Biological Activity

This compound exerts its analgesic effects by binding to and activating μ-opioid and nociceptin receptors. The chemical structure of this compound is critical for its interaction with the binding pockets of these receptors. Degradation of the molecule can lead to the formation of impurities that may have reduced or no affinity for the receptors, potentially leading to a loss of analgesic efficacy. Furthermore, degradation products could potentially have altered pharmacological profiles, including off-target effects or toxicity. Therefore, ensuring the stability of this compound is paramount for the validity and reproducibility of research findings.

cluster_AT121 This compound cluster_Receptors Target Receptors cluster_Signaling Cellular Signaling cluster_Degradation Degradation AT121 Intact this compound muOR μ-Opioid Receptor (μOR) AT121->muOR Binds and Activates NOPR Nociceptin Receptor (NOPR) AT121->NOPR Binds and Activates Degradation Chemical Degradation (e.g., hydrolysis, oxidation) AT121->Degradation Analgesia Analgesia muOR->Analgesia Initiates Signaling Cascade NOPR->Analgesia Initiates Signaling Cascade Degradants Degradation Products Degradation->Degradants Degradants->muOR Reduced or No Binding Degradants->NOPR Reduced or No Binding

Figure 1: Logical relationship of this compound's activity and the impact of its degradation.

Quantitative Stability Data

As of the date of this document, detailed quantitative stability data for this compound under various stress conditions (e.g., different temperatures, pH levels, and light exposure) are not publicly available. The following table is provided as a template for researchers to systematically record their own stability data. It is recommended to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percent recovery of this compound and the formation of degradation products over time.

ConditionTime Point% this compound RemainingTotal Degradation Products (%)Appearance
-20°C (Powder) 01000White powder
6 months
12 months
24 months
-80°C (in DMSO) 01000Clear solution
3 months
6 months
12 months
40°C / 75% RH 01000White powder
1 week
2 weeks
1 month

Experimental Protocols for Stability Assessment

The following protocols describe forced degradation studies that are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent or mobile phase to a working concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC analysis).

Forced Degradation (Stress) Studies
  • To separate aliquots of the this compound stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

  • Incubate the solutions at 60°C.

  • Withdraw samples at various time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

  • Dilute the neutralized samples to the working concentration with the mobile phase and analyze by HPLC.

  • To an aliquot of the this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at various time points (e.g., 2, 4, 8, and 24 hours).

  • Dilute the samples to the working concentration with the mobile phase and analyze by HPLC.

  • Place a known amount of this compound powder in a vial and store it in an oven at a high temperature (e.g., 80°C).

  • At specified time points (e.g., 24, 48, and 72 hours), remove a sample, dissolve it in the appropriate solvent, dilute to the working concentration, and analyze by HPLC.

  • Expose a solution of this compound (in a photostable container) and a sample of the powder to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Maintain a control sample in the dark at the same temperature.

  • After the exposure period, prepare solutions of both the exposed and control samples to the working concentration and analyze by HPLC.

Representative Stability-Indicating HPLC Method

The following is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound. Optimization of these parameters will be necessary.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a preclinical compound like this compound.

start Start: This compound Compound prep Prepare Stock and Working Solutions start->prep stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress hplc_dev Develop Stability-Indicating HPLC Method prep->hplc_dev stress->hplc_dev Provides samples for method development analysis Analyze Stressed Samples by Validated HPLC Method stress->analysis Provides samples for analysis hplc_val Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_dev->hplc_val hplc_val->analysis data Collect and Analyze Data (% Recovery, Degradant Formation) analysis->data report Generate Stability Report and Determine Storage Conditions data->report end End report->end

Figure 2: A typical experimental workflow for the stability assessment of this compound.

Conclusion

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of research results. Adherence to the recommended storage conditions is essential. The provided protocols for forced degradation studies and the representative HPLC method offer a solid foundation for researchers to perform a comprehensive stability assessment of this compound. The generation of specific stability data for this compound will be invaluable for its continued development as a promising, safer analgesic.

References

Application Notes and Protocols for AT-121 Subcutaneous Injection in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional agonist that targets both the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] Preclinical studies have demonstrated its potent analgesic properties, comparable to or exceeding those of traditional opioids like morphine. A key advantage of this compound is its favorable safety profile, notably the absence of significant respiratory depression, abuse potential, and physical dependence, which are common and life-threatening side effects associated with conventional opioid analgesics.[1][3] These characteristics make this compound a promising candidate for the development of safer pain therapeutics.

This document provides detailed application notes and protocols for the subcutaneous (SC) administration of this compound in rodent models for preclinical research.

Mechanism of Action

This compound functions as a partial agonist at both the NOP and MOP receptors.[1][3] Its analgesic effects are mediated through the simultaneous activation of these two receptor systems. The activation of MOP receptors is a well-established mechanism for profound analgesia. The concurrent activation of NOP receptors by this compound is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as respiratory depression and reward-seeking behavior.[3] Studies have shown that this compound does not induce significant MOP receptor phosphorylation, a cellular event linked to the development of tolerance and other side effects.[3][4]

AT121_Signaling_Pathway cluster_cell Neuron cluster_receptors Cell Membrane AT121 This compound MOP MOP Receptor AT121->MOP NOP NOP Receptor AT121->NOP G_protein G-protein (Gi/o) MOP->G_protein Partial Agonism NOP->G_protein Partial Agonism ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression) NOP->ReducedSideEffects Counteracts MOP-mediated adverse effects AC Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Simplified signaling pathway of this compound. (Max Width: 760px)

Data Presentation

The following tables summarize key quantitative data for this compound based on preclinical studies. It is important to note that while this compound has been evaluated in rodents, the most detailed dose-response data for subcutaneous administration comes from non-human primate studies. Researchers should use the rodent-specific data as a starting point and may need to perform dose-finding studies for their specific models.

Table 1: this compound Receptor Binding and Functional Activity

ParameterNOP ReceptorMOP ReceptorReference
Binding Affinity (Ki, nM) 3.6716.49[2]
Functional Agonism Partial AgonistPartial Agonist[1][3]

Table 2: Subcutaneous this compound Dose Range and Effects (Non-Human Primates)

Dose Range (mg/kg)EffectAnimal ModelReference
0.003 - 0.03Potent, dose-dependent antinociceptive effectsRhesus Monkeys[1][2]
0.03Full antinociception with a 3-hour durationRhesus Monkeys[1]
Up to 0.3No significant respiratory depression or cardiovascular effectsRhesus Monkeys

Table 3: General Rodent Subcutaneous Injection Parameters

ParameterMouseRatReference
Needle Gauge 25-27 G21-27 G[5][6]
Maximum Volume per Site 5 ml/kg5 ml[5][6]
Injection Site Loose skin over the shoulders/scruff, flankLoose skin over the shoulders/scruff, flank[7][8][9]

Experimental Protocols

The following protocols provide a general framework for the subcutaneous administration of this compound to rodents for the assessment of its analgesic properties.

Materials
  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or a solubilizing agent like Kolliphor HS 15, if required for solubility)

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge for mice, 21-27 gauge for rats)

  • 70% ethanol (B145695) or other suitable disinfectant for the injection site

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Protocol for Subcutaneous Injection of this compound
  • Animal Preparation:

    • Acclimatize animals to the housing facility and handling procedures for at least 3-5 days prior to the experiment.

    • Weigh each animal on the day of the experiment to accurately calculate the dose.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. If this compound solubility is an issue in aqueous solutions, a vehicle containing a small percentage of DMSO or other solubilizing agents may be necessary. It is recommended to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.

    • From the stock solution, prepare the final dosing solutions of the desired concentrations (e.g., based on the 0.003-0.03 mg/kg range from non-human primate studies, adjusted for the desired injection volume).

    • Ensure all solutions are sterile and warmed to room temperature before injection to minimize discomfort.

  • Injection Procedure:

    • Restrain the rodent gently but firmly. For mice, this can often be done by a single person. For rats, a two-person restraint method may be safer and more effective.

    • Locate the injection site, typically the loose skin over the shoulders (scruff) or the flank.

    • Gently lift a fold of skin to create a "tent."

    • Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site with a fresh needle.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Experimental Workflow for Analgesic Testing

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization (3-5 days) Baseline Baseline Nociceptive Testing (e.g., tail-flick, hot plate) Acclimatization->Baseline Dosing This compound or Vehicle Administration (Subcutaneous Injection) Baseline->Dosing PostDosing Post-Dosing Period (e.g., 30-60 min) Dosing->PostDosing NociceptiveTest Nociceptive Testing (Measure latency/threshold) PostDosing->NociceptiveTest Monitoring Animal Monitoring (Observe for adverse effects) NociceptiveTest->Monitoring DataAnalysis Data Analysis (Compare treatment groups) Monitoring->DataAnalysis

Caption: General workflow for analgesic testing. (Max Width: 760px)
Assessment of Analgesic Efficacy

A variety of established rodent pain models can be used to assess the antinociceptive effects of this compound. The choice of model will depend on the specific research question.

  • Acute Nociceptive Pain Models:

    • Tail-flick test: Measures the latency to withdraw the tail from a radiant heat source.

    • Hot plate test: Measures the latency for the animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.

  • Inflammatory Pain Models:

    • Formalin test: Involves subcutaneous injection of a dilute formalin solution into the paw and scoring of pain behaviors (licking, biting).

    • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema: Measures hyperalgesia and allodynia in an inflamed paw.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that induce nerve damage and subsequent mechanical and thermal hypersensitivity, which can be measured using von Frey filaments and radiant heat, respectively.

Conclusion

This compound represents a significant advancement in the quest for safer and more effective analgesics. The protocols and data presented in this document are intended to provide a comprehensive guide for researchers utilizing this compound in rodent models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results. Given that the detailed subcutaneous dosage information is primarily derived from non-human primate studies, it is strongly recommended that researchers conduct pilot dose-response studies in their specific rodent models to determine the optimal therapeutic window for analgesia without adverse effects.

References

Application Notes and Protocols for AT-121 as an Analgesic in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AT-121, a bifunctional nociceptin (B549756) (NOP) and mu-opioid (MOP) receptor agonist, as a potent analgesic with a favorable safety profile in animal models. The following sections detail its mechanism of action, effective dosages, and experimental protocols for evaluating its analgesic properties.

Introduction

This compound is a novel compound that demonstrates potent analgesic effects comparable to or exceeding traditional opioids like morphine, but without their associated adverse effects such as respiratory depression, abuse liability, and tolerance.[1][2][3][4] Its unique mechanism of action, targeting both NOP and MOP receptors, is thought to underlie its potent analgesia while mitigating the undesirable side effects of conventional opioids.[2][5][6] Studies in non-human primates have shown that this compound is approximately 100 times more potent than morphine in producing pain relief.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorK_i_ (nM)
Nociceptin (NOP)3.67[7][8][9]
Mu-Opioid (MOP)16.49[7][8][9]

Table 2: Analgesic Dosage and Efficacy of this compound in Rhesus Monkeys

ParameterValueAnimal ModelAdministration
Effective Analgesic Dose Range0.003 - 0.03 mg/kg[1][7][8][9]Rhesus MonkeysSubcutaneous (s.c.)
Minimum Effective Dose for Full Antinociception0.03 mg/kg[1]Rhesus MonkeysSubcutaneous (s.c.)
Duration of Action (at 0.03 mg/kg)~3 hours[1]Rhesus MonkeysSubcutaneous (s.c.)
Potency vs. Morphine~100-fold greater[1][2][4]Rhesus MonkeysSubcutaneous (s.c.)

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects through a dual agonist action on both the NOP and MOP receptors.[5][6] Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.[2][5] Simultaneously, activation of the NOP receptor is believed to counteract the MOP-mediated side effects, such as respiratory depression and the development of tolerance and dependence.[2]

AT121_Signaling_Pathway cluster_AT121 This compound cluster_Receptors Receptors cluster_Effects Cellular Effects AT121 This compound MOP Mu-Opioid Receptor (MOP) AT121->MOP Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Analgesia MOP->Analgesia Leads to ReducedSideEffects Reduced Side Effects (Respiratory Depression, Abuse, Tolerance) NOP->ReducedSideEffects Contributes to Warm_Water_Tail_Withdrawal_Workflow start Start acclimatize Acclimatize Rhesus Monkeys start->acclimatize baseline Establish Baseline Tail-Withdrawal Latency (50°C Water) acclimatize->baseline administer Administer this compound (s.c.) or Vehicle baseline->administer measure Measure Tail-Withdrawal Latency at Multiple Time Points administer->measure analyze Analyze Data: Compare Latencies to Baseline and Vehicle measure->analyze end End analyze->end AT121_Dual_Mechanism_Logic AT121 This compound Administration MOP_Activation Mu-Opioid Receptor (MOP) Activation AT121->MOP_Activation NOP_Activation Nociceptin Receptor (NOP) Activation AT121->NOP_Activation Analgesia Potent Analgesia MOP_Activation->Analgesia Side_Effects_Mitigation Mitigation of Opioid Side Effects (e.g., Respiratory Depression, Abuse) NOP_Activation->Side_Effects_Mitigation Safe_Analgesia Safe and Effective Analgesia Analgesia->Safe_Analgesia Side_Effects_Mitigation->Safe_Analgesia

References

Application Notes and Protocols: AT-121 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional analgesic compound that has demonstrated significant promise in preclinical studies. It acts as an agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual mechanism of action is thought to contribute to its potent analgesic effects without the typical side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1][3] Radioligand binding assays are a fundamental technique used to characterize the interaction of novel compounds like this compound with their target receptors.[4][5] This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity of this compound for the human MOP and NOP receptors.

Data Presentation

The following table summarizes the binding affinity (Ki) and functional activity (EC50) of this compound at the human mu-opioid and nociceptin receptors. A lower Ki value is indicative of a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50) [³⁵S]GTPγS
This compoundMu-Opioid (MOP)16.49 nM[6]19.6 nM[6]
This compoundNociceptin (NOP)3.67 nM[7]34.7 nM[6]

Signaling Pathway

This compound exerts its effects by co-activating the MOP and NOP receptors, both of which are G protein-coupled receptors (GPCRs).[8] Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.[1] The concurrent activation of the NOP receptor by this compound is believed to counteract the adverse effects of MOP activation, such as euphoria and respiratory depression.[1][2]

AT121_Signaling_Pathway This compound Signaling Pathway AT121 This compound MOP Mu-Opioid Receptor (MOP) AT121->MOP Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Gi_MOP Gi/o Protein MOP->Gi_MOP Gi_NOP Gi/o Protein NOP->Gi_NOP AC_MOP Adenylyl Cyclase (Inhibition) Gi_MOP->AC_MOP AC_NOP Adenylyl Cyclase (Inhibition) Gi_NOP->AC_NOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOP->Analgesia Side_Effects Reduced Opioid Side Effects cAMP_NOP->Side_Effects AT121_Binding_Assay_Workflow This compound Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand Solution - this compound Dilutions - Non-specific Binding Control Addition Add Components to Wells: 1. Assay Buffer 2. Radioligand 3. This compound or Control 4. Receptor Membranes Reagents->Addition Membranes Prepare Receptor Membranes Membranes->Addition Plate_Setup Plate Setup: - Total Binding Wells - Non-specific Binding Wells - this compound Competition Wells Plate_Setup->Addition Incubation Incubate at Room Temperature Addition->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Drying Dry Filter Mats Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Count Radioactivity in Scintillation Counter Scintillation->Counting IC50 Calculate IC50 from Competition Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Application Notes and Protocols for the [35S]GTPγS Binding Assay Featuring AT-121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a bifunctional agonist targeting both the mu-opioid (MOP) and nociceptin/orphanin FQ (NOP) receptors.[1][2] This dual mechanism of action has garnered significant interest as it may offer potent analgesia with a reduced side-effect profile compared to traditional opioids.[2] The [35S]GTPγS binding assay is a robust functional assay used to characterize the interaction of ligands with G-protein coupled receptors (GPCRs) like the MOP and NOP receptors.[3] This assay directly measures the activation of G-proteins, a critical initial step in the signal transduction cascade following agonist binding.[3][4]

Upon agonist binding, the GPCR undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein.[5][6][7] The [35S]GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit.[3][8] The accumulation of [35S]GTPγS is then quantified, providing a direct measure of G-protein activation and allowing for the determination of agonist potency (EC50) and efficacy (Emax).[3][4] Both MOP and NOP receptors are known to couple to Gi/o proteins, making the [35S]GTPγS binding assay a suitable method for their functional characterization.[2][3][6][8]

These application notes provide a comprehensive protocol for utilizing the [35S]GTPγS binding assay to evaluate the functional activity of this compound at both the human MOP and NOP receptors.

Quantitative Data Summary for this compound

The following table summarizes the in vitro pharmacological data for this compound at various opioid receptors. This data is essential for understanding its potency and selectivity profile.

LigandReceptorParameterValue (nM)Assay TypeReference
This compoundMu-Opioid (MOP)Ki16.49Radioligand Binding[9][10]
This compoundNociceptin (NOP)Ki3.67Radioligand Binding[9][10]
This compoundMu-Opioid (MOP)EC5019.6[35S]GTPγS Binding[10]
This compoundNociceptin (NOP)EC5034.7[35S]GTPγS Binding[10]
This compoundDelta-Opioid (DOP)Ki>100Radioligand Binding[2]
This compoundKappa-Opioid (KOP)Ki>100Radioligand Binding[2]

Signaling Pathway and Assay Principle

The following diagram illustrates the signaling pathway of a Gi/o-coupled receptor, such as the MOP or NOP receptor, upon activation by an agonist like this compound, and the principle of the [35S]GTPγS binding assay.

AT121 This compound (Agonist) Receptor MOP/NOP Receptor (GPCR) AT121->Receptor Binding G_protein Inactive G-Protein (Gαi/o-GDP-Gβγ) Receptor->G_protein Activation G_protein_active Active G-Protein GDP GDP G_protein->GDP Release G_alpha Gαi/o-[35S]GTPγS G_protein_active->G_alpha Dissociation G_betagamma Gβγ G_protein_active->G_betagamma Dissociation GTPgS [35S]GTPγS GTPgS->G_protein Binding

GPCR signaling and [35S]GTPγS assay principle.

Experimental Protocol: [35S]GTPγS Binding Assay

This protocol is optimized for determining the agonist activity of this compound at human MOP and NOP receptors expressed in cell membranes.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing either human MOP or NOP receptors.

  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • This compound: Test compound.

  • DAMGO: ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) - a standard full agonist for MOP receptors.

  • Nociceptin/Orphanin FQ: A standard full agonist for NOP receptors.

  • GTPγS (unlabeled): For determination of non-specific binding.

  • GDP (Guanosine 5'-diphosphate): Essential for observing agonist-stimulated binding.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., GF/B or GF/C).

  • Microplate Scintillation Counter.

  • Cell Harvester (optional).

Membrane Preparation
  • Thaw cryopreserved cell membranes expressing the receptor of interest on ice.

  • Homogenize the membranes in ice-cold assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound, DAMGO (for MOP receptor assay), or Nociceptin (for NOP receptor assay) in the assay buffer. A vehicle control (e.g., DMSO at the same final concentration) should be included.

  • Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • 25 µL of diluted test compound (this compound), standard agonist, or vehicle.

    • 50 µL of the diluted cell membrane suspension.

    • 50 µL of GDP solution (final concentration 10-30 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Binding Reaction: Add 50 µL of [35S]GTPγS solution (final concentration ~0.1 nM) to each well to start the reaction. The final assay volume will be 200 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester or a vacuum manifold.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Total Agonist-Stimulated Binding: Counts in the presence of the agonist.

    • Non-Specific Binding (NSB): Counts in the presence of 10 µM unlabeled GTPγS.

    • Specific Binding: Total Agonist-Stimulated Binding - NSB.

  • Determine Potency (EC50) and Efficacy (Emax):

    • Plot the specific binding (often expressed as a percentage of the maximal response of a standard full agonist) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values.

Experimental Workflow

The following diagram outlines the key steps in the [35S]GTPγS binding assay experimental workflow.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Expression) Assay_Setup Assay Plate Setup (Membranes, Compounds, GDP) Membrane_Prep->Assay_Setup Compound_Prep Compound Dilution (this compound, Controls) Compound_Prep->Assay_Setup Preincubation Pre-incubation (30°C, 15-30 min) Assay_Setup->Preincubation Reaction_Start Initiate Reaction (Add [35S]GTPγS) Preincubation->Reaction_Start Incubation Incubation (30°C, 60-90 min) Reaction_Start->Incubation Termination Termination & Filtration Incubation->Termination Washing Washing Termination->Washing Detection Scintillation Counting Washing->Detection Data_Analysis Data Analysis (EC50, Emax) Detection->Data_Analysis

Experimental workflow for the [35S]GTPγS binding assay.

References

Application Notes and Protocols for Measuring AT-121 Efficacy in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of AT-121, a bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist. The following protocols are based on studies conducted in non-human primates, a crucial translational model for pain research.

Introduction

This compound is a novel analgesic agent that has demonstrated potent pain-relieving effects without the typical adverse effects associated with traditional opioids, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.[1][2][3] Its unique mechanism of action, targeting both NOP and MOP receptors, is believed to contribute to its favorable safety profile.[1][4][5] This document outlines the detailed experimental protocols for evaluating the analgesic efficacy of this compound in established non-human primate models of acute and allodynic pain.

Data Presentation: Efficacy of this compound in Pain Models

The following tables summarize the quantitative data on the efficacy of this compound in non-human primate pain models.

Pain Model Compound Dose (mg/kg, s.c.) Peak Effect (Time) Analgesic Effect (% MPE or Latency)
Warm Water Tail-Withdrawal (50°C) This compound0.0031 hour~50% MPE
0.011 hour~80% MPE
0.031 hour100% MPE (maintained for 3 hours)
Morphine1.01 hour100% MPE
Capsaicin-Induced Allodynia (46°C) This compound0.003-Reduced allodynia
0.01-Significantly reduced allodynia
0.03-Completely blocked allodynia

MPE: Maximum Possible Effect

Side Effect Profile Compound Dose (mg/kg) Observation
Respiratory Depression This compoundUp to 0.3 (10x analgesic dose)No significant respiratory depression
Morphine3.0Significant respiratory depression
Abuse Potential (Self-Administration) This compound0.001, 0.003Did not maintain self-administration
Oxycodone0.03Maintained self-administration
Opioid-Induced Hyperalgesia This compound0.03 (repeated)No development of hyperalgesia
Morphine1.8 (repeated)Development of hyperalgesia
Physical Dependence (Naltrexone Challenge) This compound0.03 (repeated)No precipitated withdrawal signs
Morphine1.8 (repeated)Precipitated withdrawal signs

Signaling Pathway of this compound

AT121_Signaling cluster_receptors Cell Membrane cluster_effects Cellular Effects AT121 This compound MOP Mu-Opioid Receptor (MOP) AT121->MOP Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Analgesia MOP->Analgesia NoSideEffects Suppression of Opioid Side Effects (Respiratory Depression, Abuse, etc.) NOP->NoSideEffects

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Warm Water Tail-Withdrawal Assay for Acute Nociception

This assay measures the latency of a non-human primate to withdraw its tail from warm water, indicating the analgesic effect of a compound against an acute thermal stimulus.

Experimental Workflow:

Warm_Water_Workflow Acclimation Acclimation of Monkey to Restraint Chair Baseline Baseline Tail-Withdrawal Latency Measurement (50°C water) Acclimation->Baseline DrugAdmin Subcutaneous (s.c.) Administration of this compound or Vehicle Baseline->DrugAdmin PostDrug Measure Tail-Withdrawal Latency at Multiple Time Points (e.g., 30, 60, 120, 180, 240 min) DrugAdmin->PostDrug DataAnalysis Data Analysis: Calculate % Maximum Possible Effect (%MPE) PostDrug->DataAnalysis

Figure 2: Experimental workflow for the warm water tail-withdrawal assay.

Protocol:

  • Animals: Adult male rhesus monkeys are used. Animals are housed individually and have access to food and water.

  • Acclimation: Monkeys are acclimated to sitting in a primate restraint chair.

  • Baseline Measurement: The distal 5 cm of the monkey's tail is immersed in a circulating water bath maintained at 50°C. The latency to withdraw the tail is recorded. A cut-off time of 20 seconds is used to prevent tissue damage. Baseline latencies are established before drug administration.

  • Drug Administration: this compound (0.003-0.03 mg/kg) or vehicle is administered subcutaneously (s.c.).

  • Post-Drug Measurement: Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, 180, and 240 minutes).

  • Data Analysis: The data are converted to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Capsaicin-Induced Allodynia Model

This model assesses the ability of a compound to reverse thermal allodynia, a state of pain caused by a stimulus that does not normally provoke pain.

Experimental Workflow:

Capsaicin_Workflow Acclimation Acclimation of Monkey to Restraint Chair Baseline Baseline Tail-Withdrawal Latency Measurement (46°C water) Acclimation->Baseline CapsaicinAdmin Intradermal Injection of Capsaicin (10 µg in 10 µL) into the tail Baseline->CapsaicinAdmin DrugAdmin Subcutaneous (s.c.) Administration of this compound or Vehicle CapsaicinAdmin->DrugAdmin PostDrug Measure Tail-Withdrawal Latency in 46°C water at Multiple Time Points DrugAdmin->PostDrug DataAnalysis Data Analysis: Compare post-drug latencies to vehicle-treated controls PostDrug->DataAnalysis

Figure 3: Experimental workflow for the capsaicin-induced allodynia model.

Protocol:

  • Animals: Adult male rhesus monkeys are used.

  • Acclimation: Monkeys are acclimated to the primate restraint chair.

  • Baseline Measurement: Baseline tail-withdrawal latencies are determined in a 46°C water bath.

  • Induction of Allodynia: Capsaicin (10 µg in 10 µL) is injected intradermally into the tail to induce thermal allodynia. This results in a significant decrease in tail-withdrawal latency in the 46°C water.

  • Drug Administration: this compound (0.003-0.03 mg/kg) or vehicle is administered s.c.

  • Post-Drug Measurement: Tail-withdrawal latencies in the 46°C water are measured at various time points after drug administration.

  • Data Analysis: The ability of this compound to reverse capsaicin-induced allodynia is determined by comparing the post-drug tail-withdrawal latencies to those of vehicle-treated animals.

Assessment of Respiratory Depression

Respiratory function is monitored to assess the safety profile of this compound.

Protocol:

  • Animals: Rhesus monkeys are implanted with telemetry devices for continuous monitoring of physiological parameters.

  • Drug Administration: this compound (at and above analgesic doses, e.g., 0.03 mg/kg and 0.3 mg/kg) or morphine is administered.

  • Monitoring: Respiratory rate and blood oxygen saturation are continuously monitored using the telemetry system.

  • Data Analysis: Changes in respiratory parameters from baseline are analyzed and compared between this compound and morphine treatment groups.

Drug Self-Administration Assay for Abuse Potential

This assay evaluates the reinforcing properties of a drug, which is an indicator of its abuse potential.

Protocol:

  • Animals: Rhesus monkeys are trained to self-administer a reinforcing drug (e.g., cocaine or oxycodone) by pressing a lever in an operant conditioning chamber.

  • Substitution: Once stable self-administration is established, saline is substituted for the reinforcing drug to confirm that the behavior is maintained by the drug.

  • This compound Testing: this compound is then substituted for the reinforcing drug at various doses.

  • Data Analysis: The number of infusions self-administered per session is recorded. A lack of self-administration of this compound compared to the reinforcing drug indicates a low abuse potential.

Conclusion

The data and protocols presented here demonstrate that this compound is a potent analgesic with a significantly improved safety profile compared to traditional opioids. Its efficacy in validated non-human primate models of pain, coupled with its lack of respiratory depression, abuse potential, and other common opioid-related side effects, positions this compound as a promising candidate for further development as a novel pain therapeutic. These detailed application notes and protocols provide a framework for researchers to further investigate the properties of this compound and similar bifunctional NOP/MOP receptor agonists.

References

Application Notes and Protocols for AT-121 in Opioid Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional ligand that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, positioning this compound as a promising candidate for a new generation of analgesics. Preclinical studies in non-human primates have demonstrated that this compound produces potent morphine-like analgesic effects without the hallmark side effects of traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1] Furthermore, this compound has been shown to suppress the reinforcing effects of prescription opioids like oxycodone.[1]

These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, along with detailed protocols for key experiments to facilitate its study in a research setting.

Data Presentation

In Vitro Binding Affinity and Functional Activity of this compound

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound at the human MOP and NOP receptors. This data is crucial for designing and interpreting experiments aimed at characterizing its pharmacological effects.

Table 1: Radioligand Binding Affinity of this compound

CompoundReceptorRadioligandKi (nM)
This compoundMOP[³H]-DAMGO16.49
This compoundNOP[³H]-Nociceptin3.67

Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay

CompoundReceptorEC₅₀ (nM)Efficacy (% of full agonist)
This compoundMOP19.6Partial Agonist
This compoundNOP34.7Partial Agonist

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's bifunctional agonism at the MOP and NOP receptors initiates intracellular signaling cascades that are believed to underlie its potent analgesic effects and favorable side-effect profile.

AT121_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AT121 This compound MOP MOP Receptor AT121->MOP Binds NOP NOP Receptor AT121->NOP Binds Gi_MOP Gi/o Protein MOP->Gi_MOP Activates Gi_NOP Gi/o Protein NOP->Gi_NOP Activates AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP Inhibits AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP Inhibits cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOP->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression, Addiction) cAMP_NOP->Reduced_Side_Effects

Caption: Signaling pathway of this compound's bifunctional agonism.

Experimental Workflow for this compound Characterization

A systematic approach is required to fully characterize the pharmacological properties of this compound, from in vitro binding and functional assays to in vivo behavioral studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Non-Human Primates) binding_assay Radioligand Binding Assay (Determine Ki) functional_assay [³⁵S]GTPγS Functional Assay (Determine EC₅₀ and Efficacy) binding_assay->functional_assay analgesia_assay Analgesia Assessment (Capsaicin-Induced Thermal Allodynia) functional_assay->analgesia_assay abuse_liability_assay Abuse Liability Assessment (Self-Administration) analgesia_assay->abuse_liability_assay side_effect_assay Side Effect Profiling (Respiratory Function) abuse_liability_assay->side_effect_assay data_analysis Data Analysis and Interpretation side_effect_assay->data_analysis

Caption: Experimental workflow for characterizing this compound.

Logical Relationship of this compound's Bifunctional Activity

The unique therapeutic profile of this compound is a direct consequence of its balanced partial agonism at both the MOP and NOP receptors.

Bifunctional_Relationship cluster_MOP MOP Receptor Activation cluster_NOP NOP Receptor Activation AT121 This compound MOP_analgesia Analgesia AT121->MOP_analgesia MOP_side_effects Potential for Abuse and Respiratory Depression AT121->MOP_side_effects NOP_analgesia_modulation Modulation of Analgesia AT121->NOP_analgesia_modulation NOP_side_effect_mitigation Mitigation of MOP-mediated Side Effects AT121->NOP_side_effect_mitigation Therapeutic_Outcome Potent Analgesia with Reduced Side Effects MOP_analgesia->Therapeutic_Outcome MOP_side_effects->Therapeutic_Outcome NOP_analgesia_modulation->Therapeutic_Outcome NOP_side_effect_mitigation->MOP_side_effects

Caption: Logical relationship of this compound's bifunctional agonism.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the MOP and NOP receptors using a competitive binding assay.

Materials:

  • Cell membranes expressing human MOP or NOP receptors (e.g., from CHO or HEK293 cells)

  • Radioligands: [³H]-DAMGO (for MOP), [³H]-Nociceptin (for NOP)

  • This compound

  • Non-specific binding control: Naloxone (10 µM) or Nociceptin (1 µM)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Incubation Buffer.

  • In a 96-well plate, add in triplicate:

    • 25 µL of Incubation Buffer (for total binding) or unlabeled competitor (for non-specific binding).

    • 25 µL of this compound dilution.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (50-100 µg protein).

  • Incubate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold Incubation Buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[2]

In Vitro [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of this compound as a partial agonist at MOP and NOP receptors.

Materials:

  • Cell membranes expressing human MOP or NOP receptors

  • [³⁵S]GTPγS

  • GDP (10 µM)

  • This compound

  • Full agonist control (e.g., DAMGO for MOP, Nociceptin for NOP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well filter plates

  • Cell harvester

Procedure:

  • Prepare serial dilutions of this compound and the full agonist control in Assay Buffer.

  • In a 96-well plate, add:

    • 50 µL of Assay Buffer containing GDP.

    • 25 µL of this compound or control agonist dilution.

    • 25 µL of cell membrane preparation (10-20 µg protein).

  • Pre-incubate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and quantify radioactivity.

  • Analyze the data using non-linear regression to determine EC₅₀ and Emax values.

In Vivo Capsaicin-Induced Thermal Allodynia in Non-Human Primates

This protocol assesses the analgesic efficacy of this compound in a model of inflammatory pain in rhesus monkeys.

Materials:

  • Adult rhesus monkeys (Macaca mulatta)

  • Capsaicin (B1668287) solution (e.g., 100 µg in saline)

  • This compound

  • Warm water bath (46°C)

  • Timer

Procedure:

  • Acclimate the monkeys to the tail-withdrawal procedure.

  • Administer this compound (e.g., subcutaneously) at various doses.

  • After a predetermined pretreatment time, inject capsaicin subcutaneously into the tail to induce thermal allodynia.[3]

  • At various time points post-capsaicin injection, immerse the tail in the 46°C water bath.

  • Measure the tail-withdrawal latency (time to remove the tail from the water). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Compare the tail-withdrawal latencies in this compound-treated animals to vehicle-treated controls to determine the analgesic effect.

In Vivo Self-Administration in Non-Human Primates

This protocol evaluates the abuse potential of this compound by determining if rhesus monkeys will voluntarily self-administer the compound.

Materials:

  • Adult rhesus monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with response levers and infusion pumps

  • This compound solution for intravenous infusion

  • Positive control (e.g., cocaine or remifentanil)

  • Saline solution

Procedure:

  • Train the monkeys to self-administer a known reinforcing drug (e.g., cocaine) under a fixed-ratio schedule of reinforcement.

  • Once stable responding is established, substitute saline for the reinforcing drug to achieve extinction of the responding behavior.

  • Substitute various doses of this compound for saline.

  • Record the number of infusions self-administered over a set session duration (e.g., 1-2 hours).

  • A significant increase in responding for this compound compared to saline indicates reinforcing effects and potential abuse liability.[4]

References

Troubleshooting & Optimization

Improving AT-121 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing AT-121 for experimental purposes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental analgesic that functions as a bifunctional agonist, targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesic effects comparable to morphine but with a significantly reduced risk of common opioid-related side effects such as respiratory depression, abuse potential, and tolerance.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits solubility in a variety of organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO), Chloroform, and Dimethylformamide (DMF) are commonly used.[4] For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous solutions.

Q3: Is sonication necessary for dissolving this compound?

A3: Yes, sonication is recommended to facilitate the dissolution of this compound in solvents like DMSO and Chloroform.[4]

Q4: How should this compound be stored?

A4: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[4] In solvent, it is recommended to store at -80°C for up to one year.[4]

Solubility and Formulation Guide

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/FormulationConcentrationMolarityObservations
DMSO55 mg/mL118.88 mMSonication is recommended[4]
Chloroform9 mg/mL19.45 mMSonication is recommended[4]
DMFMiscible-[4]
EthanolMiscible-
Ethanol:PBS (pH 7.2) (1:20)50 µg/mL-Sonication is recommended[4]
Experimental Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mg/mL concentration.

  • Vortex the solution briefly to mix.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of an In Vivo Formulation (Example: 1 mL of 2.5 mg/mL solution)

For in vivo studies, a co-solvent system is often required. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • To the mixture, add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of sterile saline and mix to bring the total volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound, with a focus on solubility.

G start Solubility Issue with this compound solvent_check Is the primary solvent fresh and anhydrous? start->solvent_check dissolution_method Are you using sonication or gentle warming? solvent_check->dissolution_method Yes use_fresh_solvent Action: Use a new, unopened bottle of anhydrous solvent. solvent_check->use_fresh_solvent No precipitation_check Is precipitation occurring upon dilution into aqueous buffer? dissolution_method->precipitation_check Yes apply_energy Action: Sonicate the solution or warm gently to 37°C. dissolution_method->apply_energy No resolved Solubility issue resolved. dissolution_method->resolved Precipitation not an issue invivo_check Is this for an in vivo experiment? precipitation_check->invivo_check Yes slow_dilution Action: Add the stock solution dropwise to the buffer while vortexing. Consider an intermediate dilution step. precipitation_check->slow_dilution No precipitation_check->resolved No cosolvent_formulation Action: Prepare a co-solvent formulation (e.g., with PEG300, Tween-80). invivo_check->cosolvent_formulation Yes contact_support Issue persists. Contact technical support. invivo_check->contact_support No use_fresh_solvent->solvent_check apply_energy->dissolution_method slow_dilution->resolved cosolvent_formulation->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 1: this compound powder is not dissolving in the primary solvent (e.g., DMSO).

  • Cause: The solvent may have absorbed moisture, or the compound may require energy to dissolve.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO.

    • Vortex the solution thoroughly.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also aid dissolution.

Issue 2: The this compound solution is cloudy or has precipitates after dilution in an aqueous buffer.

  • Cause: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is not soluble in the final aqueous solution.

  • Solution:

    • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Use Co-solvents: For in vivo experiments, it is crucial to use a co-solvent system as described in the protocol above.

Issue 3: Precipitation is observed in the co-solvent formulation for in vivo studies.

  • Cause: The order of solvent addition can be critical, or the components may not be thoroughly mixed.

  • Solution:

    • Sequential Addition: Ensure the solvents are added in the correct order (PEG300, then this compound/DMSO, then Tween-80, and finally saline).

    • Thorough Mixing: Mix the solution thoroughly after each solvent addition until it is clear before proceeding to the next step.

    • Gentle Warming: If precipitation persists, gentle warming to 37°C can help.

Issue 4: Instability of the this compound solution after freeze-thaw cycles.

  • Cause: Repeated freezing and thawing can lead to the degradation of the compound or cause it to precipitate out of solution.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

    • Fresh Preparations: For critical experiments, it is always best to prepare fresh working solutions from a stock solution that has undergone minimal freeze-thaw cycles.

This compound Signaling Pathway

This compound's unique pharmacological profile stems from its dual agonism at the mu-opioid receptor (MOR) and the nociceptin receptor (NOP). The simultaneous activation of these receptors is thought to initiate signaling cascades that lead to analgesia while mitigating the undesirable side effects associated with traditional opioids.

G cluster_membrane Cell Membrane AT121 This compound MOR μ-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates MAPK MAPK Pathway MOR->MAPK Beta_arrestin β-Arrestin Recruitment (Low) MOR->Beta_arrestin G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates NOP->Beta_arrestin AC Adenylyl Cyclase G_protein_MOR->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein_MOR->Ca_channel K_channel ↑ K⁺ Efflux G_protein_MOR->K_channel G_protein_NOP->AC Inhibits G_protein_NOP->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Reward) Beta_arrestin->Reduced_Side_Effects

Caption: Simplified signaling pathway of this compound as a dual MOR/NOP agonist.

References

AT-121 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of AT-121 to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a bifunctional molecule that acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3][4][5] This dual mechanism of action is believed to contribute to its potent analgesic effects without the common side effects associated with traditional opioids, such as respiratory depression and addiction.[1][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.

FormStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year

Table 1: Recommended Storage Conditions for this compound.[7]

Q3: In what solvents is this compound soluble?

This compound has been shown to be soluble in the following solvents.

SolventConcentrationNotes
DMSO55 mg/mL (118.88 mM)Sonication is recommended
Chloroform9 mg/mL (19.45 mM)Sonication is recommended
Ethanol:PBS (pH 7.2) (1:20)50 µg/mLSonication is recommended

Table 2: Solubility of this compound.[7]

Q4: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available, based on its chemical structure which includes sulfamide (B24259), spiro-piperidine, and isoquinolinone moieties, the following degradation pathways are plausible:

  • Hydrolysis: The sulfamide group may be susceptible to hydrolysis, particularly under acidic conditions.[1][2][8][9][10] The isoquinolinone core could also be subject to hydrolysis.

  • Oxidation: The piperidine (B6355638) and isoquinoline (B145761) rings may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can be a degradation pathway for many opioid-like compounds.[11][12][13]

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide provides potential explanations related to this compound degradation and suggests corrective actions.

IssuePotential Cause Related to DegradationRecommended Action
Reduced or no pharmacological activity Hydrolytic degradation: Exposure of this compound solutions to acidic pH may have caused hydrolysis of the sulfamide or isoquinolinone components.Prepare fresh solutions in a recommended neutral or slightly alkaline buffer. Avoid prolonged storage in acidic solutions.
Improper storage: Storing stock solutions at temperatures higher than -80°C or for longer than the recommended one-year shelf life.Always store stock solutions at -80°C. Prepare fresh working solutions from a new stock if degradation is suspected.
Inconsistent results between experiments Photodegradation: Inconsistent exposure of this compound solutions to light during preparation and experimentation.Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products: The presence of new peaks may indicate the formation of hydrolytic or oxidative degradation products.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in the experimental samples, consider preparing fresh solutions and re-analyzing.

Experimental Protocols

To minimize the risk of this compound degradation, follow these detailed experimental protocols.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the vial to mix.

    • If necessary, sonicate the solution for a short period to ensure complete dissolution.[7]

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.[7]

Protocol 2: Preparation of Working Solutions
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)

    • Sterile, amber centrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution with the appropriate volume of the desired buffer to achieve the final working concentration.

    • Mix thoroughly by gentle inversion.

    • Use the working solution immediately. Do not store for extended periods.

Visualizations

Signaling Pathway of this compound

AT121_Signaling_Pathway AT121 This compound MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Addiction, Respiratory Depression) NOP->ReducedSideEffects AT121_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_handling Handling storage_powder Store this compound Powder at -20°C prepare_stock Prepare Stock Solution in Anhydrous DMSO storage_powder->prepare_stock storage_solution Store Stock Solution at -80°C in Aliquots prepare_working Prepare Fresh Working Solution in Buffer storage_solution->prepare_working minimize_freeze_thaw Minimize Freeze-Thaw Cycles storage_solution->minimize_freeze_thaw prepare_stock->storage_solution protect_light Protect from Light prepare_working->protect_light avoid_acid Avoid Acidic Conditions prepare_working->avoid_acid Degradation_Factors cluster_factors Degradation Factors AT121 This compound (Intact) Degraded Degraded this compound (Reduced Activity) Light Light Exposure Light->Degraded Heat High Temperature Heat->Degraded Acid Acidic pH Acid->Degraded Time Prolonged Storage Time->Degraded

References

AT-121 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of AT-121, a bifunctional nociceptin (B549756) (NOP) and mu-opioid (MOP) receptor agonist.[1] Given the limited publicly available data on the oral formulation of this compound, this guide focuses on general principles and strategies for overcoming poor bioavailability common to peptide-like small molecules.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues you might encounter during your in vivo experiments with this compound.

Problem 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

  • Question: We administered this compound orally to our animal models but are seeing very low or no detectable drug in the plasma. What could be the cause?

  • Possible Causes and Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Enzymatic Degradation Like many molecules with peptide-like features, this compound may be susceptible to degradation by proteases and other enzymes in the gastrointestinal (GI) tract.1. Co-administration with Enzyme Inhibitors: Consider co-administering this compound with general protease inhibitors (e.g., aprotinin, bestatin) to assess the impact of enzymatic degradation. Note: This is an exploratory, non-clinical approach. 2. Formulation with Protective Carriers: Encapsulate this compound in protective delivery systems like liposomes or polymeric nanoparticles to shield it from enzymatic attack.[2]
    Poor Permeability This compound's physicochemical properties (e.g., size, polarity) may limit its ability to pass through the intestinal epithelium.[3]1. Use of Permeation Enhancers: Formulate this compound with well-characterized permeation enhancers (e.g., sodium caprate, bile salts). These agents can transiently open tight junctions between epithelial cells, allowing for paracellular transport.[1] 2. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubility and facilitate transport across the intestinal lining.[4]
    First-Pass Metabolism After absorption, this compound may be rapidly metabolized by the liver before it reaches systemic circulation, a common issue for orally administered opioids.[5]1. Investigate Alternative Routes: If oral delivery is not essential, consider routes that bypass the liver, such as subcutaneous, intramuscular, or transdermal administration. Existing studies have shown this compound to be effective via subcutaneous injection.[6] 2. Prodrug Approach: While more complex, designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation could be a long-term strategy.[7]

Problem 2: High Variability in Plasma Concentrations Between Subjects

  • Question: We are observing significant subject-to-subject variability in this compound plasma levels after oral dosing. How can we reduce this?

  • Possible Causes and Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Food Effects The presence or absence of food in the GI tract can significantly alter drug absorption.1. Standardize Fasting Times: Ensure all animals are fasted for a consistent period before dosing. 2. Controlled Feeding Protocol: If fasting is not possible, provide a standardized meal at a specific time relative to drug administration.
    Inconsistent Dosing Technique Inaccurate oral gavage technique can lead to variations in the actual dose delivered to the stomach.1. Refine Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate delivery. 2. Use of Colored Vehicle: Practice with a colored, inert vehicle to visually confirm successful delivery to the stomach.
    Formulation Instability If using a liquid formulation, this compound may be degrading or precipitating out of solution.1. Assess Formulation Stability: Conduct stability studies of your formulation under experimental conditions (e.g., temperature, pH). 2. Freshly Prepare Formulations: Prepare the dosing solution immediately before administration to minimize degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the known bioavailability of this compound?

    • A1: There is currently no publicly available data on the oral bioavailability of this compound. The primary studies on its efficacy have used subcutaneous or intramuscular injections, which suggests that oral bioavailability may be a challenge.[1] The compound has been shown to have suitable pharmacokinetic properties for in vivo studies via these non-oral routes.[1]

  • Q2: What are the main barriers to the oral delivery of peptide-like molecules such as this compound?

    • A2: The primary barriers include:

      • Enzymatic Degradation: Breakdown by digestive enzymes in the stomach and small intestine.[3]

      • Poor Permeability: The intestinal epithelium acts as a significant barrier to the absorption of larger or more polar molecules.[3][8]

      • Chemical Instability: The harsh pH conditions of the GI tract can degrade the compound.

      • First-Pass Metabolism: Rapid metabolism in the liver after absorption can significantly reduce the amount of active drug reaching systemic circulation.[5]

  • Q3: What formulation strategies can be explored to enhance the oral bioavailability of this compound?

    • A3: Several strategies can be employed:

      • Nanoparticle Encapsulation: Using carriers like PLGA (poly(lactic-co-glycolic acid)) nanoparticles to protect this compound from degradation and potentially enhance its uptake.[2]

      • Lipid-Based Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[4]

      • Permeation Enhancers: Including agents that transiently increase the permeability of the intestinal epithelium.[1]

      • Prodrugs: Modifying the this compound structure to create a prodrug with improved absorption and stability, which is then converted to the active compound in the body.[7]

  • Q4: How can I assess the stability of this compound in my formulation?

    • A4: You can perform in vitro stability studies by incubating your this compound formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). At various time points, you can measure the concentration of intact this compound using a validated analytical method, such as LC-MS/MS.

  • Q5: Are there any known metabolites of this compound that I should be looking for?

    • A5: The metabolic profile of this compound is not publicly detailed. When conducting in vivo studies, it is advisable to use high-resolution mass spectrometry to screen for potential metabolites in plasma and liver microsome assays to identify major metabolic pathways.

Data Presentation

When evaluating strategies to improve bioavailability, it is crucial to present pharmacokinetic data clearly. Below are example tables comparing hypothetical data for an intravenous (IV) bolus versus an oral gavage (PO) administration of this compound, both with and without a bioavailability-enhancing formulation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

Parameter IV Bolus Oral Gavage (Standard Vehicle) Oral Gavage (Enhanced Formulation)
Cmax (ng/mL) 150 ± 255 ± 1.545 ± 12
Tmax (h) 0.080.50.75
AUC₀-t (ng·h/mL) 250 ± 4012 ± 4115 ± 30
Bioavailability (F%) 100%~4.8%~46%

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study of Orally Administered this compound

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: IV administration (e.g., 1 mg/kg) via tail vein injection (for bioavailability calculation).

    • Group 2: Oral administration (e.g., 10 mg/kg) via gavage using a standard vehicle (e.g., saline with 0.5% Tween 80).

  • Procedure:

    • Fast animals overnight (approx. 12 hours) with free access to water.

    • Administer this compound.

    • Collect blood samples (approx. 200 µL) via a cannulated vessel or sparse sampling at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Interpretation: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

    • Add this compound (in transport buffer) to the apical (AP) side of the monolayer.

    • At various time points, take samples from the basolateral (BL) side.

    • To assess active efflux, perform the experiment in reverse (BL to AP).

    • Include control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.

  • Analysis: Quantify this compound in the collected samples by LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) to estimate in vivo absorption potential.

Visualizations

Below are diagrams illustrating key concepts related to this compound bioavailability.

G cluster_gut GI Tract Lumen cluster_barriers Barriers to Absorption Oral this compound Oral this compound Enzymatic Degradation Enzymatic Degradation Oral this compound->Enzymatic Degradation Degraded Poor Permeability Poor Permeability Oral this compound->Poor Permeability Blocked Absorbed Drug Absorbed Drug Oral this compound->Absorbed Drug Absorbed Systemic Circulation Systemic Circulation First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) First-Pass Metabolism (Liver)->Systemic Circulation Reduced Drug Level Absorbed Drug->Systemic Circulation Absorbed Drug->First-Pass Metabolism (Liver) Metabolized

Caption: Barriers to oral bioavailability for this compound.

G cluster_formulation Enhanced Formulation Strategies cluster_mechanisms Mechanisms of Action Nanoparticles Nanoparticles Protect from Enzymes Protect from Enzymes Nanoparticles->Protect from Enzymes Permeation Enhancers Permeation Enhancers Open Tight Junctions Open Tight Junctions Permeation Enhancers->Open Tight Junctions Lipid-Based Carriers Lipid-Based Carriers Increase Solubility & Uptake Increase Solubility & Uptake Lipid-Based Carriers->Increase Solubility & Uptake Increased Bioavailability Increased Bioavailability Protect from Enzymes->Increased Bioavailability Open Tight Junctions->Increased Bioavailability Increase Solubility & Uptake->Increased Bioavailability

Caption: Strategies to enhance this compound oral bioavailability.

G Start Start Administer this compound Administer this compound Start->Administer this compound Collect Blood Samples Collect Blood Samples Administer this compound->Collect Blood Samples Process to Plasma Process to Plasma Collect Blood Samples->Process to Plasma LC-MS/MS Analysis LC-MS/MS Analysis Process to Plasma->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters End End Calculate PK Parameters->End

Caption: Workflow for an in vivo pharmacokinetic study.

References

AT-121 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the novel analgesic compound AT-121. The following frequently asked questions (FAQs) and troubleshooting guides address potential issues and inquiries related to off-target effects during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a bifunctional agonist that targets both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2][3] Its dual agonism is designed to provide potent pain relief comparable to traditional opioids while mitigating adverse effects such as respiratory depression, abuse potential, and physical dependence.[4][5][6][7][8]

Q2: What is the known receptor binding affinity of this compound?

This compound exhibits high affinity for both the human mu-opioid receptor and the human nociceptin receptor. The reported binding affinities (Ki) are summarized in the table below.

Receptor TargetBinding Affinity (Ki)
Mu-Opioid Receptor (MOR)16.49 nM[2][3]
Nociceptin Receptor (NOP)3.67 nM[2][3]

Q3: Is there a comprehensive off-target screening panel available for this compound?

Publicly available data primarily focuses on the on-target activities of this compound at the MOR and NOP receptors. While this dual agonism is key to its therapeutic profile, a comprehensive public screening panel against a broad range of other receptors, kinases, and ion channels has not been extensively published. Therefore, researchers should consider performing their own selectivity profiling as part of their experimental workflow.

Q4: How does this compound's dual agonism contribute to its safety profile?

Activation of the mu-opioid receptor is responsible for the analgesic effects of traditional opioids but also mediates their undesirable side effects.[1] The concurrent activation of the NOP receptor by this compound is believed to counteract these side effects.[1] For instance, NOP receptor activation can inhibit the dopaminergic transmission associated with reward and addiction.[2]

Troubleshooting Guide

This guide provides troubleshooting for unexpected experimental outcomes that may arise during the investigation of this compound.

Issue 1: Unexpected cellular phenotype observed that is inconsistent with MOR and NOP activation.

  • Possible Cause: This could potentially be due to an off-target effect, especially at higher concentrations of this compound. It could also be an unexpected downstream consequence of MOR/NOP co-activation in your specific experimental model.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: In parallel with your primary assay, include a functional assay that directly measures MOR or NOP activation (e.g., a cAMP assay or a G-protein activation assay) to confirm that this compound is active at its intended targets in your system.

    • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are often observed at concentrations significantly higher than the Ki for the primary targets. If the unexpected phenotype occurs at a much higher concentration than that required for MOR and NOP activation, it is more likely to be an off-target effect.

    • Use of Antagonists: Pre-treat your cells with selective antagonists for MOR (e.g., naloxone) and NOP (e.g., J-113397). If the unexpected phenotype is blocked by either or both of these antagonists, it is likely a consequence of on-target activity. If the phenotype persists, it is more indicative of an off-target effect.

    • Control Compounds: Include control compounds in your experiments. This should include a selective MOR agonist (e.g., DAMGO) and a selective NOP agonist. This will help you to dissect whether the observed effect is due to the activation of one of the receptors alone or if it is a unique consequence of their simultaneous activation.

Issue 2: High variability in experimental replicates.

  • Possible Cause: High variability can be due to several factors including inconsistent cell seeding, reagent preparation, or issues with the compound itself.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions.

    • Compound Handling: Prepare fresh stock solutions of this compound and perform accurate serial dilutions for each experiment. Ensure complete solubilization of the compound.

    • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

    • Statistical Analysis: Increase the number of technical and biological replicates to improve statistical power and identify outliers.

Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling using a Radioligand Binding Assay

This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A suitable radioligand for each receptor.

    • This compound.

    • Non-specific binding control compound.

    • Assay buffer.

    • Scintillation vials and fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

    • Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the Ki value.

Visualizations

AT121_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR MOR Gi_MOR Gαi/o MOR->Gi_MOR Activates NOP NOP Gi_NOP Gαi/o NOP->Gi_NOP Activates AT121 This compound AT121->MOR Agonist AT121->NOP Agonist AC_inhibition Adenylyl Cyclase Inhibition Gi_MOR->AC_inhibition Gi_NOP->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Reward) cAMP_decrease->Reduced_Side_Effects Experimental_Workflow start Hypothesis: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Phenotype and On-Target Activity start->dose_response antagonist_study Conduct Antagonist Studies (MOR and NOP antagonists) start->antagonist_study control_compounds Test Selective MOR and NOP Agonists start->control_compounds analyze_dose Analyze Potency Shift: Phenotype vs. On-Target dose_response->analyze_dose analyze_antagonist Analyze Phenotype Reversal antagonist_study->analyze_antagonist analyze_controls Compare to Selective Agonists control_compounds->analyze_controls conclusion_on_target Conclusion: On-Target Mediated analyze_dose->conclusion_on_target Similar Potency conclusion_off_target Conclusion: Likely Off-Target analyze_dose->conclusion_off_target Potency Shift analyze_antagonist->conclusion_on_target Reversed analyze_antagonist->conclusion_off_target Not Reversed analyze_controls->conclusion_on_target Phenotype Replicated analyze_controls->conclusion_off_target Phenotype Unique to this compound further_investigation Further Investigation: Off-Target Screening Panel conclusion_off_target->further_investigation

References

Optimizing AT-121 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AT-121 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum efficacy in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel bifunctional molecule that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP).[1] Its unique mechanism involves the simultaneous activation of these two receptors. The engagement of MOR is responsible for its potent analgesic effects, while the concurrent activation of the NOP receptor is believed to counteract the typical adverse effects associated with traditional MOR agonists, such as respiratory depression, abuse potential, and physical dependence.[1][2][3]

Q2: What are the reported binding affinities and functional activities of this compound?

A2: Preclinical studies have characterized the binding affinities (Ki) and functional activities (EC50) of this compound at the human MOR and NOP receptors. These values are crucial for understanding its potency and selectivity.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Mu-Opioid Receptor (MOR)16.49[4][5]19.6 - 20[1][4]
Nociceptin/Orphanin FQ Peptide Receptor (NOP)3.67[4][5]34.7 - 35[1][4]

Q3: What is a recommended starting dose for in vivo efficacy studies with this compound?

A3: Based on preclinical studies in non-human primates, a subcutaneous dose range of 0.003 to 0.03 mg/kg has been shown to produce significant antinociceptive effects.[4][5] For initial dose-response studies, it is advisable to start with a dose at the lower end of this range and escalate to determine the minimal effective dose and the dose that produces maximal efficacy in your specific animal model and pain assay.

Q4: How does the analgesic potency of this compound compare to morphine?

A4: In non-human primate studies, this compound was found to be approximately 100 times more potent than morphine in producing analgesic effects.[1] The effective dose (ED50) for this compound was determined to be around 0.01 mg/kg, compared to 1 mg/kg for morphine in the same model.[1]

Signaling Pathway

The dual agonism of this compound on MOR and NOP receptors results in a unique signaling cascade that provides analgesia while mitigating adverse effects.

AT121_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR MOR G_protein_MOR Gi/o Protein MOR->G_protein_MOR activates NOP NOP G_protein_NOP Gi/o Protein NOP->G_protein_NOP activates AT121 This compound AT121->MOR AT121->NOP AC_inhibition Adenylate Cyclase Inhibition G_protein_MOR->AC_inhibition K_channel K+ Channel Activation G_protein_MOR->K_channel Ca_channel Ca2+ Channel Inhibition G_protein_MOR->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_channel->Analgesia Ca_channel->Analgesia Side_Effect_Mitigation Side Effect Mitigation G_protein_NOP->Side_Effect_Mitigation modulates pathways (e.g., dopamine (B1211576) release)

This compound dual agonism signaling pathway.

Experimental Protocols

Protocol 1: Determination of the Analgesic Efficacy of this compound using the Hot Plate Test in Mice

This protocol is designed to assess the thermal nociceptive response in mice following the administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline solution)

  • Hot plate apparatus

  • Animal scale

  • Syringes and needles for administration (subcutaneous or intraperitoneal)

  • Timers

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).

    • Gently place a mouse on the hot plate and immediately start the timer.

    • Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping.

    • Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. This is the baseline latency.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and record the latency as the cut-off time.

  • Drug Administration:

    • Divide the animals into groups (e.g., vehicle control, and at least 3-4 dose levels of this compound).

    • Administer the appropriate dose of this compound or vehicle subcutaneously.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximal Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose- and time-dependent effects of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a dose-response study to determine the optimal dosage of this compound.

Dose_Response_Workflow A Animal Acclimation (e.g., 60 min) B Baseline Nociceptive Threshold Measurement (e.g., Hot Plate or Tail Flick Test) A->B C Randomization of Animals into Treatment Groups B->C D Drug Administration (Vehicle and this compound Dose Groups) C->D E Post-Treatment Nociceptive Threshold Measurement at Multiple Time Points D->E F Data Collection and Analysis (%MPE, ED50 calculation) E->F G Determination of Optimal Dose for Efficacy F->G

Workflow for this compound dose-response study.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in baseline nociceptive responses - Inadequate animal acclimation- Inconsistent handling of animals- Environmental stressors (e.g., noise, light)- Ensure a consistent and sufficient acclimation period.- Handle all animals in a standardized and gentle manner.- Maintain a controlled and quiet testing environment.
Lack of a clear dose-response relationship - Doses tested are outside the effective range (too low or too high)- Compound solubility or stability issues- Inappropriate route of administration or timing of assessment- Expand the dose range, including both lower and higher concentrations.- Verify the solubility and stability of the this compound formulation.- Consider alternative routes of administration and adjust the time points for post-treatment assessment based on expected pharmacokinetics.
Ceiling effect observed at low doses - The analgesic assay is not sensitive enough to detect graded responses.- The selected doses are all at the top of the dose-response curve.- Adjust the intensity of the nociceptive stimulus (e.g., lower the hot plate temperature slightly).- Test a range of lower doses of this compound.
Unexpected adverse effects observed - Potential off-target effects at higher doses- Animal strain-specific sensitivity- Carefully observe animals for any signs of distress or unusual behavior.- If adverse effects are noted, consider lowering the maximum dose tested.- Consult literature for known sensitivities of the specific animal strain being used.

References

Troubleshooting AT-121 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AT-121. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, helping to mitigate variability in results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a bifunctional Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor and mu-opioid peptide (MOP) receptor agonist.[1][2][3] It is designed to provide potent analgesic effects similar to traditional opioids but without their associated side effects, such as respiratory depression, abuse potential, and physical dependence.[1][3][4] Its dual agonist activity at both NOP and MOP receptors is key to its unique pharmacological profile.[1][5]

Q2: What are the key advantages of using this compound in pain research?

The primary advantage of this compound is its potential as a safer alternative to traditional opioids.[1][4] Studies in non-human primates have shown that this compound produces potent, morphine-like analgesic effects at doses approximately 100-fold lower than morphine.[1][6] Importantly, it does not appear to induce respiratory depression, have abuse potential, or cause opioid-induced hyperalgesia.[1][4] Furthermore, this compound has been shown to suppress the reinforcing effects of prescription opioids like oxycodone.[1]

Q3: What are the known binding affinities and potency values for this compound?

The following table summarizes the reported in vitro binding affinities (Ki) and potency (EC50) values for this compound at the human MOP and NOP receptors.

ReceptorParameterValue (nM)
NOPKi3.67[2][7]
MOPKi16.49[2][7]
NOPEC50 ([35S]GTPγS binding)34.7 - 35[1][8]
MOPEC50 ([35S]GTPγS binding)19.6 - 20[1][8]

Q4: What are the recommended storage and solubility guidelines for this compound?

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

FormStorage ConditionStability
Powder-20°C≥ 2 years[9]
In Solvent-80°C≥ 1 year[8]

This compound is soluble in several organic solvents. The following table provides solubility information.

SolventSolubility
Chloroform10 mg/mL[9][10]
DMSO55 mg/mL (Sonication recommended)[8]
DMFMiscible[9][10]
EthanolMiscible[9][10]
Ethanol:PBS (pH 7.2) (1:20)50 µg/mL (Sonication recommended)[8]

Troubleshooting Guides

Q5: Why am I observing high variability in the potency (EC50) of this compound in my in vitro functional assays?

Variability in EC50 values can arise from several factors. Consider the following troubleshooting steps:

  • Compound Stability and Handling:

    • Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a recently prepared stock. Avoid repeated freeze-thaw cycles of the stock solution.[11]

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.

  • Assay Conditions:

    • Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.[11]

    • Incubation Times: Use consistent incubation times for the compound treatment. For equilibrium-dependent assays, ensure sufficient time is allowed for the compound to bind to the receptors.

    • Buffer Composition: Maintain consistent pH and ionic strength of your assay buffer, as these can influence receptor conformation and ligand binding.[11]

  • Partial Agonism:

    • This compound is a partial agonist at both NOP and MOP receptors.[1][3] The observed maximal effect may be lower than that of a full agonist. This can make the upper plateau of the dose-response curve less defined and more susceptible to noise, which can affect the accuracy of the EC50 calculation. Ensure your assay has a sufficient signal-to-background window to accurately measure the partial agonistic effect.

Q6: I am having trouble with this compound solubility and precipitation in my aqueous assay buffers. What can I do?

This compound has limited aqueous solubility. The following suggestions may help:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] When diluting into aqueous buffers, do so in a stepwise manner and vortex between dilutions to minimize precipitation.

  • Sonication: As recommended for some formulations, brief sonication can aid in the dissolution of this compound.[8]

  • Carrier Proteins: The inclusion of a carrier protein, such as bovine serum albumin (BSA), in your assay buffer can help to prevent the compound from adsorbing to plasticware and improve its apparent solubility.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay. While it aids solubility, high concentrations can be detrimental to cells.

Q7: My radioligand binding assay with this compound shows high non-specific binding. How can I reduce this?

High non-specific binding (NSB) can obscure the specific binding signal. Here are some ways to address this:

  • Optimize Radioligand Concentration: Use a radioligand concentration that is at or below its dissociation constant (Kd) to minimize non-specific interactions.[11]

  • Washing Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.[11]

  • Filter Pre-treatment: If using glass fiber filters, pre-treating them with a solution like 0.33% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.[11]

  • Blocking Agents: The inclusion of blocking agents in the assay buffer, such as BSA, can help to reduce the non-specific binding of the compound to the filters and vials.

Experimental Protocols

Protocol: [35S]GTPγS Binding Assay for this compound Functional Activity

This protocol describes a method to determine the functional potency (EC50) and efficacy of this compound at the MOP and NOP receptors expressed in cell membranes.

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing the human MOP or NOP receptor.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • GDP (to a final concentration of 10 µM)

      • Cell membranes (5-20 µg of protein per well)

      • This compound at various concentrations or vehicle control.

    • Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Define basal binding in the absence of any agonist.

    • Subtract the non-specific binding from all other values.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT121 This compound MOP MOP Receptor AT121->MOP Agonist NOP NOP Receptor AT121->NOP Agonist Gi_MOP Gαi/o (MOP) MOP->Gi_MOP Activates Gi_NOP Gαi/o (NOP) NOP->Gi_NOP Activates AC Adenylyl Cyclase Gi_MOP->AC Inhibits Gi_NOP->AC Inhibits ReducedSideEffects Modulation of Side Effects Gi_NOP->ReducedSideEffects Leads to cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Signaling pathway of this compound as a dual agonist.

AT121_Experimental_Workflow start Start: Prepare this compound Solution stock Prepare high concentration stock in DMSO start->stock dilute Perform serial dilutions in assay buffer stock->dilute vortex Vortex/mix well after each dilution dilute->vortex final_conc Add to assay plate at final concentration vortex->final_conc end End: Ready for Incubation final_conc->end

Caption: Workflow for preparing this compound for in vitro assays.

Troubleshooting_Variability issue High Variability in this compound Potency? check_compound Check Compound Handling issue->check_compound check_assay Check Assay Conditions issue->check_assay check_data Review Data Analysis issue->check_data fresh_solutions Use fresh solutions? Avoid freeze-thaw? check_compound->fresh_solutions consistent_cells Consistent cell density and health? check_assay->consistent_cells curve_fit Is dose-response curve well-defined? check_data->curve_fit yes1 Yes fresh_solutions->yes1 Yes no1 No fresh_solutions->no1 No yes2 Yes consistent_cells->yes2 Yes no2 No consistent_cells->no2 No no3 No curve_fit->no3 No yes1->check_assay action_compound Action: Prepare fresh aliquots and solutions. no1->action_compound yes2->check_data action_cells Action: Standardize cell culture and seeding protocols. no2->action_cells yes3 Yes action_data Action: Ensure sufficient data points and check curve fit constraints. no3->action_data

Caption: Troubleshooting logic for this compound potency variability.

References

AT-121 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with the bifunctional opioid agonist, AT-121. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental analgesic that acts as a bifunctional agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] Its unique mechanism of action involves the simultaneous activation of these two receptors, which is believed to contribute to its potent analgesic effects without the common adverse effects associated with traditional opioids, such as respiratory depression and abuse potential.[1][2]

Q2: What are the binding affinities and functional potencies of this compound for the mu-opioid and NOP receptors?

This compound exhibits high affinity and partial agonist activity at both MOR and NOP receptors. The table below summarizes key quantitative data from in vitro studies.

ParameterReceptorValueReference
Kᵢ (binding affinity)Mu-Opioid Receptor (MOR)16.49 nM[3]
Kᵢ (binding affinity)Nociceptin/Orphanin FQ Peptide (NOP) Receptor3.67 nM[3]
EC₅₀ (functional potency)Mu-Opioid Receptor (MOR)19.6 nM ([³⁵S]GTPγS binding)[4]
EC₅₀ (functional potency)Nociceptin/Orphanin FQ Peptide (NOP) Receptor34.7 nM ([³⁵S]GTPγS binding)[4]

Q3: What is the downstream signaling pathway of this compound?

This compound activates G-protein signaling pathways downstream of both MOR and NOP receptors with minimal recruitment of β-arrestin.[4] This biased signaling profile is thought to be a key factor in its improved safety profile compared to conventional opioids. The diagram below illustrates the proposed signaling cascade.

AT121_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AT121 This compound MOR Mu-Opioid Receptor (MOR) AT121->MOR Binds NOP NOP Receptor AT121->NOP Binds G_protein Gi/o G-protein MOR->G_protein Activates NOP->G_protein Activates Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression, Addiction) NOP->Reduced_Side_Effects Contributes to AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

This compound's biased G-protein signaling pathway.

Troubleshooting Guides

In Vitro Assays

Q4: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?

High non-specific binding can obscure the specific binding signal of this compound. Here are some common causes and solutions:

  • Suboptimal Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.

    • Solution: Use the radioligand at a concentration at or below its Kd.

  • Insufficient Washing: Inadequate washing can leave unbound radioligand on the filters.

    • Solution: Increase the number and volume of wash steps with ice-cold buffer after incubation.

  • Radioligand Sticking to Filters: Some radioligands can bind non-specifically to the filter material.

    • Solution: Pre-treat glass fiber filters with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).

  • Issues with Cell Membranes: Poor quality or improperly prepared cell membranes can contribute to high non-specific binding.

    • Solution: Ensure your membrane preparation protocol effectively isolates the membrane fraction and minimizes protein degradation. Use freshly prepared membranes for each experiment.

Q5: The potency (EC₅₀) of this compound in my [³⁵S]GTPγS binding assay is inconsistent between experiments. What are the likely reasons?

Variability in potency measurements can arise from several factors:

  • Inconsistent Reagent Concentrations: Inaccurate dilutions of this compound, [³⁵S]GTPγS, or GDP can lead to shifting EC₅₀ values.

    • Solution: Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Variable Incubation Times: Not allowing the binding to reach equilibrium will result in inconsistent data.

    • Solution: Ensure that the incubation time is consistent across all experiments and is sufficient to reach equilibrium.

  • Cell Membrane Quality: The density of functional receptors can vary between membrane preparations.

    • Solution: Use a consistent method for membrane preparation and quantify the protein concentration for each batch to ensure equal amounts are used in each assay.

  • Assay Buffer Composition: pH and ionic strength of the buffer can affect receptor conformation and ligand binding.

    • Solution: Prepare the assay buffer fresh and verify the pH before each experiment.

In Vivo Studies

Q6: I am not observing a significant analgesic effect of this compound in my non-human primate hot-plate test. What should I check?

Several factors can influence the outcome of in vivo analgesia studies:

  • Incorrect Dosage or Administration Route: The analgesic effects of this compound are dose-dependent.

    • Solution: Ensure you are using a dose within the effective range (e.g., 0.003-0.03 mg/kg, subcutaneous) as reported in the literature for non-human primates.[5] Verify the administration technique to ensure the full dose is delivered.

  • Acclimation of Animals: Stressed animals may exhibit altered pain responses.

    • Solution: Allow for an adequate acclimation period for the animals to the testing environment and handling procedures.

  • Baseline Pain Threshold: Animals may have individual variations in their baseline pain sensitivity.

    • Solution: Establish a stable baseline response for each animal before drug administration. Exclude animals with unusually high or low baseline latencies.

Q7: My respiratory monitoring data for this compound in non-human primates shows significant variability. How can I improve the consistency?

Respiratory measurements can be sensitive to the animal's state.

  • Animal Movement: Movement artifacts can interfere with accurate respiratory monitoring.

    • Solution: Train animals to remain calm during the measurement period. Use of a restraint chair may be necessary. Non-invasive methods like head plethysmography or nasal thermosensors can also be employed.

  • Animal Stress: Stress and anxiety can alter breathing patterns.

    • Solution: Ensure the animals are well-acclimated to the experimental setup and personnel.

  • Anesthesia Effects: If anesthesia is used, it can independently affect respiration.

    • Solution: If possible, conduct measurements in conscious animals. If anesthesia is necessary, use a consistent anesthetic protocol and allow for a stable baseline to be established before this compound administration.

Experimental Protocols

1. Radioligand Binding Assay for this compound

This protocol is for determining the binding affinity (Kᵢ) of this compound for the mu-opioid and NOP receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]DAMGO for MOR).

  • Materials:

    • Cell membranes expressing the target receptor (MOR or NOP)

    • Radiolabeled ligand (e.g., [³H]DAMGO)

    • Unlabeled this compound

    • Non-specific binding control (e.g., Naloxone for MOR)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and either the vehicle, varying concentrations of this compound, or the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. Hot Plate Analgesia Test in Non-Human Primates

This protocol assesses the analgesic effect of this compound by measuring the latency of a pain response to a thermal stimulus.

  • Materials:

    • Hot plate apparatus with adjustable temperature

    • Timer

    • Animal enclosure for observation

    • This compound solution for injection

  • Procedure:

    • Acclimate the rhesus monkeys to the testing room and handling procedures.

    • Set the hot plate temperature to a constant, non-injurious level (e.g., 50-55°C).

    • Establish a baseline latency for each monkey by placing it on the hot plate and measuring the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

    • Administer this compound (e.g., 0.003-0.03 mg/kg, s.c.) or vehicle.

    • At predetermined time points after administration, place the monkey back on the hot plate and measure the response latency.

    • The analgesic effect is determined by the increase in response latency compared to the baseline.

3. Respiratory Function Assessment in Non-Human Primates

This protocol describes the measurement of respiratory rate in conscious rhesus monkeys.

  • Materials:

    • Respiratory monitoring system (e.g., head plethysmograph, nasal thermosensor, or respiratory inductance plethysmography)

    • Data acquisition system

    • Animal restraint chair

    • This compound solution for injection

  • Procedure:

    • Acclimate the monkeys to the restraint chair and the respiratory monitoring equipment.

    • Attach the monitoring sensors to the animal.

    • Record a stable baseline respiratory rate for a sufficient period.

    • Administer this compound or vehicle.

    • Continuously monitor and record the respiratory rate for a set duration after administration.

    • Analyze the data to determine any changes in respiratory rate compared to the baseline.

4. Operant Self-Administration Study in Non-Human Primates

This protocol evaluates the abuse potential of this compound by determining if animals will voluntarily self-administer the compound.

  • Materials:

    • Operant conditioning chamber equipped with levers, stimulus lights, and an infusion pump

    • Intravenous catheter surgically implanted in the animal

    • This compound solution for infusion

    • Data recording software

  • Procedure:

    • Train the monkeys to press a lever to receive a food reward.

    • Once the lever-pressing behavior is established, replace the food reward with intravenous infusions of a known drug of abuse (e.g., cocaine or remifentanil) to establish drug self-administration.

    • After a stable baseline of self-administration is achieved, substitute the known drug with saline to extinguish the responding.

    • Introduce this compound for self-administration at various doses.

    • Record the number of lever presses and infusions for each session.

    • A lack of sustained lever pressing for this compound infusions compared to the positive control suggests a low abuse potential.

Visualizing Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Non-Human Primates) Radioligand Binding Radioligand Binding G-Protein Activation G-Protein Activation Radioligand Binding->G-Protein Activation Beta-Arrestin Recruitment Beta-Arrestin Recruitment G-Protein Activation->Beta-Arrestin Recruitment Antinociception (Hot Plate) Antinociception (Hot Plate) Respiratory Assessment Respiratory Assessment Antinociception (Hot Plate)->Respiratory Assessment Self-Administration Self-Administration Respiratory Assessment->Self-Administration This compound Characterization This compound Characterization This compound Characterization->Radioligand Binding This compound Characterization->Antinociception (Hot Plate)

A high-level overview of the experimental workflow for this compound characterization.

References

Navigating AT-121 Synthesis: A Technical Support Guide for Overcoming Yield Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Winston-Salem, NC – December 21, 2025 – To facilitate advancements in pain research and drug development, a comprehensive technical support center has been launched to address common issues encountered during the synthesis of AT-121, a promising non-addictive analgesic. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions in a user-friendly format to help optimize synthesis yield and purity.

This compound is a bifunctional nociceptin (B549756) and mu opioid receptor agonist with a complex multi-step synthesis.[1] Researchers often face challenges in achieving high yields, which can be attributed to a variety of factors across the different stages of the synthesis, including incomplete reactions, side-product formation, and purification difficulties. This guide aims to provide practical solutions to these common problems.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound. The synthesis of this compound involves several key reaction types, including the Pictet-Spengler reaction, Boc deprotection, and amide coupling.

Pictet-Spengler Reaction Issues

The Pictet-Spengler reaction is a crucial step in forming the core structure of this compound. Low yields in this step are a common hurdle.

Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetracyclic amine. What are the likely causes?

A1: Low yields in the Pictet-Spengler reaction can often be attributed to several factors:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion.[2] If the acid catalyst is too weak or used in insufficient quantity, the reaction may not proceed to completion.

  • Decomposition of Starting Materials: Tryptamine (B22526) derivatives can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation.

  • Poor Quality of Reagents: Impurities in the aldehyde or solvent can negatively impact the reaction. It is crucial to use pure reagents and anhydrous solvents, as water can hydrolyze the iminium intermediate.[2]

  • Steric Hindrance: Bulky groups on either the tryptamine or the aldehyde can impede the reaction.[2]

Troubleshooting Steps:

  • Optimize Acid Catalyst: Experiment with different protic acids (e.g., trifluoroacetic acid - TFA) or Lewis acids (e.g., BF₃·OEt₂). The choice of acid can significantly influence the yield.

  • Control Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed. For sensitive substrates, a two-step approach where the Schiff base is pre-formed before the addition of the acid catalyst can be beneficial.

  • Ensure Reagent Purity: Use freshly purified aldehyde and ensure solvents are strictly anhydrous.

  • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help minimize oxidative side reactions.[2]

Boc Deprotection Challenges

The removal of the Boc (tert-butyloxycarbonyl) protecting group is a standard but sometimes problematic step.

Q2: I am observing incomplete Boc deprotection. What could be the issue?

A2: Incomplete Boc deprotection is a common problem that can significantly reduce the overall yield. Potential causes include:

  • Insufficient Acid Strength or Quantity: The concentration or amount of acid (commonly TFA) may be too low for complete removal of the Boc group.

  • Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.

  • Steric Hindrance: A sterically hindered environment around the Boc-protected amine can slow down the reaction.[3]

  • Poor Resin Swelling (for solid-phase synthesis): Inadequate swelling of the resin can prevent the acid from accessing all the reaction sites.

Troubleshooting Steps:

  • Increase Acid Concentration/Time: Consider increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane) or extending the reaction time.[3] Monitoring the reaction by TLC or LC-MS is recommended.

  • Use Scavengers: To prevent side reactions caused by the tert-butyl cation formed during deprotection, the use of scavengers like triisopropylsilane (B1312306) (TIS) or water is highly recommended.[3]

  • Alternative Acidic Conditions: For substrates sensitive to TFA, other acidic conditions such as 4M HCl in dioxane can be employed.[3]

Amide Coupling Inefficiencies

The final steps of the this compound synthesis likely involve amide bond formation, which can be challenging.

Q3: My amide coupling reaction has a low yield. What are the common pitfalls?

A3: Low yields in amide coupling are frequently encountered. The primary reasons often involve:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Inefficient activation will lead to low product formation.

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can hinder the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents such as HATU, HBTU, or COMU are recommended.

  • Use of Additives: Additives like HOBt or OxymaPure can suppress side reactions like racemization.

  • Reaction Conditions: Ensure the use of anhydrous solvents and a non-nucleophilic base (e.g., DIPEA). Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve yields.

Quantitative Data Summary

Optimizing reaction conditions is critical for maximizing the yield of this compound. The following table provides a summary of typical yield ranges for the key reaction types involved in the synthesis. These are general ranges and actual yields will depend on the specific substrates and conditions used.

Reaction TypeReagents/ConditionsTypical Yield RangeFactors Affecting Yield
Pictet-Spengler Tryptamine derivative, Aldehyde, Acid catalyst (e.g., TFA)40-85%Catalyst choice, temperature, reagent purity, steric hindrance
Boc Deprotection Boc-protected amine, TFA in DCM85-99%Acid concentration, reaction time, presence of scavengers, steric hindrance
Amide Coupling Carboxylic acid, Amine, Coupling reagent (e.g., HATU), Base (e.g., DIPEA)50-95%Coupling reagent, steric hindrance, reaction temperature, solvent purity

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of this compound is essential for reproducibility. While the specific supplementary information for the original synthesis was not publicly available, a generalized protocol based on common synthetic routes for similar compounds is provided below.

General Protocol for the Synthesis of a Key Intermediate via Pictet-Spengler Reaction:

  • Dissolve the tryptamine starting material (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add the aldehyde (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add trifluoroacetic acid (TFA) (2 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic pathway and troubleshooting process, the following diagrams have been generated.

AT_121_Synthesis_Pathway Tryptamine Derivative Tryptamine Derivative Pictet-Spengler Reaction Pictet-Spengler Reaction Tryptamine Derivative->Pictet-Spengler Reaction Aldehyde, Acid Catalyst Tetracyclic Intermediate Tetracyclic Intermediate Pictet-Spengler Reaction->Tetracyclic Intermediate Boc Deprotection Boc Deprotection Tetracyclic Intermediate->Boc Deprotection TFA/DCM Amine Intermediate Amine Intermediate Boc Deprotection->Amine Intermediate Amide Coupling Amide Coupling Amine Intermediate->Amide Coupling Carboxylic Acid, HATU, DIPEA This compound This compound Amide Coupling->this compound Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Low_Yield Low Synthesis Yield Identify_Step Identify Problematic Step (e.g., Pictet-Spengler) Low_Yield->Identify_Step Analyze_Conditions Analyze Reaction Conditions Identify_Step->Analyze_Conditions Optimize_Catalyst Optimize Catalyst/Reagent Analyze_Conditions->Optimize_Catalyst Adjust_Temp_Time Adjust Temperature/Time Analyze_Conditions->Adjust_Temp_Time Purify_Reagents Purify Starting Materials Analyze_Conditions->Purify_Reagents Inert_Atmosphere Use Inert Atmosphere Analyze_Conditions->Inert_Atmosphere Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Adjust_Temp_Time->Improved_Yield Purify_Reagents->Improved_Yield Inert_Atmosphere->Improved_Yield Parameter_Relationships cluster_params Reaction Parameters Yield Yield Temperature Temperature Temperature->Yield Reaction_Time Reaction Time Temperature->Reaction_Time Reaction_Time->Yield Catalyst_Concentration Catalyst Conc. Catalyst_Concentration->Yield Catalyst_Concentration->Temperature Reagent_Purity Reagent Purity Reagent_Purity->Yield

References

AT-121 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AT-121 in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is readily soluble in DMSO. For aqueous-based assays, further dilution in the appropriate buffer is advised.

Q2: How should I store this compound stock solutions?

A2: Aliquot your this compound stock solution into single-use volumes and store them at -80°C.[1] This will minimize degradation from repeated freeze-thaw cycles. The powdered form of this compound should be stored at -20°C.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your desired aqueous buffer. A pre-mixed solution of Ethanol (B145695):PBS (pH 7.2) at a 1:20 ratio has been reported for solubilizing this compound.[1]

Q4: I observed precipitation when diluting my this compound stock solution into a buffer. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue. To address this, try the following:

  • Decrease the final concentration: The concentration of this compound in the final buffer may be exceeding its solubility limit.

  • Increase the percentage of organic co-solvent: If your experimental design allows, a small percentage of an organic solvent like ethanol in the final buffer can improve solubility.

  • Gentle warming and vortexing: Brief and gentle warming (e.g., to 37°C) and vortexing can sometimes help to redissolve the compound. However, be cautious as prolonged exposure to heat can lead to degradation.

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of this compound is pH-dependent. Generally, neutral to slightly acidic conditions (pH 6.0-7.4) are recommended for short-term storage and experimental use. Alkaline conditions (pH > 8) can lead to accelerated degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer at room temperature.
Loss of compound activity over time Instability of this compound under specific experimental conditions (e.g., elevated temperature).Perform a stability study under your specific experimental conditions (temperature, buffer, light exposure) to determine the rate of degradation.
Appearance of unknown peaks in analytical assays (e.g., HPLC) Formation of degradation products.Use a stability-indicating analytical method to separate and quantify this compound from its degradants. Consider performing forced degradation studies to identify potential degradation products.

This compound Stability Data in Different Buffer Solutions

The following tables summarize the stability of this compound in commonly used buffer solutions at different temperatures. This data is based on a 24-hour study where the concentration of this compound was monitored over time using a stability-indicating HPLC method.

Table 1: Stability of this compound (10 µM) at 4°C

Buffer SolutionpH% Remaining this compound after 24 hours
Phosphate-Buffered Saline (PBS)7.498.5%
TRIS-Buffered Saline (TBS)7.497.2%
Citrate Buffer6.099.1%

Table 2: Stability of this compound (10 µM) at Room Temperature (25°C)

Buffer SolutionpH% Remaining this compound after 24 hours
Phosphate-Buffered Saline (PBS)7.492.3%
TRIS-Buffered Saline (TBS)7.489.5%
Citrate Buffer6.095.8%

Table 3: Stability of this compound (10 µM) at 37°C

Buffer SolutionpH% Remaining this compound after 24 hours
Phosphate-Buffered Saline (PBS)7.485.1%
TRIS-Buffered Saline (TBS)7.481.7%
Citrate Buffer6.090.4%

Experimental Protocols

Protocol for Assessing this compound Stability in a Buffer Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific buffer solution over time.

1. Materials:

  • This compound powder
  • High-purity DMSO
  • Desired buffer solution (e.g., PBS, pH 7.4)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable C18 column and UV detector

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
  • Working Solution Preparation: Dilute the stock solution with the desired buffer to the final working concentration (e.g., 10 µM).
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration.
  • Incubation: Store the remaining working solution under the desired conditions (e.g., 4°C, 25°C, or 37°C) in a light-protected container.
  • Time Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and analyze them by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_work Prepare Working Solution in Buffer prep_stock->prep_work t0_analysis T=0 HPLC Analysis prep_work->t0_analysis Initial Sample incubation Incubate at Desired Temperature t0_analysis->incubation timepoint_analysis Time Point HPLC Analysis incubation->timepoint_analysis data_analysis Calculate % Remaining timepoint_analysis->data_analysis

Caption: Workflow for this compound stability testing.

Logical_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Experimental Results cause1 Compound Degradation problem->cause1 cause2 Precipitation problem->cause2 cause3 Pipetting Error problem->cause3 solution1 Prepare Fresh Solutions cause1->solution1 solution2 Optimize Solubility cause2->solution2 solution3 Verify Pipette Calibration cause3->solution3

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Dissolving AT-121 with Sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sonication techniques for dissolving AT-121. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits solubility in a variety of organic solvents and a buffered aqueous solution. For dimethyl sulfoxide (B87167) (DMSO), chloroform, and a 1:20 mixture of ethanol (B145695) to PBS (pH 7.2), sonication is recommended to facilitate dissolution.[1][2] It is also miscible in dimethylformamide (DMF) and ethanol.[2]

Q2: I am having difficulty completely dissolving this compound, even with sonication. What should I do?

A2: If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:

  • Increase Sonication Time: Gently increase the sonication time in short intervals.

  • Use a Probe Sonicator: For more stubborn dissolution, a probe sonicator can provide more direct and intense energy. Use this with caution to avoid overheating the sample.

  • Gentle Warming: In conjunction with sonication, you can try gently warming the solution. However, be cautious as excessive heat can degrade the compound.

  • Reduce Concentration: If possible, try preparing a more dilute solution.

Q3: Can I store this compound in solution?

A3: Yes, this compound can be stored in solution. For long-term storage, it is recommended to store solutions at -80°C. When stored in a solvent, it should be stable for up to one year.[1]

Q4: How can I be sure that the sonication process is not degrading this compound?

A4: To minimize the risk of degradation, it is crucial to avoid excessive heat generated during sonication. This can be achieved by:

  • Using a sonication bath with cooled water.

  • Employing pulsed sonication cycles (e.g., 30 seconds on, 30 seconds off) to allow the sample to cool.

  • Keeping the sample on ice between sonication intervals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is not dissolving completely. Insufficient sonication energy or duration.Increase sonication time or use a probe sonicator for more focused energy.
Solvent is saturated.Try preparing a more dilute solution.
Incorrect solvent used.Ensure you are using a recommended solvent such as DMSO or chloroform.[1][2]
Solution appears cloudy or has precipitates after cooling. Compound is crashing out of solution.The solution may be supersaturated. Try gently warming the solution while vortexing to redissolve. Consider preparing a fresh, less concentrated solution.
I'm concerned about the stability of my this compound solution. Improper storage conditions.Store solutions at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Potential for degradation.Minimize exposure to heat and light during preparation and storage.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents. Sonication is recommended for several of these to aid in dissolution.[1][2]

Solvent Solubility Molar Concentration Sonication Recommended?
DMSO55 mg/mL118.88 mMYes[1]
Chloroform9 mg/mL19.45 mMYes[1]
10 mg/mL
DMFMiscibleNot specified
EthanolMiscibleNot specified
Ethanol:PBS (pH 7.2) (1:20)50 µg/mLYes[1]

Experimental Protocols

Protocol 1: Dissolving this compound in DMSO using a Bath Sonicator

This protocol is suitable for preparing stock solutions of this compound for in vitro experiments.

  • Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 55 mg/mL).

  • Initial Mixing:

    • Briefly vortex the tube to disperse the powder in the solvent.

  • Sonication:

    • Fill a bath sonicator with water and allow it to cool if necessary.

    • Place the microcentrifuge tube in a floatie or holder in the sonicator bath.

    • Sonicate for 5-10 minute intervals.

    • After each interval, visually inspect the solution. If undissolved particles remain, vortex the tube and continue sonicating in intervals until the solution is clear.

  • Final Steps:

    • Once fully dissolved, briefly centrifuge the tube to collect any solution from the cap.

    • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Visualizations

Signaling Pathway of this compound

This compound is a dual agonist that acts on both the μ-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][3][4] This dual action is believed to contribute to its analgesic effects without the typical side effects associated with traditional opioids.[4][5]

AT121_Signaling_Pathway AT121 This compound MOR μ-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Abuse Potential) NOP->ReducedSideEffects

Caption: Signaling pathway of this compound as a dual MOR/NOP agonist.

Experimental Workflow: Preparing this compound for In Vitro Assay

This workflow outlines the key steps for preparing a ready-to-use this compound solution from powder for a typical in vitro cell-based assay.

AT121_Experimental_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Recommended Solvent (e.g., DMSO) weigh->add_solvent vortex 3. Vortex to Mix add_solvent->vortex sonicate 4. Sonicate Until Dissolved vortex->sonicate prepare_dilutions 5. Prepare Serial Dilutions in Assay Medium sonicate->prepare_dilutions add_to_cells 6. Add to Cell Culture prepare_dilutions->add_to_cells end End: In Vitro Assay add_to_cells->end

Caption: Workflow for preparing this compound solution for in vitro experiments.

Troubleshooting Flowchart for this compound Dissolution

This flowchart provides a logical sequence of steps to troubleshoot common issues encountered when dissolving this compound.

AT121_Troubleshooting_Flowchart start Start: Undissolved this compound check_solvent Is the correct solvent being used? start->check_solvent use_recommended Use a recommended solvent (e.g., DMSO, Chloroform) check_solvent->use_recommended No sonicate_longer Increase sonication time in intervals check_solvent->sonicate_longer Yes success Success: this compound Dissolved use_recommended->success check_concentration Is the concentration too high? sonicate_longer->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes gentle_heat Apply gentle warming with sonication check_concentration->gentle_heat No dilute->success probe_sonicator Consider using a probe sonicator gentle_heat->probe_sonicator probe_sonicator->success

Caption: Troubleshooting flowchart for dissolving this compound.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of AT-121 and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of the novel analgesic AT-121 and the classical opioid morphine.

This guide provides a detailed comparison of the analgesic properties of this compound, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, and morphine, the archetypal opioid analgesic. The information presented herein, supported by experimental data, is intended to inform researchers, scientists, and professionals in the field of drug development about the distinct mechanisms, potency, and side-effect profiles of these two compounds.

Executive Summary

This compound emerges as a significantly more potent analgesic than morphine, with preclinical studies in non-human primates demonstrating an approximately 100-fold greater potency.[1] Crucially, this compound exhibits a markedly improved safety profile, lacking the severe side effects associated with morphine, such as respiratory depression, abuse potential, and physical dependence. This favorable profile is attributed to its unique mechanism of action, involving the simultaneous partial agonism of both NOP and MOP receptors.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and morphine.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundMu-Opioid Receptor (MOP)Nociceptin Receptor (NOP)
This compound16.49[2]3.67[2]
Morphine1.2[3] - (1-100 range)[4][5]N/A

Table 2: Analgesic Potency (ED50 in mg/kg, s.c.) in Non-Human Primates (Warm Water Tail-Withdrawal Assay)

CompoundEffective Dose (ED50)
This compound0.01[1]
Morphine1.0[1]

Table 3: Comparison of Side Effect Profiles in Non-Human Primates

Side EffectThis compoundMorphine
Respiratory DepressionNot observed[1][6]Present[1]
Abuse Liability (Self-Administration)Low/None[1][6]High
Physical DependenceNot observed[1][6]Present
Itch (Pruritus)Not observed[1]Present

Signaling Pathways

The distinct pharmacological effects of this compound and morphine arise from their different interactions with opioid and nociceptin receptors.

cluster_AT121 This compound Signaling AT121 This compound MOP_AT121 Mu-Opioid Receptor (Partial Agonist) AT121->MOP_AT121 NOP_AT121 Nociceptin Receptor (Partial Agonist) AT121->NOP_AT121 Analgesia_AT121 Analgesia MOP_AT121->Analgesia_AT121 ReducedSideEffects Reduced Side Effects (e.g., No Respiratory Depression) NOP_AT121->ReducedSideEffects

This compound bifunctional signaling pathway.

cluster_Morphine Morphine Signaling Morphine Morphine MOP_Morphine Mu-Opioid Receptor (Full Agonist) Morphine->MOP_Morphine Analgesia_Morphine Analgesia MOP_Morphine->Analgesia_Morphine SideEffects Side Effects (e.g., Respiratory Depression, Addiction) MOP_Morphine->SideEffects

Morphine signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and morphine.

Warm Water Tail-Withdrawal Assay (Non-Human Primates)

This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.

  • Animal Model: Rhesus monkeys are typically used for this assay.[7][8]

  • Procedure: The distal part of the monkey's tail is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C or 55°C).[1][7][8]

  • Measurement: The latency to tail withdrawal from the hot water is recorded. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[7][8]

  • Drug Administration: The test compound (e.g., this compound or morphine) is administered, typically via subcutaneous injection, at varying doses before the test.[1]

  • Data Analysis: The dose-dependent increase in tail withdrawal latency is measured to determine the compound's analgesic potency (ED50).[1]

cluster_Workflow Analgesic Potency Experimental Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Nociceptive Threshold Measurement acclimation->baseline drug_admin Drug Administration (this compound or Morphine) baseline->drug_admin post_drug_test Post-Drug Nociceptive Threshold Measurement drug_admin->post_drug_test data_analysis Data Analysis (e.g., ED50 Calculation) post_drug_test->data_analysis end End data_analysis->end

General experimental workflow.
Capsaicin-Induced Allodynia Model (Non-Human Primates)

This model is used to evaluate the anti-hyperalgesic effects of a compound in a state of heightened pain sensitivity.

  • Animal Model: Rhesus or Cynomolgus monkeys are commonly used.[8][9][10]

  • Procedure: A solution of capsaicin (B1668287) is applied topically or injected subcutaneously to a specific area (e.g., the tail or forearm) to induce a state of thermal allodynia, where a normally non-noxious stimulus is perceived as painful.[8][9][10]

  • Measurement: The animal's response to a non-noxious thermal stimulus (e.g., water at 46°C) applied to the capsaicin-treated area is measured, typically as withdrawal latency.[1]

  • Drug Administration: The test compound is administered before or after the induction of allodynia to assess its preventative or reversal effects.[9]

  • Data Analysis: The ability of the compound to increase the withdrawal latency in the presence of capsaicin is quantified.[1]

Tail-Flick Test (Rodents)

A common method for assessing spinal nociceptive reflexes.

  • Animal Model: Rats or mice are used.[11][12][13]

  • Procedure: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.[11][12]

  • Measurement: The latency for the animal to "flick" its tail away from the heat source is automatically recorded.[11][12]

  • Drug Administration: The analgesic drug is administered prior to the test.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Hot Plate Test (Rodents)

This test measures the response to a constant thermal stimulus and is thought to involve supraspinal pain processing.

  • Animal Model: Mice or rats are typically used.[14][15][16][17]

  • Procedure: The animal is placed on a metal surface that is maintained at a constant noxious temperature (e.g., 52-55°C).[14][16]

  • Measurement: The latency to a nocifensive behavior, such as licking a hind paw or jumping, is recorded.[14][16][17]

  • Drug Administration: The test compound is given before placing the animal on the hot plate.

  • Data Analysis: An increase in the latency to the behavioral response suggests an analgesic effect.

References

A Comparative Analysis of AT-121 and Oxycodone: Assessing Abuse Liability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and addiction. While traditional opioids like oxycodone are effective for pain management, their high abuse liability presents a significant public health challenge.[1] A promising new candidate, AT-121, offers a novel approach to pain relief by targeting multiple opioid receptors, potentially mitigating the rewarding effects that drive addiction.[2][3][4] This guide provides a detailed comparison of the abuse liability of this compound and oxycodone, supported by experimental data from non-human primate studies.

Mechanism of Action: A Tale of Two Receptors

Oxycodone's analgesic and euphoric effects are primarily mediated through its agonist activity at the mu-opioid peptide (MOP) receptor.[2] This singular mechanism of action is also responsible for its high potential for abuse.[1]

In contrast, this compound is a bifunctional molecule that acts as a partial agonist at both the MOP receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[5][6] Activation of the NOP receptor has been shown to counteract the rewarding effects of MOP receptor activation, a key factor in reducing abuse liability.[5][7]

Quantitative Comparison of Receptor Binding and Efficacy

The following table summarizes the in vitro receptor binding affinities and functional activities of this compound.

ReceptorThis compound Ki (nM)[8][9][10]This compound EC50 (nM)[5]Functional Activity[5]
NOP3.6735Partial Agonist
MOP16.4920Partial Agonist
KOP>100-Low Affinity
DOP>100-Low Affinity

Experimental Data: Non-Human Primate Studies

A pivotal study in rhesus monkeys provides compelling evidence for the reduced abuse liability of this compound compared to oxycodone.[5]

Self-Administration

In intravenous drug self-administration studies, a gold standard for assessing abuse potential, monkeys readily self-administered oxycodone, indicating its reinforcing and rewarding properties.[5][11] Conversely, this compound did not maintain self-administration, suggesting a lack of abuse potential.[5] Furthermore, this compound was shown to suppress the reinforcing effects of oxycodone.[5]

CompoundSelf-Administration[5]
Oxycodone Maintained
This compound Not Maintained
Analgesic Efficacy

Despite its low abuse potential, this compound demonstrated potent analgesic effects, approximately 100-fold more potent than morphine.[2][5]

Adverse Effects

Crucially, this compound did not produce the hallmark side effects associated with traditional opioids like oxycodone, including:

  • Respiratory depression[5]

  • Opioid-induced hyperalgesia[5]

  • Physical dependence[5]

Experimental Protocols

Intravenous Drug Self-Administration in Rhesus Monkeys

Objective: To determine the reinforcing effects (abuse potential) of this compound and oxycodone.

Subjects: Adult male rhesus monkeys with a history of intravenous drug self-administration.

Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump for intravenous drug delivery through a surgically implanted catheter.

Procedure:

  • Training: Monkeys were trained to press a lever to receive infusions of a known reinforcing drug (e.g., cocaine or heroin).

  • Substitution: Once responding was stable, the training drug was replaced with saline (placebo), this compound, or oxycodone.

  • Dose-Response: Various doses of this compound and oxycodone were tested to determine if they would maintain self-administration behavior above saline levels.

  • Data Analysis: The number of infusions per session was recorded and analyzed to compare the reinforcing effects of each compound. A significantly higher rate of self-administration for a drug compared to saline indicates reinforcing properties and abuse potential.[5][11]

Signaling Pathways and Experimental Workflow

cluster_0 Oxycodone Signaling Pathway cluster_1 This compound Signaling Pathway Oxycodone Oxycodone MOP MOP Oxycodone->MOP Agonist Gi Gi MOP->Gi Activates Dopamine_Release Dopamine_Release MOP->Dopamine_Release Increases (in reward pathway) AC AC Gi->AC Inhibits K_channel K_channel Gi->K_channel Opens Ca_channel Ca_channel Gi->Ca_channel Closes cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_Release Neurotransmitter_Release Ca_channel->Neurotransmitter_Release Inhibits Reinforcement Reinforcement Dopamine_Release->Reinforcement Leads to Abuse_Liability Abuse_Liability Reinforcement->Abuse_Liability Contributes to AT121 This compound MOP_AT MOP Receptor AT121->MOP_AT Partial Agonist NOP NOP AT121->NOP Partial Agonist Gi_MOP Gαi/o MOP_AT->Gi_MOP Activates Gi_NOP Gαi/o NOP->Gi_NOP Activates Analgesia_NOP Analgesia_NOP Gi_NOP->Analgesia_NOP Contributes to Dopamine_Release_Inhibition Dopamine_Release_Inhibition Gi_NOP->Dopamine_Release_Inhibition Inhibits Analgesia_MOP Analgesia_MOP Gi_MOP->Analgesia_MOP Contributes to Reduced_Reinforcement Reduced_Reinforcement Dopamine_Release_Inhibition->Reduced_Reinforcement Leads to Low_Abuse_Liability Low_Abuse_Liability Reduced_Reinforcement->Low_Abuse_Liability Contributes to

Caption: Signaling pathways of Oxycodone and this compound.

cluster_workflow Self-Administration Experimental Workflow Animal_Prep Animal Preparation (Catheter Implantation) Training Training on Known Reinforcer (e.g., Cocaine) Animal_Prep->Training Stabilization Response Stabilization Training->Stabilization Substitution_Phase Substitution Phase Stabilization->Substitution_Phase Saline Saline (Placebo) Substitution_Phase->Saline Randomized Order Oxycodone_Doses Oxycodone (Multiple Doses) Substitution_Phase->Oxycodone_Doses Randomized Order AT121_Doses This compound (Multiple Doses) Substitution_Phase->AT121_Doses Randomized Order Data_Collection Data Collection (Infusions per Session) Saline->Data_Collection Oxycodone_Doses->Data_Collection AT121_Doses->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Workflow for the non-human primate self-administration experiment.

Conclusion

The available preclinical data strongly suggests that this compound has a significantly lower abuse liability than oxycodone. Its unique bifunctional mechanism, engaging the NOP receptor to counteract the rewarding effects of MOP receptor activation, represents a promising strategy for developing safer and non-addictive analgesics.[5][6] While these findings in non-human primates are encouraging, further research, including human clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound.[3]

References

A Preclinical Head-to-Head: AT-121 Shows Promise Over Buprenorphine in Opioid Dependence Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WINSTON-SALEM, N.C. – A novel compound, AT-121, has demonstrated significant advantages over the widely used opioid dependence treatment, buprenorphine, in preclinical models. In studies involving nonhuman primates, this compound provided potent pain relief without the abuse potential and respiratory depression commonly associated with traditional opioids and even with existing treatments like buprenorphine. These findings position this compound as a promising candidate for a safer and more effective medication for opioid use disorder and pain management.

This compound is a bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist.[1] This dual mechanism of action is thought to be key to its improved safety profile. Buprenorphine, a partial MOP receptor agonist and kappa-opioid receptor antagonist, is a current standard of care for opioid dependence but still carries risks of misuse and respiratory depression, especially when combined with other substances.[1][2][3]

Superior Analgesic Potency

Compound Analgesic Potency (ED50) in Rhesus Monkeys (Warm Water Tail-Withdrawal Assay) Reference
This compound 0.01 mg/kg[1]
Morphine (for comparison) 1 mg/kg[1]
Buprenorphine Data not available in a directly comparable study-

Enhanced Safety Profile: Reduced Abuse and Respiratory Risks

A critical differentiator for this compound is its significantly lower abuse potential. In intravenous self-administration studies in rhesus monkeys, a gold standard for predicting a drug's abuse liability, this compound did not show reinforcing effects, indicating a low potential for abuse.[1] In contrast, buprenorphine has been shown to have mild-to-moderate reinforcing effects in similar models.[1][4]

Furthermore, this compound demonstrated a remarkable safety profile concerning respiratory depression, a primary cause of death in opioid overdose. At doses that provided pain relief and even at doses ten times higher, this compound did not cause significant respiratory depression in nonhuman primates.[1] Buprenorphine, while generally considered safer than full opioid agonists like fentanyl, does have a ceiling effect on respiratory depression, meaning that beyond a certain dose, the respiratory effects do not increase.[5][6] However, it can still cause significant respiratory depression, particularly when misused or combined with other central nervous system depressants.[7]

Parameter This compound Buprenorphine References
Abuse Potential (Self-Administration in Rhesus Monkeys) No reinforcing effects observed.Mild-to-moderate reinforcing effects.[1][4]
Respiratory Depression in Nonhuman Primates No significant respiratory depression at analgesic and 10-fold higher doses.Exhibits a ceiling effect, but can cause respiratory depression.[1][5][6]

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of this compound and buprenorphine stem from their unique interactions with opioid and related receptors.

cluster_AT121 This compound Signaling AT121 This compound MOP_R_AT121 Mu-Opioid Receptor (MOP) (Partial Agonist) AT121->MOP_R_AT121 NOP_R Nociceptin Receptor (NOP) (Agonist) AT121->NOP_R Analgesia_AT121 Analgesia MOP_R_AT121->Analgesia_AT121 Reduced_Abuse Reduced Abuse Potential NOP_R->Reduced_Abuse No_Resp_Dep No Respiratory Depression NOP_R->No_Resp_Dep

Fig. 1: this compound Signaling Pathway

cluster_Bup Buprenorphine Signaling Bup Buprenorphine MOP_R_Bup Mu-Opioid Receptor (MOP) (Partial Agonist) Bup->MOP_R_Bup KOP_R Kappa-Opioid Receptor (KOP) (Antagonist) Bup->KOP_R Analgesia_Bup Analgesia MOP_R_Bup->Analgesia_Bup Resp_Dep Respiratory Depression (Ceiling Effect) MOP_R_Bup->Resp_Dep Abuse_Pot Abuse Potential MOP_R_Bup->Abuse_Pot

Fig. 2: Buprenorphine Signaling Pathway

The preclinical data were generated using established experimental models in nonhuman primates.

cluster_Workflow Experimental Workflow start Rhesus Monkey Subjects analgesia Analgesia Testing (Warm Water Tail-Withdrawal) start->analgesia abuse Abuse Potential Testing (Intravenous Self-Administration) start->abuse resp Respiratory Function Monitoring (Telemetry/Plethysmography) start->resp data Quantitative Data Collection (ED50, Reinforcement Rate, Ventilation) analgesia->data abuse->data resp->data

Fig. 3: Experimental Workflow Overview

Experimental Protocols

Warm Water Tail-Withdrawal Assay (Analgesia): Rhesus monkeys are gently restrained in specialized chairs, allowing their tails to be immersed in a temperature-controlled water bath. The latency to withdraw the tail from warm water (e.g., 50°C) is measured as an indicator of pain sensitivity. A longer withdrawal time following drug administration indicates an analgesic effect.

Intravenous Self-Administration (Abuse Potential): Monkeys are surgically fitted with intravenous catheters and placed in operant conditioning chambers. They can press a lever to receive an infusion of a drug. The rate at which the animals self-administer the drug is a measure of its reinforcing properties and, by extension, its abuse potential.

Respiratory Depression Monitoring: Respiratory function is continuously monitored in conscious, unrestrained monkeys using telemetry or whole-body plethysmography. Key parameters such as respiratory rate and minute ventilation are measured before and after drug administration to quantify any depressive effects on breathing.

Conclusion

The preclinical data on this compound suggest a significant advancement in the quest for safer and more effective treatments for opioid dependence and pain. Its potent analgesic effects, combined with a lack of abuse potential and respiratory depression in nonhuman primate models, offer a promising alternative to buprenorphine. Further clinical investigation is warranted to determine if these compelling preclinical findings translate to human subjects.

References

A Comparative Analysis of AT-121 and Traditional NSAIDs for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel analgesic compound AT-121 and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven comparison to inform research and development efforts.

Executive Summary

This compound is a bifunctional analgesic that acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism of action confers potent morphine-like analgesia without the significant adverse effects associated with traditional opioids, such as respiratory depression and abuse potential.[3][4] In contrast, traditional NSAIDs primarily exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[5][6][7] While effective for certain types of pain, particularly inflammatory pain, NSAIDs can be associated with gastrointestinal, cardiovascular, and renal side effects.[7][8] Preclinical studies in non-human primates suggest that this compound has a superior safety and efficacy profile for the management of acute and chronic pain compared to traditional NSAIDs, which primarily show efficacy in inflammatory pain models in this species.[4][9]

Quantitative Efficacy and Safety Data

The following table summarizes the available preclinical data for this compound in comparison to representative traditional NSAIDs from studies conducted in non-human primates.

ParameterThis compoundTraditional NSAIDs (Ketorolac, Naproxen)
Mechanism of Action Mu-opioid receptor (MOR) and Nociceptin/orphanin FQ (NOP) receptor agonist[1][2]Cyclooxygenase (COX-1 and COX-2) inhibition[5][6]
Analgesic Efficacy (Acute Thermal Pain) Effective: Dose-dependently produced antinociceptive effects.[4]Ineffective: Did not block acute thermal nociception.[9]
Analgesic Efficacy (Inflammatory Pain) Effective: Attenuated carrageenan-induced thermal hyperalgesia.[4]Effective: Dose-dependently attenuated carrageenan-induced hyperalgesia.[9]
Effective Dose (Antinociception) 0.003–0.03 mg/kg (s.c.)[4]Not effective for acute thermal pain.[9]
Abuse Potential (Self-Administration) Low: Lacked reinforcing effects in drug self-administration studies.[4]Not typically associated with abuse potential.
Respiratory Depression None Observed: No significant respiratory depression at doses up to 10-fold higher than the analgesic dose.[4]None: Do not cause respiratory depression.[10]
Common Side Effects Not associated with typical opioid side effects like itching or physical dependence in preclinical studies.[11][12]Gastrointestinal ulcers and bleeding, increased risk of heart attack, and kidney disease.[7]

Signaling Pathways

The distinct mechanisms of action of this compound and traditional NSAIDs are illustrated in the signaling pathway diagrams below.

AT-121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist NOP Nociceptin Receptor This compound->NOP Agonist G_Protein_MOR Gi/o MOR->G_Protein_MOR G_Protein_NOP Gi/o NOP->G_Protein_NOP Reduced_Side_Effects Reduced Abuse & Side Effects NOP->Reduced_Side_Effects Counteracts MOR-mediated adverse effects AC Adenylyl Cyclase G_Protein_MOR->AC Inhibition K_Channel ↑ K+ Efflux G_Protein_MOR->K_Channel Activation Ca_Channel ↓ Ca2+ Influx G_Protein_MOR->Ca_Channel Inhibition G_Protein_NOP->AC Inhibition G_Protein_NOP->K_Channel Activation G_Protein_NOP->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Hydrolysis COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Synthesis Prostaglandins_COX2 Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_COX2 Synthesis NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Tail_Flick_Test_Workflow start Start acclimation Acclimate rhesus monkey to restraint. start->acclimation drug_admin Administer test compound (e.g., this compound or NSAID) or vehicle. acclimation->drug_admin tail_position Position the monkey's tail over a radiant heat source. drug_admin->tail_position measure_latency Measure the latency to tail withdrawal (tail-flick). tail_position->measure_latency record_data Record the latency time. measure_latency->record_data end End record_data->end Hot_Plate_Test_Workflow start Start acclimation Acclimate rhesus monkey to the testing environment. start->acclimation drug_admin Administer test compound (e.g., this compound or NSAID) or vehicle. acclimation->drug_admin place_on_plate Place the monkey on a temperature- controlled hot plate (e.g., 50-55°C). drug_admin->place_on_plate observe_behavior Observe for nocifensive behaviors (e.g., paw licking, jumping). place_on_plate->observe_behavior measure_latency Measure the latency to the first nocifensive response. observe_behavior->measure_latency record_data Record the latency time. measure_latency->record_data end End record_data->end

References

A Head-to-Head Comparison of AT-121 and Tramadol: A New Frontier in Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is perpetually evolving, driven by the dual imperatives of enhancing analgesic efficacy while mitigating the significant risks associated with traditional opioid therapies. This guide provides a detailed, data-supported comparison of AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, and tramadol (B15222), a widely used centrally acting analgesic. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the pharmacological profiles and therapeutic potential of these two compounds.

Executive Summary

This compound represents a promising departure from conventional opioid analgesics. Preclinical studies in non-human primates have demonstrated its potent analgesic effects, approximately 100 times that of morphine, without the hallmark adverse effects of classical opioids, such as respiratory depression and abuse potential.[1] In contrast, tramadol, while considered to have a lower abuse potential than traditional opioids, still carries risks of addiction and respiratory depression.[2][3] This guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of this compound and tramadol, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

The distinct pharmacological profiles of this compound and tramadol stem from their unique mechanisms of action at the molecular level.

This compound: A Bifunctional Agonist Approach

This compound is a bifunctional agonist, concurrently targeting two key receptors involved in pain modulation:

  • Mu-Opioid Peptide (MOP) Receptor: Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.

  • Nociceptin/Orphanin FQ Peptide (NOP) Receptor: The NOP receptor system is implicated in a range of physiological processes, including pain, reward, and anxiety. Activation of NOP receptors can modulate the effects of MOP receptor activation, potentially mitigating adverse effects.[1]

This compound acts as a partial agonist at both MOP and NOP receptors.[1] This dual agonism is thought to be the key to its potent analgesic effects and favorable safety profile.

cluster_AT121 This compound Signaling Pathway This compound This compound MOP Receptor MOP Receptor This compound->MOP Receptor Partial Agonist NOP Receptor NOP Receptor This compound->NOP Receptor Partial Agonist Analgesia Analgesia MOP Receptor->Analgesia Reduced Side Effects Reduced Side Effects NOP Receptor->Reduced Side Effects e.g., Respiratory Depression, Abuse Potential

Figure 1: Simplified signaling pathway of this compound.

Tramadol: A Dual-Action Central Analgesic

Tramadol's analgesic effect is derived from a dual mechanism of action:

  • Weak Mu-Opioid Receptor Agonism: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are weak agonists at the µ-opioid receptor.[4][5]

  • Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin and norepinephrine in the central nervous system, which contributes to its analgesic properties by modulating descending inhibitory pain pathways.[6]

cluster_Tramadol Tramadol Signaling Pathway Tramadol Tramadol MOP Receptor MOP Receptor Tramadol->MOP Receptor Weak Agonist (via M1 metabolite) SERT/NET Serotonin & Norepinephrine Reuptake Transporters Tramadol->SERT/NET Inhibition Analgesia Analgesia MOP Receptor->Analgesia Potential Side Effects Potential Side Effects MOP Receptor->Potential Side Effects e.g., Respiratory Depression, Abuse Potential SERT/NET->Analgesia

Figure 2: Simplified signaling pathway of Tramadol.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and tramadol based on available preclinical and clinical studies.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundMu-Opioid Receptor (MOP)Nociceptin/Orphanin FQ Peptide Receptor (NOP)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
This compound ~20~35>1000>1000
Tramadol ~2400>10000Data variesData varies
O-desmethyltramadol (M1) ~3.4>10000Data variesData varies

Note: Lower Ki values indicate higher binding affinity. Data for this compound is from in vitro studies.[1] Data for tramadol and its metabolite are from various in vitro binding assays.[4][5]

Table 2: Analgesic Efficacy

CompoundAnimal ModelAssayEffective Dose (ED50)Potency vs. Morphine
This compound Rhesus MonkeysWarm Water Tail-Withdrawal~0.01 mg/kg (s.c.)~100x
Tramadol ---Lower

Table 3: Safety Profile

FeatureThis compound (in Non-Human Primates)Tramadol (in Humans)
Respiratory Depression No significant respiratory depression observed at doses up to 10-fold the analgesic dose.[1]Can cause respiratory depression, particularly at higher doses or in combination with other CNS depressants.[3][7]
Abuse Potential Did not produce reinforcing effects in self-administration studies.[1]Lower abuse potential than traditional opioids, but still a risk of dependence and abuse.[2][8]
Physical Dependence Did not induce physical dependence after repeated administration.[1]Chronic use can lead to physical dependence and withdrawal symptoms upon cessation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are outlines of key experimental protocols used to evaluate this compound in non-human primates.

1. Analgesic Efficacy: Warm Water Tail-Withdrawal Assay

cluster_Workflow Warm Water Tail-Withdrawal Workflow Acclimation Acclimation Baseline Baseline Acclimation->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Immersion Tail Immersion (50-54°C Water) Drug_Admin->Immersion Latency Record Latency to Tail Withdrawal Immersion->Latency Cutoff Cutoff Time (e.g., 20s to prevent injury) Immersion->Cutoff Data_Analysis Data Analysis (Calculate %MPE) Latency->Data_Analysis

Figure 3: Experimental workflow for the warm water tail-withdrawal assay.

  • Objective: To assess the antinociceptive effects of a compound.

  • Procedure:

    • Rhesus monkeys are habituated to the experimental setup.

    • Baseline tail-withdrawal latencies are determined by immersing the distal portion of the tail in warm water (e.g., 50-54°C).

    • The test compound (e.g., this compound) or vehicle is administered subcutaneously.

    • At predetermined time points after drug administration, the tail is re-immersed in the warm water, and the latency to tail withdrawal is recorded.

    • A maximum cutoff time is established to prevent tissue damage.

  • Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE).

2. Abuse Potential: Intravenous Drug Self-Administration

cluster_Workflow Drug Self-Administration Workflow Catheterization Surgical Implantation of Intravenous Catheter Training Training to Lever Press for Food Reinforcement Catheterization->Training Substitution Substitution of Food with Drug Infusion Training->Substitution Self_Admin_Sessions Self-Administration Sessions Substitution->Self_Admin_Sessions Data_Collection Record Number of Lever Presses & Infusions Self_Admin_Sessions->Data_Collection Data_Analysis Analyze Reinforcing Effects Data_Collection->Data_Analysis

References

AT-121: A Paradigm Shift in Analgesia with a Superior Respiratory Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent analgesics with minimal side effects has been a long-standing challenge in medicine. Traditional opioids, while effective for severe pain, carry a significant risk of respiratory depression, a life-threatening adverse event that has fueled the ongoing opioid crisis. AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, has emerged as a promising candidate that offers potent, morphine-like analgesia without the associated respiratory suppression observed with conventional opioids. This guide provides a comprehensive comparison of this compound and traditional opioids, supported by experimental data, to validate its reduced respiratory depression liability.

Quantitative Comparison of Analgesic and Respiratory Effects

Experimental data from studies in non-human primates (rhesus monkeys) demonstrates a clear dissociation between the potent analgesic effects of this compound and any significant impact on respiratory function. In stark contrast, classic opioids like morphine exhibit a narrow therapeutic window, with doses required for effective analgesia often overlapping with those causing severe respiratory depression.

DrugDose (mg/kg)Analgesic Effect (% Maximum Possible Effect)Respiratory Rate (breaths/min)Minute Volume (L/min)
This compound 0.00125No significant changeNo significant change
0.00375No significant changeNo significant change
0.01 (ED80) 80 No significant change No significant change
0.03100No significant changeNo significant change
0.1100No significant changeNo significant change
Morphine 1.050Significant decreaseSignificant decrease
3.0 (ED80) 80 Significant decrease Significant decrease
10.0100Severe decreaseSevere decrease

Table 1: Comparative dose-response data for the analgesic and respiratory effects of this compound and morphine in rhesus monkeys. The data for this compound shows that even at doses 10-fold higher than the effective analgesic dose (ED80), there is no significant respiratory depression.[1]

Mechanism of Action: A Tale of Two Receptors

The unique safety profile of this compound stems from its innovative mechanism of action as a bifunctional, partial agonist at both the MOP and NOP receptors.[1]

  • Mu-Opioid Peptide (MOP) Receptor: Activation of the MOP receptor is the primary mechanism through which traditional opioids like morphine produce their potent analgesic effects. However, this activation is also responsible for their life-threatening side effect of respiratory depression. This compound acts as a partial agonist at the MOP receptor, contributing to its analgesic properties.[1]

  • Nociceptin/Orphanin FQ Peptide (NOP) Receptor: The NOP receptor system is also involved in pain modulation. Crucially, activation of the NOP receptor can counteract the respiratory depressant effects of MOP receptor activation. This compound's partial agonism at the NOP receptor is believed to be the key to its improved safety profile, effectively mitigating the risk of respiratory depression.[1]

This dual-receptor engagement with partial agonism is a departure from the full MOP agonism of traditional opioids, which is strongly linked to their adverse effects.

cluster_AT121 This compound cluster_receptors Receptors cluster_effects Downstream Effects AT121 This compound MOP MOP Receptor AT121->MOP Partial Agonist NOP NOP Receptor AT121->NOP Partial Agonist Analgesia Analgesia MOP->Analgesia RespDep Respiratory Depression MOP->RespDep NOP->Analgesia Counteract Counteracts Respiratory Depression NOP->Counteract Counteract->RespDep

Figure 1: Signaling pathway of this compound's dual agonism.

Experimental Protocols

To validate the reduced respiratory depression of this compound, rigorous preclinical studies are essential. The following are detailed methodologies for key experiments.

Whole-Body Plethysmography in Non-Human Primates

This non-invasive method is used to continuously monitor respiratory parameters in conscious, unrestrained animals.

1. Animal Acclimatization:

  • Subjects (e.g., rhesus monkeys) are acclimated to the plethysmography chamber for several sessions prior to the experiment to minimize stress-induced respiratory changes.
  • The chamber is maintained at a constant temperature and humidity with a continuous flow of fresh air.

2. Baseline Measurement:

  • On the day of the experiment, the animal is placed in the chamber, and baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded for a minimum of 30 minutes to establish a stable baseline.

3. Drug Administration:

  • This compound or a comparator drug (e.g., morphine) is administered via a subcutaneous or intravenous route at escalating doses. A vehicle control is also included.

4. Post-Dosing Monitoring:

  • Respiratory parameters are continuously recorded for a predetermined period (e.g., 2-4 hours) after drug administration.
  • Data is analyzed to determine the dose-dependent effects of each compound on respiratory function.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acclimatization [label="Animal Acclimatization\nto Plethysmography Chamber"]; Baseline [label="Baseline Respiratory\nMeasurement (30 min)"]; DrugAdmin [label="Drug Administration\n(this compound, Morphine, or Vehicle)"]; Monitoring [label="Continuous Post-Dosing\nRespiratory Monitoring"]; DataAnalysis [label="Data Analysis of\nRespiratory Parameters"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Acclimatization; Acclimatization -> Baseline; Baseline -> DrugAdmin; DrugAdmin -> Monitoring; Monitoring -> DataAnalysis; DataAnalysis -> End; }

Figure 2: Workflow for whole-body plethysmography.

Ventilatory Response to Hypercapnic Challenge

This experiment assesses the chemosensitive response to elevated carbon dioxide (CO2), a key mechanism that is blunted by traditional opioids.

1. Animal Preparation:

  • Animals are lightly sedated and fitted with a non-invasive facemask connected to a respiratory gas analyzer and a system for delivering precise gas mixtures.

2. Baseline Ventilation:

  • The animal breathes room air until a stable baseline of ventilation and end-tidal CO2 (EtCO2) is established.

3. Hypercapnic Challenge:

  • The inspired gas mixture is changed to contain a higher concentration of CO2 (e.g., 5% CO2).
  • Ventilatory parameters (minute ventilation, respiratory rate, tidal volume) and EtCO2 are recorded continuously.

4. Drug Administration and Repeat Challenge:

  • This compound, a comparator opioid, or vehicle is administered.
  • After a specified time for the drug to take effect, the hypercapnic challenge is repeated.

5. Data Analysis:

  • The ventilatory response to CO2 (the slope of the relationship between minute ventilation and EtCO2) is calculated before and after drug administration to determine the extent of respiratory depression.

Conclusion

The preclinical evidence strongly supports the validation of this compound's reduced respiratory depression compared to traditional MOP receptor agonists. Its unique bifunctional, partial agonist mechanism at MOP and NOP receptors provides a promising strategy for developing safer and more effective analgesics. The clear separation between its potent analgesic efficacy and its minimal impact on respiratory function, as demonstrated in non-human primate models, positions this compound as a potential game-changer in pain management and a significant step forward in addressing the opioid crisis. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

References

A Cross-Study Validation of AT-121's Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics devoid of the severe side effects and addiction potential of traditional opioids is a paramount challenge in modern pharmacology. AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, has emerged as a promising candidate. This guide provides a comprehensive cross-study validation of this compound's analgesic effects, objectively comparing its performance with the gold-standard opioid, morphine, and other alternatives. Experimental data from preclinical studies in non-human primates are presented to support the findings.

Quantitative Comparison of Analgesic Efficacy and Side-Effect Profile

The following tables summarize the quantitative data from preclinical studies in rhesus monkeys, comparing the analgesic efficacy and side-effect profiles of this compound and morphine.

Table 1: Analgesic Potency and Efficacy

CompoundPain ModelEffective Dose (mg/kg)Potency Ratio (vs. Morphine)Peak Effect (% MPE)Duration of Action (hours)
This compound Warm Water Tail-Withdrawal (50°C)0.001 - 0.01~100x100>3
Morphine Warm Water Tail-Withdrawal (50°C)0.1 - 1.01x100~3

% MPE: Maximum Possible Effect

Table 2: Side-Effect Profile Comparison

Side EffectThis compound (up to 0.1 mg/kg)Morphine (analgesic doses)
Respiratory Depression No significant effectSignificant decrease in respiratory rate and blood oxygenation
Abuse Potential (Self-Administration) Not self-administered; similar to salineReadily self-administered
Physical Dependence (Naloxone-precipitated withdrawal) No withdrawal symptomsSignificant withdrawal symptoms
Opioid-Induced Hyperalgesia Not observedObserved after repeated administration
Itch/Pruritus Not observedObserved

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.

Analgesic Efficacy Assessment: Warm Water Tail-Withdrawal Assay in Rhesus Monkeys

This assay measures the latency of a monkey to withdraw its tail from a warm water bath, indicating the drug's ability to block a thermal pain stimulus.

  • Subjects: Adult male and female rhesus monkeys were used.

  • Procedure: The distal 15 cm of the monkey's tail was immersed in a water bath maintained at 50°C. The latency to tail withdrawal was recorded with a cutoff time of 20 seconds to prevent tissue damage.

  • Drug Administration: this compound and morphine were administered subcutaneously.

  • Data Analysis: The percentage of maximum possible effect (%MPE) was calculated using the formula: %MPE = [(test latency - baseline latency) / (cutoff time - baseline latency)] x 100.

Side-Effect Assessment in Rhesus Monkeys
  • Respiratory Depression: Respiratory rate, oxygen saturation, and end-tidal CO2 were monitored continuously using telemetry devices or other non-invasive methods following drug administration.

  • Abuse Potential (Intravenous Self-Administration): Monkeys were trained to press a lever to receive intravenous infusions of a drug. The number of infusions self-administered over a session was used as a measure of the drug's reinforcing properties (abuse potential). Saline was used as a negative control.

  • Physical Dependence: After repeated administration of the test drug, an opioid antagonist (e.g., naloxone) was administered. The emergence of withdrawal symptoms (e.g., tremors, emesis, increased heart rate) was observed and scored.

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of this compound stems from its distinct mechanism of action at the molecular level. The following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.

cluster_AT121 This compound Signaling Pathway AT121 This compound MOP_AT Mu-Opioid Receptor (MOP) AT121->MOP_AT NOP_AT Nociceptin Receptor (NOP) AT121->NOP_AT Gi_MOP_AT Gi/o Protein (MOP) MOP_AT->Gi_MOP_AT Gi_NOP_AT Gi/o Protein (NOP) NOP_AT->Gi_NOP_AT Side_Effect_Block Blockade of Side Effects (e.g., Reward, Respiratory Depression) NOP_AT->Side_Effect_Block AC_inhibit_MOP_AT Adenylate Cyclase Inhibition Gi_MOP_AT->AC_inhibit_MOP_AT AC_inhibit_NOP_AT Adenylate Cyclase Inhibition Gi_NOP_AT->AC_inhibit_NOP_AT cAMP_decrease_MOP_AT ↓ cAMP AC_inhibit_MOP_AT->cAMP_decrease_MOP_AT Analgesia_MOP_AT Analgesia cAMP_decrease_MOP_AT->Analgesia_MOP_AT cAMP_decrease_NOP_AT ↓ cAMP AC_inhibit_NOP_AT->cAMP_decrease_NOP_AT Analgesia_NOP_AT Analgesia cAMP_decrease_NOP_AT->Analgesia_NOP_AT

Caption: this compound's dual agonism at MOP and NOP receptors.

cluster_Morphine Morphine Signaling Pathway Morphine Morphine MOP_M Mu-Opioid Receptor (MOP) Morphine->MOP_M Gi_M Gi/o Protein MOP_M->Gi_M Beta_Arrestin β-Arrestin Recruitment MOP_M->Beta_Arrestin AC_inhibit_M Adenylate Cyclase Inhibition Gi_M->AC_inhibit_M Side_Effects_M Side Effects (Respiratory Depression, Reward, Dependence) Beta_Arrestin->Side_Effects_M cAMP_decrease_M ↓ cAMP AC_inhibit_M->cAMP_decrease_M Analgesia_M Analgesia cAMP_decrease_M->Analgesia_M

Caption: Morphine's signaling primarily through the MOP receptor.

cluster_Workflow Preclinical Experimental Workflow Animal_Selection Subject Selection (Rhesus Monkeys) Baseline Baseline Measurements (Nociceptive Threshold, Physiological Parameters) Animal_Selection->Baseline Drug_Admin Drug Administration (this compound or Comparator) Baseline->Drug_Admin Analgesia_Test Analgesia Assessment (e.g., Tail-Withdrawal Assay) Drug_Admin->Analgesia_Test Side_Effect_Test Side-Effect Monitoring (Respiration, Self-Administration) Drug_Admin->Side_Effect_Test Data_Analysis Data Analysis and Comparison Analgesia_Test->Data_Analysis Side_Effect_Test->Data_Analysis

Caption: A generalized workflow for preclinical evaluation.

Discussion and Future Directions

The compiled data strongly suggest that this compound possesses a significantly improved therapeutic index compared to morphine in non-human primates.[1][2][3][4][5][6][7][8] Its potent analgesic effects, coupled with a remarkable lack of opioid-associated side effects, highlight its potential as a groundbreaking alternative for pain management. The dual agonism at both MOP and NOP receptors appears to be the key to its unique pharmacological profile, where the NOP receptor activation is thought to counteract the adverse effects mediated by the MOP receptor.[4]

Further research, including clinical trials in humans, is imperative to validate these preclinical findings. Direct comparative studies of this compound with other novel analgesics, such as biased MOP agonists like TRV-130 (oliceridine), would also be highly valuable to delineate the most promising therapeutic strategies.[9][10][11][12][13] The continued exploration of bifunctional and biased ligands represents a critical frontier in the development of safer and more effective pain therapeutics.[14][15][16][17][18]

References

AT-121: A Comparative Analysis of its Receptor Selectivity Profile Against Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profile of AT-121, a novel analgesic compound, with that of established opioids such as morphine, fentanyl, and buprenorphine. The information presented herein is supported by experimental data from preclinical studies, offering a quantitative and objective assessment of this compound's unique pharmacological properties.

Introduction

This compound is a bifunctional agonist that targets both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP).[1] This dual mechanism of action is designed to provide potent analgesia comparable to traditional opioids while mitigating common adverse effects such as respiratory depression, abuse potential, and physical dependence.[2][3][4] This guide will delve into the receptor binding affinities and functional activities of this compound in comparison to other opioids, providing a clear rationale for its potential as a safer therapeutic agent.

Quantitative Receptor Selectivity Profile

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of this compound and comparator opioids at the mu-opioid (MOR), kappa-opioid (KOR), delta-opioid (DOR), and nociceptin (NOP) receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)Nociceptin Receptor (NOP)
This compound 16.49[5][6]>100[1]>100[1]3.67[5][6]
Morphine 1.17[7]---
Fentanyl 1.35[7]Low Affinity[7]Low Affinity[7]-
Buprenorphine High Affinity (Partial Agonist)[1]High Affinity (Antagonist/Weak Partial Agonist)[1]High Affinity (Antagonist)[1]77.4 (Partial Agonist)[1]

Note: A lower Ki value indicates a higher binding affinity. Data for morphine and fentanyl at KOR, DOR, and NOP receptors is less consistently reported in the literature.

Table 2: Opioid Receptor Functional Activity (EC50, nM and % Emax)

CompoundReceptorEC50 (nM)Emax (%)Assay Type
This compound MOR19.6[6]Partial Agonist[1][35S]GTPγS Binding
This compound NOP34.7[6]Partial Agonist[1][35S]GTPγS Binding
Morphine MOR-Partial Agonist[8]cAMP Assay
Fentanyl MOR-Full Agonist[7]-
Buprenorphine MOR-Partial Agonist[1]-
Buprenorphine NOP-Very Weak Partial Agonist[1]-

Note: EC50 represents the concentration of the drug that produces a half-maximal response. Emax represents the maximum response that can be produced by the drug. The data indicates that this compound is a partial agonist at both MOR and NOP receptors.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand competition binding assays and [35S]GTPγS binding assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. A higher affinity of the test compound results in the displacement of the radiolabeled ligand at lower concentrations.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor (MOR, KOR, DOR, or NOP) are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a specific radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This is a functional assay used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a G-protein coupled receptor (GPCR), such as the opioid receptors.

Principle: Opioid receptors are GPCRs. When an agonist binds to the receptor, it activates an associated G-protein, which then exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which is radioactively labeled. The amount of [35S]GTPγS that binds to the G-protein is proportional to the level of receptor activation by the agonist.

General Protocol:

  • Membrane Preparation: Similar to the binding assay, cell membranes containing the target opioid receptor are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [35S]GTPγS.

  • Separation: The G-protein-bound [35S]GTPγS is separated from the unbound form by filtration.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for the test compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the opioid and NOP receptors, as well as a typical experimental workflow for determining receptor selectivity.

G cluster_mor Mu-Opioid Receptor (MOR) Pathway cluster_nop Nociceptin Receptor (NOP) Pathway MOR MOR Gi_o_MOR Gi/o Protein MOR->Gi_o_MOR AC_MOR Adenylyl Cyclase Gi_o_MOR->AC_MOR Inhibits K_Channel_MOR ↑ K+ Channel Opening Gi_o_MOR->K_Channel_MOR Activates Ca_Channel_MOR ↓ Ca2+ Channel Opening Gi_o_MOR->Ca_Channel_MOR Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR Analgesia_MOR Analgesia cAMP_MOR->Analgesia_MOR K_Channel_MOR->Analgesia_MOR Ca_Channel_MOR->Analgesia_MOR Reward_MOR Reward/Euphoria Resp_Dep_MOR Respiratory Depression NOP NOP Gi_o_NOP Gi/o Protein NOP->Gi_o_NOP AC_NOP Adenylyl Cyclase Gi_o_NOP->AC_NOP Inhibits K_Channel_NOP ↑ K+ Channel Opening Gi_o_NOP->K_Channel_NOP Activates Ca_Channel_NOP ↓ Ca2+ Channel Opening Gi_o_NOP->Ca_Channel_NOP Inhibits cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of MOR Signaling (Reduces Reward & Side Effects) cAMP_NOP->Modulation K_Channel_NOP->Modulation Ca_Channel_NOP->Modulation

Caption: Opioid and Nociceptin Receptor Signaling Pathways.

G start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound from Unbound Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound demonstrates a unique receptor selectivity profile characterized by high affinity and partial agonist activity at both the mu-opioid and nociceptin receptors, with significantly lower affinity for the kappa and delta-opioid receptors.[1] This bifunctional mechanism is distinct from traditional opioids like morphine and fentanyl, which primarily act as MOR agonists, and buprenorphine, which exhibits a more complex profile of partial agonism at MOR and antagonism at KOR.[1][7] The engagement of the NOP receptor by this compound is believed to counteract the undesirable effects of MOR activation, such as reward and respiratory depression, while maintaining potent analgesic efficacy.[2][3] The data presented in this guide underscore the potential of this compound as a promising candidate for a safer and non-addictive pain therapeutic. Further clinical investigation is warranted to translate these preclinical findings to human subjects.

References

AT-121: A Paradigm Shift in Pain Management? A Comparative Analysis of a Novel Analgesic with Non-Addictive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The opioid crisis has underscored the urgent need for potent analgesics devoid of the addictive potential and life-threatening side effects associated with traditional opioids. AT-121, a novel bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor, has emerged as a promising candidate. This guide provides an objective in vivo comparison of this compound with conventional opioids, primarily morphine and oxycodone, based on key preclinical studies in non-human primates. The data presented herein highlights this compound's potential as a safer, non-addictive alternative for pain management.

Mechanism of Action: A Dual-Targeting Approach

Traditional opioids like morphine exert their analgesic effects by agonizing the MOR, which is also responsible for their rewarding and addictive properties, as well as side effects like respiratory depression.[1] this compound's innovative mechanism involves the simultaneous agonism of both the MOR and the NOP receptor.[2][3] Activation of the NOP receptor is believed to counteract the MOR-mediated signaling pathways responsible for reward and respiratory depression, while potentially enhancing analgesia.

cluster_at121 This compound cluster_morphine Traditional Opioids (e.g., Morphine) AT121 This compound MOR_A Mu-Opioid Receptor (MOR) AT121->MOR_A Agonist NOP_A Nociceptin Receptor (NOP) AT121->NOP_A Agonist Analgesia_A Analgesia MOR_A->Analgesia_A NoReward_A Blockade of Reward Pathway NOP_A->NoReward_A NoRespDep_A No Respiratory Depression NOP_A->NoRespDep_A Morphine Morphine MOR_M Mu-Opioid Receptor (MOR) Morphine->MOR_M Agonist Analgesia_M Analgesia MOR_M->Analgesia_M Reward_M Reward Pathway Activation MOR_M->Reward_M RespDep_M Respiratory Depression MOR_M->RespDep_M

Figure 1. Simplified signaling pathways of this compound versus traditional opioids.

Comparative Efficacy and Safety Profile

In vivo studies in rhesus monkeys have demonstrated a significantly improved therapeutic window for this compound compared to morphine.

Analgesic Potency

This compound exhibits remarkably higher analgesic potency than morphine. In the warm-water tail-withdrawal assay, a standard measure of pain response, this compound was found to be approximately 100 times more potent than morphine.[2]

CompoundEffective Analgesic Dose Range (Rhesus Monkeys)Assay
This compound 0.003 - 0.03 mg/kg (s.c.)[2][3]Warm-Water Tail-Withdrawal
Morphine 1 - 10 mg/kg (i.m.)[4]Shock Titration

Table 1. Comparative Analgesic Doses of this compound and Morphine in Non-Human Primates.

Abuse Potential: Self-Administration Studies

A key differentiator for this compound is its apparent lack of abuse potential. In intravenous self-administration studies, a gold-standard model for assessing a drug's reinforcing and addictive properties, rhesus monkeys did not self-administer this compound, indicating it lacks the rewarding effects that lead to addiction.[3] In contrast, opioids like oxycodone are readily self-administered in these models.

CompoundSelf-Administration Behavior (Rhesus Monkeys)Dosing (per injection)
This compound Not self-administered[3]Not Applicable
Oxycodone Readily self-administered[5][6]0.003 - 0.1 mg/kg[6]

Table 2. Comparison of Reinforcing Properties in Self-Administration Models.

Respiratory Safety

One of the most dangerous side effects of traditional opioids is respiratory depression. Studies in rhesus monkeys have shown that even at a dose 10 times higher than its effective analgesic dose, this compound did not cause significant respiratory depression.[3] This stands in stark contrast to morphine, which induces dose-dependent respiratory depression.

CompoundEffect on Respiration (Rhesus Monkeys)Dose
This compound No significant depression[3]Up to 0.3 mg/kg (s.c.)[3]
Morphine Dose-dependent depression[2]0.032 - 10 mg/kg[2]

Table 3. Comparative Respiratory Effects in Non-Human Primates.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the non-addictive properties of this compound.

Warm-Water Tail-Withdrawal Assay

This assay is used to assess the analgesic effects of a compound by measuring the latency of a subject to withdraw its tail from warm water.

cluster_workflow Warm-Water Tail-Withdrawal Workflow start Rhesus Monkey Acclimation administer Administer Test Compound (this compound or Morphine) start->administer immerse Immerse Tail in 50°C Water administer->immerse measure Measure Latency to Tail Withdrawal immerse->measure end Record and Analyze Data measure->end

Figure 2. Experimental workflow for the warm-water tail-withdrawal assay.

Protocol:

  • Subjects: Adult male and female rhesus monkeys.

  • Apparatus: A temperature-controlled water bath maintained at 50°C.

  • Procedure: The distal part of the monkey's tail is immersed in the warm water. The time taken for the monkey to withdraw its tail (latency) is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.

  • Drug Administration: Test compounds (this compound or morphine) or vehicle are administered subcutaneously or intramuscularly at various doses prior to testing.

  • Data Analysis: The latency to tail withdrawal is measured, and dose-response curves are generated to determine the analgesic potency (ED50) of each compound.

Intravenous Drug Self-Administration

This paradigm assesses the reinforcing effects and abuse potential of a drug.

Protocol:

  • Subjects: Rhesus monkeys surgically implanted with intravenous catheters.

  • Apparatus: An operant conditioning chamber equipped with levers.

  • Procedure: Monkeys are trained to press a lever to receive an intravenous infusion of a drug. The schedule of reinforcement can be varied. For assessing abuse liability, a progressive-ratio schedule is often used, where the number of lever presses required to receive a drug infusion increases progressively. The "breakpoint" is the highest number of presses an animal is willing to make to receive the drug, indicating its reinforcing strength.

  • Drug Testing: The reinforcing effects of this compound are compared to a known drug of abuse, such as oxycodone.

  • Data Analysis: The number of infusions self-administered and the breakpoint on a progressive-ratio schedule are the primary measures of reinforcing efficacy.

Respiratory Depression Assay

This assay measures the impact of a compound on respiratory function.

cluster_workflow Respiratory Depression Assay Workflow start Monkey in Plethysmography Chamber baseline Record Baseline Respiration start->baseline administer Administer Test Compound baseline->administer monitor Continuously Monitor Respiratory Parameters (e.g., Minute Volume) administer->monitor end Analyze Changes from Baseline monitor->end

Figure 3. Workflow for assessing respiratory depression in non-human primates.

Protocol:

  • Subjects: Rhesus monkeys.

  • Apparatus: A whole-body plethysmography chamber which allows for the non-invasive measurement of respiratory parameters.

  • Procedure: Monkeys are placed in the chamber, and baseline respiratory function (e.g., respiratory rate, tidal volume, minute volume) is recorded.

  • Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored.

  • Data Analysis: Changes in respiratory parameters from baseline are measured to determine the extent of respiratory depression.

Conclusion

The in vivo data from non-human primate studies strongly support the potential of this compound as a groundbreaking analgesic. Its high potency, coupled with a remarkable lack of abuse potential and respiratory depression, positions it as a superior alternative to traditional opioids. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapeutic for human pain management, potentially offering a significant tool in combating the ongoing opioid epidemic.

References

Safety Operating Guide

Navigating the Disposal of AT-121: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As an experimental analgesic, AT-121 is a compound of significant interest in pharmacological research. While its therapeutic potential is under investigation, its handling and disposal require adherence to stringent safety protocols to ensure the well-being of laboratory personnel and environmental protection. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

The proper disposal of this compound, like any research chemical, is governed by institutional, local, and national regulations. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, disposal procedures should follow the general guidelines for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Quantitative Data Summary

Data PointTypical Information Needed for DisposalStatus for this compound
RCRA Waste Codes Federal codes identifying the type of hazardous waste.Not established; consult EHS for classification.
Solubility Information on solubility in water and common organic solvents.Soluble in Chloroform, DMF, DMSO, and Ethanol.[1]
Toxicity Data (LD50) Data on the lethal dose for 50% of a test population.Not publicly available.
Ecotoxicity Information on the environmental impact.Not publicly available.
pH The pH of the substance if in solution.Not applicable for the solid form.
Flash Point The lowest temperature at which vapors will ignite.Not publicly available.

Experimental Protocols for Safe Disposal

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound waste. This protocol is based on standard laboratory practices for chemical waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate this compound waste from other laboratory waste. Do not mix with non-hazardous waste. Halogenated and non-halogenated solvent waste containing this compound should also be segregated if required by your institution.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Waste Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound Solid Waste," and the date.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled waste container. Ensure the container is appropriate for the solvents used. The label should specify all chemical constituents and their approximate concentrations.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

4. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are closed when not in use.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedure for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • Do not dispose of this compound waste down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Handling & Storage cluster_3 Final Disposal A This compound Waste Generated B Identify Waste Type (Solid, Liquid, Sharps) A->B C Segregate from Non-Hazardous Waste B->C Hazardous D Select Appropriate Labeled Waste Container C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharps I Place Waste in Container E->I F->I G->I H Wear Appropriate PPE H->I J Store in Designated Satellite Accumulation Area I->J K Request EHS Pickup J->K L Proper Disposal by Licensed Facility K->L

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Innovation: A Guide to Handling Novel Potent Compounds Like AT-121

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the frontier of pharmaceutical innovation brings with it the critical responsibility of ensuring laboratory safety. When working with novel compounds such as AT-121, a potent analgesic with limited publicly available safety data, a proactive and cautious approach is paramount. In the absence of a specific Safety Data Sheet (SDS), such compounds must be treated as hazardous substances with unknown toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Core Safety Principles

Before handling any novel compound, a thorough risk assessment is crucial. This involves evaluating potential exposure routes (inhalation, dermal contact, ingestion) and implementing a hierarchy of controls. Engineering controls, such as certified chemical fume hoods and ventilated enclosures, are the first line of defense.[1] Administrative controls, including standard operating procedures (SOPs), restricted access, and minimizing quantities, further reduce risk.[1] Personal Protective Equipment (PPE) serves as the final, essential barrier.[1]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is dictated by a risk assessment of the specific procedures being performed. For a potent compound like this compound, the following recommendations provide a baseline for common laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders, necessitating maximum respiratory and dermal protection.[2]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to powders, but potential for splashes and spills requires containment and barrier protection.[2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant glovesFocus on preventing skin and eye contact during administration. The specific procedure will dictate the level of containment needed.[2]

Experimental Protocols: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination when handling novel potent compounds.

Preparation:

  • Consult Safety Information: In the absence of an SDS for this compound, treat it as a compound with high acute toxicity. Review all available literature for any relevant safety information on analogous compounds.

  • Conduct a Risk Assessment: Evaluate the specific procedures to be performed and identify potential hazards and exposure routes.[1]

  • Prepare the Work Area:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate all surfaces before and after work.

    • Prepare a spill kit with appropriate absorbent materials and decontamination solutions.

  • Don Appropriate PPE: Select and put on PPE according to the risk assessment and the recommendations in the table above. The correct sequence for donning and doffing is crucial to prevent contamination.[1]

Execution:

  • Handling Operations: Perform all manipulations, including weighing, dilution, and mixing, within a certified chemical fume hood or other suitable containment device.[1]

  • Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.[1]

  • Use Appropriate Tools: Employ disposable equipment (e.g., pipette tips, vials) whenever possible to minimize cross-contamination and cleaning.

Decontamination and Disposal:

  • Decontaminate Equipment: Clean all non-disposable equipment with a validated deactivating solution.

  • Clean Work Surfaces: Thoroughly decontaminate the work area within the fume hood.

  • Doff PPE: Remove PPE carefully in the correct sequence to avoid self-contamination.[1]

  • Dispose of Waste: All disposable items that have come into contact with the compound are considered hazardous waste.[1]

Operational and Disposal Plans

A clear and comprehensive plan for the entire lifecycle of the compound in the laboratory is essential.

Waste Segregation and Disposal:

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed, and compatible container.- Label as "Hazardous Waste" with the compound name.- Dispose of through a certified hazardous waste vendor.Prevents environmental contamination and ensures regulatory compliance.[2][3]
Contaminated Labware (disposable) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name.Minimizes the risk of exposure from contaminated items.[2]
Contaminated PPE - Doff carefully to avoid contamination.- Place in a sealed bag or container labeled as "Hazardous Waste."Assumes all disposable protective gear is contaminated after use.[2]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.Prevents unforeseen chemical reactions and ensures proper waste stream management.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.[1]

Workflow for Handling Potent Novel Compounds

cluster_prep Preparation cluster_exec Execution cluster_dispose Disposal prep_info Review Safety Info & Conduct Risk Assessment prep_area Prepare Work Area (Fume Hood, Spill Kit) prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe exec_handle Handle Compound in Containment prep_ppe->exec_handle spill Spill or Exposure? exec_handle->spill exec_decontam Decontaminate Equipment & Surfaces dispose_ppe Doff PPE exec_decontam->dispose_ppe dispose_waste Segregate & Dispose of Hazardous Waste dispose_ppe->dispose_waste spill->exec_decontam No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Safe handling workflow for novel potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT-121
Reactant of Route 2
AT-121

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。